3-Methyl-2-nitroanisole
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 3040. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-methoxy-3-methyl-2-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c1-6-4-3-5-7(12-2)8(6)9(10)11/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGBRGNWARSQECY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OC)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40201615 | |
| Record name | 3-Methyl-2-nitroanisole | |
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Molecular Weight |
167.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5345-42-6 | |
| Record name | 1-Methoxy-3-methyl-2-nitrobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5345-42-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 3-Methyl-2-nitroanisole | |
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| Record name | 5345-42-6 | |
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| Record name | 3-Methyl-2-nitroanisole | |
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| Record name | 3-methyl-2-nitroanisole | |
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| Record name | 3-Methyl-2-nitroanisole | |
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Foundational & Exploratory
An In-Depth Technical Guide to the Chemical Properties of 3-Methyl-2-nitroanisole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, reactivity, and safety information for 3-Methyl-2-nitroanisole (CAS No: 5345-42-6). This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and fine chemical synthesis.
Core Chemical and Physical Properties
This compound, systematically named 1-methoxy-3-methyl-2-nitrobenzene, is an aromatic organic compound. It presents as a crystalline solid, with its color ranging from white to light yellow, orange, or green. It is slightly soluble in water but shows good solubility in organic solvents such as ethanol and ether.[1]
Quantitative Data Summary
The key physical and chemical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| IUPAC Name | 1-methoxy-3-methyl-2-nitrobenzene | [2] |
| Synonyms | 2-Nitro-3-methylanisole, 3-Methoxy-2-nitrotoluene | [3][4] |
| CAS Number | 5345-42-6 | [3][5] |
| Molecular Formula | C₈H₉NO₃ | [2][3] |
| Molecular Weight | 167.16 g/mol | [3][5] |
| Appearance | Powder to crystal; White to Orange to Green | [3] |
| Melting Point | 48-50 °C | [3] |
| Boiling Point | 170 °C at 35 mmHg | [3] |
| Density | 1.2917 g/cm³ (rough estimate) | [3] |
| Flash Point | > 110 °C (> 230 °F) | [3][5] |
| Solubility | Slightly soluble in water; Soluble in ethanol and ether | [3] |
| Refractive Index | 1.5570 (estimate) | [3] |
Synthesis and Experimental Protocols
The primary synthetic route to this compound involves the methylation of its precursor, 3-methyl-2-nitrophenol. This reaction is a classic example of a Williamson ether synthesis.
Experimental Protocol: Methylation of 3-Methyl-2-nitrophenol
Objective: To synthesize this compound by methylation of 3-methyl-2-nitrophenol.
Materials:
-
3-Methyl-2-nitrophenol
-
A suitable methylating agent (e.g., dimethyl sulfate, methyl iodide)
-
A suitable base (e.g., potassium carbonate, sodium hydroxide)
-
An appropriate solvent (e.g., acetone, acetonitrile, or a polar aprotic solvent)
-
Diethyl ether or other suitable extraction solvent
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware and apparatus for reaction, extraction, and purification.
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-methyl-2-nitrophenol in the chosen solvent.
-
Addition of Base: Add the base (e.g., potassium carbonate) to the solution. The amount should be in slight molar excess relative to the 3-methyl-2-nitrophenol.
-
Addition of Methylating Agent: While stirring, add the methylating agent dropwise to the reaction mixture. This step is often exothermic, and the temperature may need to be controlled with an ice bath.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux and maintain it for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Filter off the solid base and wash it with a small amount of the solvent. Evaporate the solvent from the filtrate under reduced pressure.
-
Extraction: Dissolve the residue in a suitable organic solvent like diethyl ether and wash it successively with a saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: The crude this compound can be purified by recrystallization or column chromatography to yield the final product.
Analytical Methods
The characterization of this compound is typically performed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure of the molecule.
-
Infrared (IR) Spectroscopy: IR spectroscopy can identify the characteristic functional groups, such as the nitro group (strong absorptions around 1520 and 1350 cm⁻¹) and the C-O-C ether linkage.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is used to determine the purity of the compound and to confirm its molecular weight.
Reactivity and Applications
This compound is a valuable intermediate in organic synthesis, particularly in the preparation of agrochemicals and pharmaceuticals.[1] The presence of the nitro group and the methoxy group on the aromatic ring allows for a variety of chemical transformations.
A key reaction of nitroaromatic compounds is their reduction to the corresponding anilines. The reduction of this compound would yield 3-methyl-2-methoxyaniline, a potentially useful building block in the synthesis of more complex molecules.
Safety and Hazard Information
This compound is classified as a hazardous substance and should be handled with appropriate safety precautions.
-
GHS Hazard Statements:
-
Precautionary Statements:
-
P264: Wash skin thoroughly after handling.[5]
-
P270: Do not eat, drink or smoke when using this product.[5]
-
P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[5]
-
P501: Dispose of contents/container to an approved waste disposal plant.[5]
-
S24/25: Avoid contact with skin and eyes.[3]
-
S36: Wear suitable protective clothing.[3]
-
It is essential to handle this compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
Visualizations
The following diagrams illustrate the proposed synthesis workflow and the logical relationship of this compound as a chemical intermediate.
References
An In-depth Technical Guide to 3-Methyl-2-nitroanisole (CAS: 5345-42-6)
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methyl-2-nitroanisole, with the CAS number 5345-42-6, is a nitroaromatic compound with significant applications as a versatile intermediate in organic synthesis. Its chemical structure, featuring a methoxy, a methyl, and a nitro group on a benzene ring, provides multiple reactive sites, making it a valuable building block for the synthesis of more complex molecules. This technical guide provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis, and its known applications and safety information.
Chemical and Physical Properties
This compound is a solid at room temperature, appearing as a pale yellow to yellow crystalline powder.[1] It is largely insoluble in water but shows good solubility in organic solvents such as ethanol and ether.[2] A summary of its key physicochemical properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C8H9NO3 | [1] |
| Molecular Weight | 167.16 g/mol | [1] |
| CAS Number | 5345-42-6 | [1] |
| Appearance | Pale yellow to yellow solid/crystalline powder | [1] |
| Melting Point | 48-50 °C | [2] |
| Boiling Point | 170 °C at 35 mmHg | [2] |
| Density | 1.2917 g/cm³ (estimate) | [2] |
| Flash Point | >113 °C (>235.4 °F) | |
| Refractive Index | 1.5570 (estimate) | [2] |
| Solubility | Insoluble in water; Soluble in ethanol and ether. | [2] |
Spectral Data
The structural identification of this compound is supported by various spectroscopic techniques. A summary of the key spectral data is provided in Table 2.
Table 2: Spectral Data for this compound
| Technique | Key Data Points | Reference(s) |
| ¹H NMR | Data available from various sources. | [1] |
| ¹³C NMR | Data available from various sources. | [1] |
| IR Spectroscopy | Data available from various sources. | [1] |
| Mass Spectrometry | Data available from various sources. | [1] |
Synthesis of this compound
The primary synthetic route to this compound involves the methylation of 3-methyl-2-nitrophenol. This reaction is a nucleophilic substitution where the phenoxide ion of 3-methyl-2-nitrophenol attacks a methylating agent.
Experimental Protocol: Methylation of 3-methyl-2-nitrophenol
This protocol is adapted from a similar methylation procedure for a related compound.
Materials:
-
3-methyl-2-nitrophenol
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Methyl iodide (CH₃I)
-
Ethyl acetate
-
Deionized water
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Equipment:
-
Round-bottom flask with a magnetic stirrer
-
Dropping funnel
-
Condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-methyl-2-nitrophenol in anhydrous DMF.
-
Deprotonation: Cool the solution in an ice bath (0 °C). Add sodium hydride (60% dispersion in mineral oil) portion-wise to the stirred solution. Continue stirring at room temperature for 30 minutes after the addition is complete to ensure the formation of the sodium salt of 3-methyl-2-nitrophenol.
-
Methylation: Add methyl iodide to the reaction mixture. Heat the mixture to 80 °C and maintain this temperature for 5 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and add water. Extract the aqueous mixture with ethyl acetate (3 x volumes).
-
Purification: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Chromatography: Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate solvent system as the eluent to yield pure this compound.
Synthesis and Purification Workflow
The following diagram illustrates the key steps in the synthesis and purification of this compound.
Applications in Research and Development
This compound is primarily utilized as an intermediate in the synthesis of a variety of organic compounds.[2][3] Its functional groups allow for a range of chemical transformations.
-
Pharmaceutical and Agrochemical Synthesis: It serves as a building block for the creation of more complex molecules with potential biological activity.[3] The nitro group can be reduced to an amine, which is a common functional group in many pharmaceuticals and agrochemicals. The aromatic ring can also undergo further substitutions.
-
Dye Manufacturing: The compound is an intermediate in the production of certain dyes.[3]
-
Organic Synthesis: The presence of the nitro and methoxy groups influences the reactivity of the aromatic ring, making it a useful substrate for studying electrophilic and nucleophilic aromatic substitution reactions.[3]
Biological Activity and Signaling Pathways
Currently, there is a lack of specific information in the public domain detailing the direct interaction of this compound with biological signaling pathways or its specific mechanism of action. While nitroaromatic compounds as a class are known to have a wide range of biological activities, often through redox cycling and the generation of reactive nitrogen species, the specific biological profile of this compound has not been extensively characterized. Further research is required to elucidate any potential pharmacological or toxicological pathways.
The metabolic fate of a related compound, 2-nitroanisole, has been studied, revealing pathways involving O-demethylation and nitroreduction.[4][5] These metabolic routes can lead to the formation of reactive intermediates capable of interacting with cellular macromolecules like DNA.[4][5] It is plausible that this compound could undergo similar metabolic transformations. The following diagram illustrates a generalized metabolic pathway for a nitroanisole, which may be applicable to this compound.
Safety Information
This compound is considered a hazardous substance and should be handled with appropriate safety precautions.[2] It is harmful if swallowed and can cause irritation to the eyes, respiratory system, and skin.[2]
Table 3: GHS Hazard Information for this compound
| Hazard Class | Hazard Statement | GHS Pictogram | Precautionary Codes | Reference(s) |
| Acute toxicity, Oral (Category 4) | H302: Harmful if swallowed | GHS07 (Exclamation Mark) | P264, P270, P301 + P312, P330, P501 | [1] |
| Eye Irritation (Category 2A) | H319: Causes serious eye irritation | GHS07 (Exclamation Mark) | P264, P280, P305 + P351 + P338, P337 + P313 | [1] |
Handling Recommendations:
-
Work in a well-ventilated area, preferably in a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[2]
-
Avoid inhalation of dust and contact with skin and eyes.[2]
-
In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[2]
-
Store in a tightly sealed container in a dry, cool place.[2]
Conclusion
This compound is a valuable chemical intermediate with established applications in organic synthesis for the pharmaceutical, agrochemical, and dye industries. This guide has provided a detailed overview of its chemical and physical properties, a practical protocol for its synthesis, and essential safety information. While its direct biological activity and involvement in signaling pathways remain to be fully elucidated, its utility as a synthetic precursor is well-documented. Further research into its pharmacological and toxicological profile would be beneficial for a more complete understanding of this compound.
References
- 1. This compound | C8H9NO3 | CID 79291 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Genotoxic mechanisms for the carcinogenicity of the environmental pollutants and carcinogens o-anisidine and 2-nitroanisole follow from adducts generated by their metabolite N-(2-methoxyphenyl)-hydroxylamine with deoxyguanosine in DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Synthesis of 3-Methyl-2-nitroanisole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 3-Methyl-2-nitroanisole, a key intermediate in various chemical and pharmaceutical applications. This document details the primary synthetic pathway, including experimental protocols, quantitative data, and visual representations of the chemical transformations.
Introduction
This compound is a valuable organic compound utilized in the synthesis of a range of more complex molecules. Its preparation is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. The most common and selective synthetic route proceeds through two key stages: the nitration of m-cresol to form 3-methyl-2-nitrophenol, followed by the methylation of the phenolic hydroxyl group.
Direct nitration of m-cresol is generally avoided due to the formation of a mixture of isomers, including the 2-nitro, 4-nitro, and 6-nitro products, which are challenging to separate. To overcome this, a more selective three-step sequence involving sulfonation, nitration, and subsequent desulfonation is the preferred method for the synthesis of the 3-methyl-2-nitrophenol intermediate.
Synthesis Pathway Overview
The synthesis of this compound is achieved through the following two main stages:
Stage 1: Synthesis of 3-Methyl-2-nitrophenol
This stage involves a three-step process to ensure the selective nitration of m-cresol at the 2-position.
-
Step 1.1: Sulfonation of m-Cresol: m-Cresol is first sulfonated to block the more reactive positions on the aromatic ring, directing the subsequent nitration.
-
Step 1.2: Nitration of the Sulfonated Intermediate: The sulfonated m-cresol is then nitrated. The sulfonic acid groups direct the nitro group to the desired 2-position.
-
Step 1.3: Desulfonation: The sulfonic acid groups are removed to yield 3-methyl-2-nitrophenol.
Stage 2: Methylation of 3-Methyl-2-nitrophenol
The hydroxyl group of 3-methyl-2-nitrophenol is methylated to produce the final product, this compound.
Experimental Protocols
Stage 1: Synthesis of 3-Methyl-2-nitrophenol
This selective synthesis is adapted from established methods for the regioselective nitration of phenols.[1][2][3][4]
Step 1.1: Sulfonation of m-Cresol
-
In a round-bottom flask equipped with a stirrer and a dropping funnel, place m-cresol.
-
Cool the flask in an ice bath.
-
Slowly add fuming sulfuric acid (containing ~20% SO₃) dropwise with constant stirring, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat at 100 °C for 2-3 hours.
-
Cool the reaction mixture and pour it onto crushed ice to precipitate the m-cresolsulfonic acid.
-
Filter the solid product and wash with cold water.
Step 1.2: Nitration of m-Cresolsulfonic Acid
-
To the crude m-cresolsulfonic acid in a flask, add concentrated sulfuric acid.
-
Cool the mixture to 0-5 °C in an ice-salt bath.
-
Slowly add a nitrating mixture (a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid) dropwise with vigorous stirring, ensuring the temperature does not exceed 5 °C.
-
After the addition, continue stirring at 0-5 °C for 1-2 hours.
Step 1.3: Desulfonation to Yield 3-Methyl-2-nitrophenol
-
Carefully pour the nitrated mixture onto a large amount of crushed ice.
-
Heat the resulting solution to boiling and perform steam distillation.
-
The 3-methyl-2-nitrophenol will distill over with the steam.
-
Collect the distillate and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Dry the organic extract over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude product.
-
The crude 3-methyl-2-nitrophenol can be further purified by column chromatography or recrystallization.
Stage 2: Methylation of 3-Methyl-2-nitrophenol
This procedure is a standard O-methylation of a phenol using dimethyl sulfate.[5][6][7]
-
In a round-bottom flask, dissolve 3-methyl-2-nitrophenol in acetone.
-
Add anhydrous potassium carbonate to the solution.
-
Heat the mixture to reflux with stirring.
-
Slowly add dimethyl sulfate dropwise to the refluxing mixture.
-
Continue refluxing for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture and filter off the potassium carbonate.
-
Evaporate the acetone from the filtrate under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with a dilute sodium hydroxide solution to remove any unreacted phenol, followed by a wash with brine.
-
Dry the ether layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield this compound.
-
The product can be purified by vacuum distillation or column chromatography.
Quantitative Data
The following tables summarize the key quantitative data for the starting material, intermediate, and final product.
Table 1: Physical and Chemical Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| m-Cresol | C₇H₈O | 108.14 | 11-12 | 202 |
| 3-Methyl-2-nitrophenol | C₇H₇NO₃ | 153.14 | 35-39 | 106-108 / 9.5 mmHg |
| This compound | C₈H₉NO₃ | 167.16 | 48-50 | 170 / 35 mmHg |
Table 2: Expected Yields
| Reaction Stage | Product | Typical Yield (%) |
| Stage 1 | 3-Methyl-2-nitrophenol | 60-70 (overall for the three steps) |
| Stage 2 | This compound | 85-95 |
Table 3: Spectral Data for 3-Methyl-2-nitrophenol
| Spectral Data | Key Peaks/Shifts |
| ¹H NMR (CDCl₃) | δ (ppm): 10.1 (s, 1H, OH), 7.28 (d, 1H), 6.90 (t, 1H), 6.72 (d, 1H), 2.49 (s, 3H, CH₃)[8] |
| ¹³C NMR | |
| IR (KBr) | ν (cm⁻¹): ~3400 (O-H), ~1530 & ~1350 (NO₂) |
| Mass Spec (EI) | m/z: 153 (M⁺), 136, 108, 77 |
Table 4: Spectral Data for this compound
| Spectral Data | Key Peaks/Shifts |
| ¹H NMR | |
| ¹³C NMR | |
| IR (KBr) | ν (cm⁻¹): ~2950 (C-H, sp³), ~1525 & ~1350 (NO₂), ~1250 (C-O, ether) |
| Mass Spec (EI) | m/z: 167 (M⁺), 152, 122, 91 |
Visualizations
Synthesis Pathway of this compound
Caption: Overall synthesis pathway for this compound from m-cresol.
Experimental Workflow for the Synthesis of 3-Methyl-2-nitrophenol
Caption: Experimental workflow for the selective synthesis of 3-methyl-2-nitrophenol.
Experimental Workflow for the Methylation of 3-Methyl-2-nitrophenol
Caption: Experimental workflow for the methylation of 3-methyl-2-nitrophenol.
References
- 1. prepchem.com [prepchem.com]
- 2. US4034050A - Preparation of 5-methyl-2-nitrophenol - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. US3987113A - Preparation of 5-methyl-2-nitrophenol - Google Patents [patents.google.com]
- 5. 4-Methyl-2-nitroanisole synthesis - chemicalbook [chemicalbook.com]
- 6. reddit.com [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. 3-Methyl-2-nitrophenol(4920-77-8) 1H NMR [m.chemicalbook.com]
An In-Depth Technical Guide to 1-Methoxy-3-methyl-2-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Methoxy-3-methyl-2-nitrobenzene, also known as 3-Methyl-2-nitroanisole, is a substituted nitroaromatic compound with significant potential as a versatile intermediate in organic synthesis. Its specific arrangement of methoxy, methyl, and nitro functional groups on the benzene ring allows for a range of chemical transformations, making it a valuable building block in the synthesis of more complex molecules. This is particularly relevant in the field of medicinal chemistry, where aromatic nitro compounds are crucial precursors for the development of novel therapeutics, including enzyme inhibitors and receptor modulators.[1] The nitro group can be readily reduced to an amine, which opens up pathways to a variety of heterocyclic scaffolds, such as benzimidazoles, a core structure in many pharmaceutical agents.[2][3][4] This guide provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis, and its application in the synthesis of bioactive molecules.
Chemical and Physical Properties
1-Methoxy-3-methyl-2-nitrobenzene is typically a colorless to light yellow crystalline solid. The quantitative data for this compound are summarized in Table 1.
Table 1: Physicochemical and Spectral Data for 1-Methoxy-3-methyl-2-nitrobenzene
| Property | Value | Reference(s) |
| IUPAC Name | 1-methoxy-3-methyl-2-nitrobenzene | [1] |
| Synonyms | This compound, 3-Methoxy-2-nitrotoluene | [5] |
| CAS Number | 5345-42-6 | [1] |
| Molecular Formula | C₈H₉NO₃ | [1] |
| Molecular Weight | 167.16 g/mol | [1] |
| Melting Point | 54-56 °C | [5] |
| Boiling Point | 135-137 °C at 13 mmHg | [6] |
| Appearance | Colorless to light yellow solid | |
| ¹H NMR (CDCl₃) | δ 7.41 (t, J=8.2 Hz, 1H), 7.23-7.19 (m, 1H), 3.88 (s, 3H), 2.41 (s, 3H) | [7] |
| ¹³C NMR (CDCl₃) | δ 159.7, 149.2, 138.9, 129.9, 121.6, 115.5, 55.3, 21.2 | [7][8] |
| IR (KBr, cm⁻¹) | ~3050 (Ar C-H), ~2940 (Alkyl C-H), ~1525 (asym NO₂), ~1350 (sym NO₂) | [9] |
| GHS Hazard Codes | H302 (Harmful if swallowed), H319 (Causes serious eye irritation) | [10] |
Note: NMR data is estimated based on spectral data of closely related analogs and general principles.[7][11][12] A triplet and a multiplet are expected for the aromatic protons, with singlets for the methoxy and methyl protons.
Experimental Protocols
The synthesis of 1-methoxy-3-methyl-2-nitrobenzene can be effectively achieved via the electrophilic nitration of 3-methylanisole. The methoxy group is a strong ortho-, para-director, while the methyl group is a weaker ortho-, para-director. The nitration is expected to occur primarily at the positions ortho to the strongly activating methoxy group (positions 2 and 6). The presence of the methyl group at position 3 sterically hinders the 2-position to some extent, but the electronic activation from the methoxy group makes it a primary site of reaction. A carefully controlled procedure is required to favor mono-nitration and achieve a good yield of the desired isomer.
Synthesis of 1-Methoxy-3-methyl-2-nitrobenzene via Nitration of 3-Methylanisole
This protocol is adapted from standard procedures for the nitration of activated aromatic rings.[13][14]
Materials:
-
3-Methylanisole (m-cresol methyl ether)
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Concentrated Nitric Acid (HNO₃, 70%)
-
Dichloromethane (CH₂Cl₂)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ice
Procedure:
-
In a 250 mL three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add 3-methylanisole (12.2 g, 0.1 mol).
-
Cool the flask in an ice-salt bath to 0 °C.
-
Slowly add concentrated sulfuric acid (30 mL) to the stirred 3-methylanisole, ensuring the temperature does not rise above 5 °C.
-
Prepare the nitrating mixture by slowly adding concentrated nitric acid (7.5 mL, ~0.12 mol) to concentrated sulfuric acid (15 mL) in a separate flask cooled in an ice bath.
-
Add the cold nitrating mixture dropwise from the dropping funnel to the 3-methylanisole solution over 30-45 minutes. Maintain the reaction temperature between 0 and 5 °C throughout the addition.
-
After the addition is complete, stir the mixture at 0-5 °C for an additional 1 hour.
-
Carefully pour the reaction mixture onto 200 g of crushed ice with vigorous stirring. A yellow solid/oil should separate.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash sequentially with cold water (50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product, a mixture of isomers, can be purified by fractional distillation under reduced pressure or by column chromatography on silica gel (eluent: hexane/ethyl acetate) to isolate the 1-methoxy-3-methyl-2-nitrobenzene isomer.
Applications in Drug Development
1-Methoxy-3-methyl-2-nitrobenzene serves as a key intermediate for synthesizing heterocyclic compounds of medicinal interest, most notably substituted benzimidazoles.[2][3] The synthetic utility stems from the facile reduction of the nitro group to an amine, which, being ortho to another substituent (the methyl group), can undergo cyclization reactions.
The general pathway involves a two-step process:
-
Reduction of the Nitro Group: The nitro group of 1-methoxy-3-methyl-2-nitrobenzene is reduced to an amine, yielding 2-methoxy-6-methylaniline.
-
Formation of the Benzimidazole Core: This aniline derivative is not the direct precursor. For benzimidazole synthesis, an ortho-phenylenediamine is required. Therefore, a more strategic application involves the reduction of 1-methoxy-3-methyl-2-nitrobenzene to 3-methoxy-2-methylaniline , followed by a second nitration and subsequent reduction to form 4-methoxy-3-methyl-1,2-phenylenediamine . This diamine is a valuable precursor for creating a specific subset of substituted benzimidazoles, which are known for a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.[1][2][4]
The workflow below illustrates this synthetic strategy, positioning 1-methoxy-3-methyl-2-nitrobenzene as a critical starting material for accessing these important pharmaceutical scaffolds.
Visualized Workflow: Synthesis of a Benzimidazole Precursor
The following diagram illustrates the synthetic pathway from 3-Methylanisole to a key benzimidazole precursor, highlighting the role of 1-Methoxy-3-methyl-2-nitrobenzene.
Caption: Synthetic pathway from 3-Methylanisole to bioactive benzimidazoles.
Conclusion
1-Methoxy-3-methyl-2-nitrobenzene is a strategically important chemical intermediate. While not an end-product itself, its true value lies in its role as a precursor in multi-step syntheses. The ability to transform the nitro group into an amine provides a gateway to constructing complex heterocyclic systems that are central to modern drug discovery. The protocols and pathways described herein offer a technical foundation for researchers and drug development professionals to leverage this compound in the creation of novel and potentially therapeutic agents.
References
- 1. Synthesis and biological profile of substituted benzimidazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. acgpubs.org [acgpubs.org]
- 3. researchgate.net [researchgate.net]
- 4. Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1-METHOXY-3-METHYL-2-NITROBENZENE | CAS 5345-42-6 [matrix-fine-chemicals.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. rsc.org [rsc.org]
- 8. rsc.org [rsc.org]
- 9. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 10. 1-Methoxy-4-methyl-2-nitrobenzene | C8H9NO3 | CID 67058 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones | MDPI [mdpi.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. Organic Syntheses Procedure [orgsyn.org]
Technical Guide: Physical Properties of 3-Methyl-2-nitroanisole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical properties of 3-Methyl-2-nitroanisole (CAS No: 5345-42-6). The information is compiled from various chemical data sources to support research, development, and drug discovery activities. This document presents quantitative data in a structured format, details general experimental protocols for property determination, and includes a mandatory visualization of a relevant experimental workflow.
Core Physical Properties
This compound is an aromatic organic compound with the chemical formula C₈H₉NO₃. It is also known by other names, including 1-methoxy-3-methyl-2-nitrobenzene and 2-nitro-3-methylanisole. The physical characteristics of this compound are crucial for its handling, application in synthesis, and for predicting its behavior in various chemical and biological systems.
Data Presentation
The following table summarizes the key physical properties of this compound. It is important to note that some of these values are reported with variability across different sources, which is common for chemical data.
| Property | Value | Source Notes |
| Molecular Weight | 167.16 g/mol | Consistently reported across multiple sources.[1][2] |
| Melting Point | 47-52 °C | This range is the most frequently cited value from chemical suppliers.[3] An alternative value of 48-50 °C has also been reported.[1][2][4] |
| Boiling Point | 170 °C at 35 mmHg284-286 °C | The boiling point is pressure-dependent. The value at reduced pressure is commonly cited.[1][2] The higher value is presumed to be at atmospheric pressure.[5] |
| Density | ~1.2917 g/cm³ | This value is reported as a rough estimate.[1][2] |
| Solubility | Slightly soluble in water.Soluble in ethanol and ether. | Qualitative data indicates its behavior in common solvents.[1] |
| Appearance | White to orange to green powder or crystals. | The color can vary depending on the purity and the manufacturer.[1][2] |
| Flash Point | >110 °C (>230 °F) | Indicates the lowest temperature at which vapors will ignite.[1][2] |
| Refractive Index | ~1.5570 | This is an estimated value.[1][2] |
Experimental Protocols
Determination of Melting Point (Capillary Method)
The melting point of a crystalline solid is a key indicator of its purity. A sharp melting range (typically 0.5-1 °C) is indicative of a pure compound.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Mortar and pestle
-
Spatula
-
Thermometer (calibrated)
Procedure:
-
Sample Preparation: A small amount of the crystalline this compound is finely ground using a mortar and pestle.
-
Capillary Tube Packing: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the solid into the sealed end, aiming for a sample height of 2-3 mm.
-
Apparatus Setup: The packed capillary tube is placed in the heating block of the melting point apparatus, adjacent to the thermometer.
-
Heating: The sample is heated rapidly to a temperature approximately 10-15 °C below the expected melting point. The heating rate is then reduced to 1-2 °C per minute to allow for thermal equilibrium.
-
Observation: The sample is observed through the magnifying lens. The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample has turned into a clear liquid is recorded as the end of the melting range.
Determination of Boiling Point (Distillation Method)
The boiling point is determined at a specific pressure, as it varies with atmospheric pressure.
Apparatus:
-
Distillation flask
-
Condenser
-
Receiving flask
-
Thermometer and adapter
-
Heating mantle or oil bath
-
Boiling chips
Procedure:
-
Apparatus Assembly: A standard distillation apparatus is assembled. The distillation flask is charged with a sample of this compound and a few boiling chips to ensure smooth boiling.
-
Thermometer Placement: The thermometer is positioned so that the top of the bulb is level with the bottom of the side arm of the distillation flask.
-
Heating: The flask is heated gently. As the liquid boils, the vapor rises and surrounds the thermometer bulb.
-
Temperature Reading: The temperature is recorded when the vapor temperature remains constant, and a steady rate of distillation is observed. This constant temperature is the boiling point of the liquid at the recorded atmospheric pressure. For measurements at reduced pressure, a vacuum pump and manometer are connected to the system.
Determination of Density (Pycnometer Method)
The density of a solid can be determined using a pycnometer and a liquid in which the solid is insoluble.
Apparatus:
-
Pycnometer (a flask with a specific volume)
-
Analytical balance
-
A liquid of known density in which this compound is insoluble (e.g., water, given its slight solubility, might require careful consideration, or a non-polar solvent could be used if the compound is insoluble).
Procedure:
-
The mass of the clean, dry, and empty pycnometer is determined (m₁).
-
A sample of this compound is added to the pycnometer, and the total mass is measured (m₂).
-
The pycnometer is filled with the liquid of known density (ρ_liquid), ensuring no air bubbles are trapped, and the mass is determined (m₃).
-
The pycnometer is emptied, cleaned, and then filled only with the liquid of known density, and its mass is measured (m₄).
-
The density of the solid (ρ_solid) is calculated using the formula: ρ_solid = [(m₂ - m₁) / ((m₄ - m₁) - (m₃ - m₂))] * ρ_liquid
Determination of Solubility (Qualitative)
This protocol provides a general method for assessing the solubility of a compound in various solvents.
Apparatus:
-
Test tubes and rack
-
Spatula or dropper
-
Vortex mixer (optional)
-
Solvents (e.g., water, ethanol, ether)
Procedure:
-
Approximately 10-20 mg of this compound is placed into a clean, dry test tube.
-
A small volume (e.g., 1 mL) of the chosen solvent is added to the test tube.
-
The mixture is agitated vigorously (e.g., by flicking the test tube or using a vortex mixer) for 1-2 minutes.
-
The mixture is visually inspected to determine if the solid has dissolved completely.
-
If the solid dissolves, it is recorded as "soluble." If it remains undissolved, it is "insoluble." If some dissolves but not all, it is "partially soluble" or "slightly soluble." This process is repeated for each solvent.
Mandatory Visualization
As no specific signaling pathways or detailed experimental workflows for the synthesis or metabolism of this compound are available in published literature, a general experimental workflow for a core physical property determination is provided below. This diagram illustrates the logical steps involved in determining the melting point of a crystalline solid, a fundamental procedure in chemical characterization.
Caption: Workflow for Melting Point Determination of a Crystalline Solid.
References
Technical Guide: Solubility of 2-Nitro-p-cresol in Organic Solvents
Introduction
This technical guide provides a comprehensive overview of the solubility of 2-Nitro-p-cresol (4-methyl-2-nitrophenol), a key intermediate in the synthesis of various chemical products, including pharmaceuticals and dyes. Due to the limited availability of specific solubility data for 3-Methyl-2-nitroanisole, this guide focuses on the closely related and extensively studied compound, 2-Nitro-p-cresol. The structural similarity and relevance to drug development make its solubility profile highly pertinent for researchers, scientists, and professionals in the field.
The solubility of an active pharmaceutical ingredient (API) or its intermediates in various solvents is a critical parameter in drug development. It influences crucial processes such as crystallization, purification, and formulation. Understanding the solubility behavior of 2-Nitro-p-cresol in different organic solvents allows for the optimization of these processes, leading to improved yield, purity, and cost-effectiveness.
This document presents quantitative solubility data for 2-Nitro-p-cresol in a range of common organic solvents at various temperatures. It also details the experimental methodology used to obtain these data, providing a basis for reproducible research.
Quantitative Solubility Data
The mole fraction solubility of 2-Nitro-p-cresol was determined in eight organic solvents (methanol, ethanol, isopropanol, n-propanol, ethyl acetate, acetone, acetonitrile, and toluene) at temperatures ranging from 278.15 K to 318.15 K under atmospheric pressure. The experimental data are summarized in the table below.
Table 1: Mole Fraction Solubility (x) of 2-Nitro-p-cresol in Various Organic Solvents at Different Temperatures (T)
| T/K | Methanol | Ethanol | Isopropanol | n-Propanol | Ethyl Acetate | Acetone | Acetonitrile | Toluene |
| 278.15 | 0.2239 | 0.2831 | 0.2852 | 0.3134 | 0.4437 | 0.5281 | 0.3542 | 0.3829 |
| 283.15 | 0.2521 | 0.3168 | 0.3201 | 0.3512 | 0.4852 | 0.5693 | 0.3951 | 0.4283 |
| 288.15 | 0.2834 | 0.3542 | 0.3589 | 0.3926 | 0.5291 | 0.6125 | 0.4393 | 0.4771 |
| 293.15 | 0.3181 | 0.3956 | 0.4021 | 0.4379 | 0.5756 | 0.6578 | 0.4871 | 0.5296 |
| 298.15 | 0.3565 | 0.4413 | 0.4498 | 0.4875 | 0.6248 | 0.7052 | 0.5386 | 0.5859 |
| 303.15 | 0.3989 | 0.4916 | 0.5024 | 0.5416 | 0.6769 | 0.7548 | 0.5941 | 0.6461 |
| 308.15 | 0.4456 | 0.5468 | 0.5598 | 0.6004 | 0.7318 | 0.8066 | 0.6537 | 0.7103 |
| 313.15 | 0.4969 | 0.6071 | 0.6225 | 0.6643 | 0.7897 | 0.8607 | 0.7176 | 0.7785 |
| 318.15 | 0.5531 | 0.6728 | 0.6908 | 0.7334 | 0.8506 | 0.9172 | 0.7861 | 0.8509 |
Experimental Protocol: Gravimetric Method
The solubility of 2-Nitro-p-cresol was determined using a static gravimetric method, which involves measuring the mass of the solute dissolved in a known mass of solvent at equilibrium.
Materials:
-
2-Nitro-p-cresol (purity > 99.5%)
-
Organic solvents (methanol, ethanol, isopropanol, n-propanol, ethyl acetate, acetone, acetonitrile, toluene; all analytical grade)
-
Jacketed glass vessel (100 mL)
-
Thermostatic water bath with a magnetic stirrer
-
Digital analytical balance (accuracy ± 0.1 mg)
-
Drying oven
Procedure:
-
Sample Preparation: An excess amount of 2-Nitro-p-cresol was added to a known mass of the selected organic solvent in the jacketed glass vessel.
-
Equilibration: The vessel was sealed and placed in the thermostatic water bath. The solution was continuously stirred at a constant temperature for at least 24 hours to ensure solid-liquid equilibrium was reached. Preliminary tests confirmed that 24 hours was sufficient to achieve equilibrium.
-
Sampling: After reaching equilibrium, the stirring was stopped, and the solution was allowed to settle for at least 8 hours to allow for the sedimentation of undissolved solid particles.
-
Analysis: A known volume of the clear supernatant was carefully withdrawn using a pre-heated or pre-cooled syringe to avoid any change in temperature that could affect the solubility. The withdrawn sample was immediately transferred to a pre-weighed weighing bottle.
-
Drying and Weighing: The weighing bottle containing the sample was placed in a vacuum drying oven at 323.15 K until a constant weight was achieved. The mass of the dissolved 2-Nitro-p-cresol was then determined by subtracting the mass of the empty weighing bottle. The mass of the solvent was determined by the difference between the total mass of the sample and the mass of the dissolved solute.
-
Mole Fraction Calculation: The mole fraction solubility (x) was calculated using the following formula: x = (m₁/M₁) / [(m₁/M₁) + (m₂/M₂)] where:
-
m₁ and m₂ are the masses of the solute (2-Nitro-p-cresol) and the solvent, respectively.
-
M₁ and M₂ are the molar masses of the solute and the solvent, respectively.
-
-
Temperature Variation: The experiment was repeated at different temperatures by adjusting the temperature of the thermostatic water bath.
Visualizations
Experimental Workflow for Solubility Determination
Caption: Workflow of the gravimetric method for solubility determination.
Commercial Availability and Synthetic Utility of 3-Methyl-2-nitroanisole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methyl-2-nitroanisole, also known as 1-methoxy-3-methyl-2-nitrobenzene, is an aromatic organic compound with the chemical formula C₈H₉NO₃.[1][2] Its molecular structure, featuring a methoxy, a methyl, and a nitro group attached to a benzene ring, makes it a valuable intermediate in organic synthesis. This technical guide provides an in-depth overview of the commercial availability, physicochemical properties, synthesis, and applications of this compound, with a particular focus on its relevance to pharmaceutical research and development. The strategic positioning of its functional groups allows for a variety of chemical transformations, rendering it a versatile building block for the synthesis of more complex molecules.[3]
Physicochemical Properties
This compound is typically a yellow liquid or a pale yellow to yellow solid.[4] Key physicochemical properties are summarized in the table below, compiled from various suppliers and databases.
| Property | Value | Reference |
| CAS Number | 5345-42-6 | [1][2] |
| Molecular Formula | C₈H₉NO₃ | [1][2] |
| Molecular Weight | 167.16 g/mol | [1] |
| Appearance | Yellow liquid or Pale yellow to yellow solid | [3][4] |
| Melting Point | 47 - 52 °C | [4] |
| Boiling Point | 170 °C at 35 mmHg; 284-286 °C | [3][5] |
| Density | 1.16 g/cm³ | [3] |
| Refractive Index | 1.549 (n20/D) | [3] |
| Purity | ≥98% (GC), 99% | [4] |
Commercial Availability
This compound is available from a range of chemical suppliers, catering to both research and industrial needs. The available quantities, purities, and supplier details are crucial for researchers planning their synthetic routes. While some major suppliers like Sigma-Aldrich have discontinued this specific product, it remains commercially available from other specialized chemical companies.
| Supplier | Product Name | Purity | Available Quantities | Notes |
| ProcessPointChemicals | This compound | Not specified | Inquiry for quote | Also known as 2-Nitro-3-methylanisole |
| Aladdin Scientific | This compound | min 98% (GC) | 1 gram | For professional manufacturing, research, and industrial use only. |
| Chem-Impex | This compound | ≥ 99% (GC) | Inquiry for quote | Also known as 2-Methoxy-6-methylnitrobenzene |
| ESSLAB | This compound | 1000 µg/mL in isopropanol | 1 mL | Supplied by Chiron |
| ChemBK | This compound | Not specified | Inquiry for quote | Lists multiple suppliers |
Synthesis of this compound
A plausible and commonly employed method for the synthesis of this compound involves a two-step process starting from m-cresol. The first step is the nitration of m-cresol, followed by the methylation of the resulting nitrophenol.
Experimental Protocol:
Step 1: Nitration of m-Cresol to yield 3-Methyl-2-nitrophenol
A detailed procedure for the nitration of m-cresol is described in the literature.[6] Typically, m-cresol is first sulfonated using fuming sulfuric acid. The resulting sulfonic acid derivative is then nitrated with a mixture of nitric acid and sulfuric acid. This directed nitration favors the formation of 3-methyl-2-nitrophenol as the main product, although a smaller amount of the 5-methyl-2-nitrophenol isomer is also formed as a by-product.[6]
Step 2: Methylation of 3-Methyl-2-nitrophenol
The subsequent step involves the methylation of the phenolic hydroxyl group of 3-methyl-2-nitrophenol. A standard method for this transformation is the Williamson ether synthesis. This involves deprotonating the phenol with a suitable base, such as sodium hydroxide or potassium carbonate, to form the corresponding phenoxide. The phenoxide is then reacted with a methylating agent, typically dimethyl sulfate or methyl iodide, to yield this compound.
Applications in Drug Discovery and Development
This compound serves as a key building block in the synthesis of various pharmaceutical intermediates and bioactive molecules.[3] The nitro group can be readily reduced to an amine, which can then be further functionalized, while the methoxy and methyl groups can influence the molecule's steric and electronic properties.
A general workflow for the utilization of this compound in drug discovery involves its incorporation into a larger molecular scaffold through a series of chemical transformations.
References
- 1. This compound | C8H9NO3 | CID 79291 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-METHOXY-3-METHYL-2-NITROBENZENE | CAS 5345-42-6 [matrix-fine-chemicals.com]
- 3. This compound Supplier & Distributor of CAS# 6641-95-8 [processpointchem.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. chembk.com [chembk.com]
- 6. prepchem.com [prepchem.com]
- 7. Mazapertine - Wikipedia [en.wikipedia.org]
- 8. mdpi.com [mdpi.com]
The Strategic Role of 3-Methyl-2-nitroanisole in Chemical Synthesis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methyl-2-nitroanisole, a substituted aromatic nitro compound, serves as a pivotal chemical intermediate in the synthesis of a wide array of complex organic molecules. Its unique structural arrangement, featuring a methoxy, a methyl, and a nitro group on a benzene ring, provides a versatile platform for diverse chemical transformations. This technical guide delves into the core functionalities of this compound as a building block in the pharmaceutical, agrochemical, and dye industries. The strategic positioning of its functional groups allows for regioselective reactions, making it a valuable precursor for the synthesis of specialized chemical entities. This document provides a comprehensive overview of its synthesis, key reactions, and applications, supported by detailed experimental protocols and quantitative data to facilitate its use in research and development.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its safe handling, storage, and application in chemical synthesis. The table below summarizes its key physical and chemical characteristics.
| Property | Value | Reference |
| CAS Number | 5345-42-6 | [1] |
| Molecular Formula | C₈H₉NO₃ | [2] |
| Molecular Weight | 167.16 g/mol | [1] |
| Appearance | Yellow liquid or solid (powder to crystal) | [2] |
| Melting Point | 48-50 °C | [3] |
| Boiling Point | 170 °C at 35 mmHg | [3] |
| Density | 1.16 g/cm³ | [2] |
| Flash Point | 113 °C (closed cup) | [1] |
| Solubility | Slightly soluble in water, soluble in ethanol and ether. | [3] |
Synthesis of this compound
The primary route for the synthesis of this compound is through the electrophilic aromatic substitution (nitration) of 3-methylanisole. The methoxy group is a strong activating group and an ortho-, para-director, while the methyl group is a weaker activating group and also an ortho-, para-director. The nitration of 3-methylanisole is expected to yield a mixture of isomers, with the major product being dictated by the steric and electronic effects of the substituents.
Experimental Protocol: Nitration of 3-Methylanisole (Adapted from a general nitration procedure)
Materials:
-
3-Methylanisole
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Ice
-
Dichloromethane
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium Sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid in an ice-salt bath to 0-5 °C.
-
Slowly add 3-methylanisole to the cooled sulfuric acid with continuous stirring, ensuring the temperature does not exceed 10 °C.
-
Prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid in a separate flask, also cooled in an ice-salt bath.
-
Add the nitrating mixture dropwise to the solution of 3-methylanisole in sulfuric acid over a period of 1-2 hours, maintaining the reaction temperature between 0 and 5 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 2-3 hours.
-
Carefully pour the reaction mixture onto crushed ice with stirring.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
The crude product, a mixture of isomers, can be purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to isolate this compound.
Note: The yield and isomer distribution are highly dependent on the reaction conditions. Careful control of temperature is crucial to minimize the formation of by-products.
Key Reactions of this compound as a Chemical Intermediate
The functional groups of this compound offer multiple avenues for further chemical modifications, making it a versatile intermediate. The most common and synthetically useful transformations involve the reduction of the nitro group and the oxidation of the methyl group.
Reduction of the Nitro Group to an Amine
The reduction of the nitro group to a primary amine is a fundamental transformation that opens up a vast array of synthetic possibilities, including the formation of amides, sulfonamides, and heterocyclic compounds. The resulting 2-amino-3-methylanisole is a valuable precursor in pharmaceutical and agrochemical synthesis.
Materials:
-
This compound
-
Palladium on Carbon (10%)
-
Methanol
-
Hydrogen Gas
Procedure:
-
Dissolve this compound in methanol in a hydrogenation flask.
-
Carefully add a catalytic amount of 10% palladium on carbon to the solution.
-
Connect the flask to a hydrogenation apparatus.
-
Evacuate the flask and purge with hydrogen gas (repeat three times).
-
Stir the reaction mixture under a hydrogen atmosphere (balloon pressure or in a Parr shaker) at room temperature until the reaction is complete (monitored by TLC or GC-MS).
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst.
-
Wash the Celite pad with methanol.
-
Concentrate the filtrate under reduced pressure to yield 2-amino-3-methylanisole.
Quantitative Data: While a specific yield for this exact reaction is not readily available in the cited literature, similar reductions of nitroarenes to anilines using palladium on carbon and hydrogen typically proceed in high yields, often exceeding 90%.[4]
Oxidation of the Methyl Group to a Carboxylic Acid
The oxidation of the methyl group to a carboxylic acid provides another key derivative, 3-methoxy-2-nitrobenzoic acid. This transformation is valuable for introducing a carboxylic acid functionality, which can then be used for amide bond formation or as a directing group in further aromatic substitutions.
Materials:
-
This compound
-
Potassium Permanganate (KMnO₄) or other strong oxidizing agents
-
Aqueous Sodium Hydroxide
-
Hydrochloric Acid
Procedure:
-
Suspend this compound in an aqueous solution of sodium hydroxide.
-
Heat the mixture to reflux.
-
Slowly add a solution of potassium permanganate in water to the refluxing mixture.
-
Continue refluxing until the purple color of the permanganate has disappeared.
-
Cool the reaction mixture and filter to remove the manganese dioxide by-product.
-
Cool the filtrate in an ice bath and acidify with concentrated hydrochloric acid until the product precipitates.
-
Collect the precipitated 3-methoxy-2-nitrobenzoic acid by filtration, wash with cold water, and dry.
Note: This is a generalized procedure, and the specific conditions (temperature, reaction time, and stoichiometry) would need to be optimized for this particular substrate.
Applications in Synthesis
The derivatives of this compound are valuable building blocks in the synthesis of various target molecules, particularly in the pharmaceutical and agrochemical sectors.
Pharmaceutical Applications
The 2-amino-3-methylanisole derivative is a key precursor for the synthesis of various heterocyclic compounds that form the core of many pharmaceutical agents. For instance, it can be used in the synthesis of quinoline and benzimidazole scaffolds, which are present in a wide range of drugs with diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.
Agrochemical Applications
In the agrochemical industry, derivatives of this compound can be utilized in the synthesis of fungicides and herbicides. The specific substitution pattern on the aromatic ring can be fine-tuned to achieve desired biological activity and selectivity. For example, the corresponding aniline can be a precursor to strobilurin-type fungicides.
Dye Industry
Aromatic nitro and amino compounds are fundamental components in the synthesis of azo dyes. The diazonium salt derived from 2-amino-3-methylanisole can be coupled with various aromatic compounds to produce a range of colored dyes for textiles and other applications.
Visualizing Synthetic Pathways and Workflows
To illustrate the role of this compound as a chemical intermediate, the following diagrams, generated using the DOT language, depict its synthesis and subsequent transformations.
Conclusion
This compound is a strategically important chemical intermediate with significant potential in various sectors of the chemical industry. Its facile synthesis via nitration of 3-methylanisole and the versatility of its functional groups for subsequent transformations, such as reduction and oxidation, make it a valuable building block for the synthesis of high-value-added products. This guide has provided a comprehensive overview of its properties, synthesis, and key reactions, complete with adaptable experimental protocols. For researchers and professionals in drug discovery and development, a thorough understanding of the chemistry of this compound can unlock new synthetic routes to novel and complex molecular architectures. Further exploration of its reactivity and applications is likely to expand its role as a key intermediate in organic synthesis.
References
Methodological & Application
Application Notes and Protocols: 3-Methyl-2-nitroanisole as a Versatile Building Block in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methyl-2-nitroanisole is a valuable and versatile building block in organic and medicinal chemistry. Its unique substitution pattern, featuring adjacent nitro, methyl, and methoxy groups on an aromatic ring, provides a rich platform for a variety of chemical transformations. This compound is a key intermediate in the synthesis of a range of more complex molecules, particularly those with applications in the pharmaceutical industry. The electron-withdrawing nature of the nitro group, combined with the directing effects of the methyl and methoxy groups, allows for selective and efficient chemical modifications, making it an attractive starting material for the synthesis of bioactive compounds.
These application notes provide a comprehensive overview of the utility of this compound in pharmaceutical synthesis, with a focus on its conversion to the key intermediate, 3-Methoxy-2-methylaniline, and its subsequent elaboration into potent kinase inhibitors. Detailed experimental protocols and quantitative data are provided to facilitate the practical application of these synthetic strategies in a research and development setting.
Key Applications in Pharmaceutical Synthesis
The primary application of this compound in pharmaceutical synthesis is as a precursor to 3-Methoxy-2-methylaniline. This transformation, achieved through the reduction of the nitro group, unlocks a myriad of synthetic possibilities. 3-Methoxy-2-methylaniline serves as a crucial scaffold for the construction of various heterocyclic systems, most notably pyrimidine derivatives, which are core structures in numerous kinase inhibitors used in oncology.
Synthesis of Kinase Inhibitors
Kinase inhibitors are a major class of targeted cancer therapeutics that interfere with the signaling pathways controlling cell growth, proliferation, and survival. Many of these inhibitors are designed to target specific kinases that are overactive or mutated in cancer cells, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). Derivatives of 3-Methoxy-2-methylaniline have been successfully incorporated into the synthesis of potent inhibitors of these key oncogenic kinases.
The general synthetic strategy involves the construction of a substituted pyrimidine ring, which then undergoes coupling with the 3-Methoxy-2-methylaniline moiety. The resulting N-aryl pyrimidine derivatives can be further functionalized to optimize their pharmacological properties.
Experimental Protocols
Protocol 1: Synthesis of 3-Methoxy-2-methylaniline from this compound
This protocol details the catalytic hydrogenation of this compound to afford 3-Methoxy-2-methylaniline. This is a high-yielding and clean transformation that is widely applicable.
Reaction Scheme:
Reduction of this compound to 3-Methoxy-2-methylaniline.
Materials:
| Reagent/Material | Molar Mass ( g/mol ) | Amount | Moles (mmol) |
| This compound | 167.16 | 30.7 g | 184 |
| 5% Palladium on Carbon (wet) | - | 9.98 g | - |
| Ethanol | 46.07 | 400 mL | - |
| Diatomaceous Earth (Celite®) | - | As needed | - |
Procedure:
-
To a solution of this compound (30.7 g, 184 mmol) in ethanol (300 mL), add a suspension of 5% palladium on carbon (wet, 9.98 g) in ethanol (100 mL).
-
Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere (balloon or hydrogenation apparatus) for 3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until complete consumption of the starting material.
-
Upon completion, filter the reaction mixture through a pad of diatomaceous earth to remove the palladium catalyst.
-
Wash the filter cake with ethanol.
-
Concentrate the filtrate under reduced pressure to yield 3-Methoxy-2-methylaniline as a light purple oil.[1][2][3]
Expected Yield and Characterization:
-
¹H NMR (CDCl₃, δ ppm): 6.94-7.01 (m, 1H), 6.33-6.37 (m, 2H), 3.80 (s, 3H), 3.60 (brs, 2H), 2.04-2.05 (m, 3H).[1][2][3]
Protocol 2: Synthesis of a Pyrimidine-Based Kinase Inhibitor Intermediate
This protocol outlines a general procedure for the synthesis of a 2,4-diaminopyrimidine derivative, a common core structure in kinase inhibitors, using 3-Methoxy-2-methylaniline. The specific reaction is the condensation of a cinnamonitrile derivative with guanidine, followed by reaction with the aniline.
Reaction Workflow:
General workflow for the synthesis of a pyrimidine-based kinase inhibitor intermediate.
Materials:
| Reagent/Material | Molar Mass ( g/mol ) | Amount (Example) |
| Substituted Cinnamonitrile | Varies | 1 eq. |
| Guanidine Hydrochloride | 95.53 | 1.2 eq. |
| Sodium Ethoxide | 68.05 | 1.2 eq. |
| Ethanol | 46.07 | As solvent |
| 3-Methoxy-2-methylaniline | 137.18 | 1 eq. |
| Acid or Base Catalyst | Varies | As needed |
Procedure (General):
-
In a round-bottom flask, dissolve the substituted cinnamonitrile (1 eq.) in anhydrous ethanol.
-
Add guanidine hydrochloride (1.2 eq.) and sodium ethoxide (1.2 eq.) to the solution.
-
Heat the reaction mixture at reflux for 4-6 hours, monitoring by TLC.
-
After cooling, neutralize the reaction mixture and extract the 2,4-diaminopyrimidine derivative.
-
Purify the intermediate by crystallization or column chromatography.
-
In a separate reaction vessel, dissolve the purified 2,4-diaminopyrimidine derivative (1 eq.) and 3-Methoxy-2-methylaniline (1 eq.) in a suitable solvent (e.g., isopropanol, DMF).
-
Add an appropriate acid or base catalyst if required.
-
Heat the mixture to facilitate the coupling reaction, monitoring by TLC.
-
Upon completion, cool the reaction mixture and isolate the final product by filtration or extraction.
-
Purify the final intermediate by recrystallization or column chromatography.
Note: The specific reaction conditions (solvent, temperature, catalyst) will vary depending on the specific substrates used. The above protocol provides a general framework.
Biological Significance and Signaling Pathways
The pharmaceutical derivatives synthesized from this compound, particularly the pyrimidine-based kinase inhibitors, often target key signaling pathways implicated in cancer progression.
EGFR and VEGFR-2 Signaling Pathways
The Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) are receptor tyrosine kinases that play crucial roles in cell proliferation, survival, and angiogenesis (the formation of new blood vessels that supply tumors with nutrients).[4] Overactivation of these pathways is a common feature of many cancers.
Simplified Signaling Pathway Diagram:
Simplified EGFR/VEGFR-2 signaling pathway and the point of inhibition by kinase inhibitors.
Kinase inhibitors synthesized using 3-Methoxy-2-methylaniline as a building block are designed to bind to the ATP-binding site of the kinase domain of EGFR or VEGFR-2. This competitive inhibition prevents the autophosphorylation of the receptor, thereby blocking the downstream signaling cascades and ultimately inhibiting cancer cell growth and angiogenesis.
Conclusion
This compound is a strategically important starting material in pharmaceutical synthesis. Its efficient conversion to 3-Methoxy-2-methylaniline provides access to a versatile intermediate for the construction of complex, biologically active molecules. The application of this building block in the synthesis of kinase inhibitors targeting critical cancer-related signaling pathways highlights its significance in modern drug discovery and development. The protocols and data presented in these application notes are intended to serve as a practical guide for researchers in the field, enabling the exploration of novel therapeutics based on this valuable chemical scaffold.
References
- 1. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3-Methoxy-2-methylaniline synthesis - chemicalbook [chemicalbook.com]
- 3. US4115650A - Process for preparing 2,4-diamino-5-(substituted benzyl)-pyrimidines - Google Patents [patents.google.com]
- 4. Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 3-Methyl-2-nitroanisole in Agrochemical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methyl-2-nitroanisole is a versatile aromatic compound recognized primarily as a valuable intermediate in organic synthesis.[1][2] Its chemical structure, featuring a nitro group ortho to a methoxy group and adjacent to a methyl group on a benzene ring, provides multiple reactive sites for the construction of more complex molecules. While direct agrochemical applications of this compound are not extensively documented in publicly available literature, its role as a precursor makes it a compound of interest in the synthesis of potential new active ingredients for crop protection.[1][2] This document provides an overview of its chemical properties and outlines its potential utility in agrochemical research as a synthetic building block.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below. This data is essential for its handling, characterization, and use in synthetic protocols.
| Property | Value | Reference |
| CAS Number | 5345-42-6 | [3] |
| Molecular Formula | C₈H₉NO₃ | [3] |
| Molecular Weight | 167.16 g/mol | [3] |
| Appearance | Pale yellow to yellow solid | [1] |
| Melting Point | 47 - 52 °C | [1] |
| Boiling Point | 170 °C at 35 mmHg | [4] |
| IUPAC Name | 1-methoxy-3-methyl-2-nitrobenzene | [3] |
Application Notes: A Synthetic Intermediate in Agrochemical Discovery
The primary application of this compound in the context of agrochemical research is as a starting material or intermediate for the synthesis of novel compounds with potential herbicidal, fungicidal, or insecticidal activity. The nitro, methyl, and methoxy functional groups can be chemically modified through various organic reactions to build diverse molecular scaffolds.
Key Synthetic Transformations:
-
Reduction of the Nitro Group: The nitro group can be readily reduced to an amine (-NH₂). This transformation is a gateway to a wide array of subsequent reactions, including the formation of amides, sulfonamides, and heterocyclic rings, which are common features in many commercial pesticides.
-
Modification of the Methyl Group: The methyl group can be oxidized or halogenated, providing a handle for further functionalization and the introduction of different pharmacophores.
-
Nucleophilic Aromatic Substitution: The electron-withdrawing nature of the nitro group can activate the aromatic ring for nucleophilic substitution reactions, allowing for the introduction of other functional groups.
-
Demethylation of the Methoxy Group: The methoxy group can be cleaved to yield a phenol, which can then be used in the synthesis of ether- or ester-linked derivatives, a common motif in many agrochemicals.
The following diagram illustrates a generalized workflow for the initial screening of a new chemical entity, such as a derivative of this compound, in an agrochemical research program.
Hypothetical Protocols for Agrochemical Synthesis
Objective: To synthesize a hypothetical urea-based herbicide from this compound.
The overall hypothetical synthetic pathway is depicted below.
Protocol: Synthesis of a Hypothetical Urea Herbicide
Step 1: Reduction of this compound to 2-Amino-3-methylanisole
-
Materials: this compound, Palladium on carbon (10% Pd), Ethanol, Hydrogen gas supply.
-
Procedure:
-
In a hydrogenation vessel, dissolve this compound (1.0 eq) in ethanol.
-
Carefully add 10% Palladium on carbon (0.05 eq).
-
Seal the vessel and purge with nitrogen gas, followed by hydrogen gas.
-
Pressurize the vessel with hydrogen gas (e.g., 50 psi) and stir the reaction mixture at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, carefully vent the hydrogen gas and purge with nitrogen.
-
Filter the reaction mixture through a pad of celite to remove the catalyst and wash with ethanol.
-
Concentrate the filtrate under reduced pressure to obtain crude 2-Amino-3-methylanisole.
-
Step 2: Synthesis of 2-Isocyanato-3-methylanisole
-
Materials: 2-Amino-3-methylanisole, Triphosgene, Toluene, Triethylamine.
-
Procedure:
-
In a dry, inert atmosphere (e.g., under nitrogen), dissolve triphosgene (0.4 eq) in anhydrous toluene.
-
In a separate flask, dissolve 2-Amino-3-methylanisole (1.0 eq) and triethylamine (2.2 eq) in anhydrous toluene.
-
Cool the amine solution in an ice bath and add the triphosgene solution dropwise with vigorous stirring.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux.
-
Monitor the reaction for the formation of the isocyanate by Infrared (IR) spectroscopy (characteristic peak around 2250-2275 cm⁻¹).
-
Upon completion, cool the reaction mixture and filter to remove triethylamine hydrochloride.
-
The resulting solution of 2-Isocyanato-3-methylanisole in toluene can be used directly in the next step.
-
Step 3: Synthesis of the Final Urea Product
-
Materials: Toluene solution of 2-Isocyanato-3-methylanisole, Dimethylamine (as a solution in THF or as a gas).
-
Procedure:
-
Cool the toluene solution of 2-Isocyanato-3-methylanisole in an ice bath.
-
Slowly add a solution of dimethylamine (1.1 eq) in an appropriate solvent, or bubble dimethylamine gas through the solution.
-
Stir the reaction mixture at room temperature and monitor for the disappearance of the isocyanate peak by IR spectroscopy.
-
Upon completion, the product may precipitate out of the solution. If not, concentrate the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield the final hypothetical urea herbicide.
-
Disclaimer: The protocols described above are hypothetical and intended for illustrative purposes only. All chemical reactions should be performed by trained professionals in a well-ventilated fume hood with appropriate personal protective equipment. The hazards of all reagents and intermediates should be carefully considered before commencing any experimental work.
References
Application Notes and Protocols for the Reduction of 3-Methyl-2-nitroanisole to 3-methyl-2-aminoanisole
Introduction
The reduction of aromatic nitro compounds to their corresponding anilines is a fundamental transformation in organic synthesis, playing a critical role in the preparation of intermediates for pharmaceuticals, agrochemicals, and dyes.[1][2] 3-methyl-2-aminoanisole is a valuable building block in medicinal chemistry and drug development. This document provides detailed protocols for the synthesis of 3-methyl-2-aminoanisole from 3-Methyl-2-nitroanisole using common and effective reduction methods. The protocols are intended for researchers, scientists, and drug development professionals.
Overview of Reduction Methods
Several methods are available for the reduction of nitroarenes. The choice of method often depends on the presence of other functional groups in the molecule, desired selectivity, and scalability. Common approaches include:
-
Catalytic Transfer Hydrogenation: This method utilizes a hydrogen donor, such as ammonium formate, in the presence of a metal catalyst like Palladium on Carbon (Pd/C). It is often considered a green and efficient approach.[3]
-
Reduction with Metals in Acidic Media: A classic and robust method involves the use of metals like iron, tin, or zinc in the presence of an acid.[4][5] Iron powder in a mixture of acetic acid, ethanol, and water is a particularly effective and cost-efficient system.[4][6]
-
Reduction with Metal Salts: Stannous chloride (SnCl2) is a widely used reagent for the chemoselective reduction of nitro groups in the presence of other reducible functionalities like aldehydes, ketones, and esters.[7][8][9]
This document details protocols for reduction using iron powder and stannous chloride, as these methods are well-documented for similar substrates and offer high yields and good functional group tolerance.[4][6]
Experimental Protocols
Safety Precautions: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Stannous chloride is a suspected sensitizer.[9] Handle all chemicals with care and consult the Safety Data Sheet (SDS) for each reagent before use.
Method A: Reduction using Iron Powder in Acetic Acid
This protocol is adapted from a general procedure for the reduction of aryl nitro compounds using iron powder, which has been shown to be superior to stannous chloride in terms of yield and reaction time for similar substrates.[4][6] The use of ultrasonic irradiation can enhance the reaction rate.[6]
Materials:
-
This compound
-
Reduced iron powder (Fe)
-
Glacial acetic acid (CH₃COOH)
-
Ethanol (EtOH)
-
Water (H₂O)
-
Ethyl acetate (EtOAc)
-
2M Potassium hydroxide (KOH) solution
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (if heating) or ultrasonic bath
-
Buchner funnel and filter paper
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, suspend this compound (1.0 equiv) in a solvent mixture of ethanol, glacial acetic acid, and water (e.g., a 2:2:1 ratio by volume).[4][6]
-
Addition of Iron: To the stirred suspension, add reduced iron powder (5.0 equiv).[4][6]
-
Reaction: Stir the resulting suspension vigorously. The reaction can be performed at room temperature, heated to reflux, or placed in an ultrasonic bath at 30°C for 1-2 hours.[4][6] Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up - Filtration: Once the reaction is complete, cool the mixture to room temperature and filter it through a pad of celite or filter paper to remove the iron residue. Wash the residue thoroughly with ethyl acetate.[4]
-
Work-up - Extraction: Combine the filtrate and washes in a separatory funnel. Carefully add 2M KOH solution to neutralize the acetic acid and make the aqueous layer basic.
-
Extract the aqueous layer with ethyl acetate (3 x 25 mL).[4]
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude 3-methyl-2-aminoanisole.
-
Purification: The crude product can be purified further by column chromatography on silica gel or by distillation if required.
Method B: Reduction using Stannous Chloride (SnCl₂) Dihydrate
This method is an effective alternative, particularly when acid-sensitive functional groups are present elsewhere in the molecule.[8] Note that a larger excess of the reagent is often required for good conversion compared to the iron method.[4][6]
Materials:
-
This compound
-
Stannous chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol (EtOH)
-
Ethyl acetate (EtOAc)
-
2M Potassium hydroxide (KOH) or Sodium hydroxide (NaOH) solution
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ultrasonic bath or heating mantle
-
Rotary evaporator
-
Separatory funnel
Procedure:
-
Reaction Setup: Dissolve this compound (1.0 equiv) in ethanol in a round-bottom flask.[4]
-
Addition of Tin Chloride: Add stannous chloride dihydrate (SnCl₂·2H₂O) (10.0 equiv) to the solution.[4][6]
-
Reaction: Stir the mixture at room temperature or place it in an ultrasonic bath at 30°C for approximately 2 hours. Monitor the reaction by TLC.[4]
-
Work-up - Concentration: Once the reaction is complete, remove the ethanol under reduced pressure.[4]
-
Work-up - Extraction: Partition the crude residue between ethyl acetate and a 2M KOH solution to neutralize the mixture and precipitate tin salts.[4]
-
Extract the aqueous layer with ethyl acetate (3 x 25 mL).
-
Drying and Concentration: Combine the organic layers, dry over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate in vacuo to obtain the crude product.
-
Purification: Purify the crude 3-methyl-2-aminoanisole by column chromatography or other suitable methods as needed.
Data Presentation
The following table summarizes quantitative data for the reduction of 3-nitroanisole, a closely related substrate, providing a comparative overview of the effectiveness of iron and stannous chloride reagents under specific conditions.[4][6]
| Entry | Reducing Agent (Equivalents) | Solvent System | Time (h) | Yield (%) |
| 1 | Fe (1.0) | EtOH:AcOH:H₂O | 2 | 36 |
| 2 | Fe (2.0) | EtOH:AcOH:H₂O | 2 | 59 |
| 3 | Fe (5.0) | EtOH:AcOH:H₂O | 1 | 89 |
| 4 | Fe (5.0) | EtOH:H₂O | 2 | 0 |
| 5 | SnCl₂·2H₂O (1.0) | EtOH | 2 | 26 |
| 6 | SnCl₂·2H₂O (5.0) | EtOH | 2 | 45 |
| 7 | SnCl₂·2H₂O (10.0) | EtOH | 2 | 76 |
Data adapted from studies on 3-nitroanisole reduction under ultrasonic irradiation at 30°C.[4][6] Optimal conditions are highlighted in bold.
Visualized Workflow
The following diagram illustrates the experimental workflow for the reduction of this compound using the iron powder protocol (Method A).
Caption: Workflow for the synthesis of 3-methyl-2-aminoanisole via iron-mediated reduction.
References
- 1. WO1996036597A1 - Process for the catalytic hydrogenation of aromatic nitro compounds - Google Patents [patents.google.com]
- 2. EP0825979B1 - Process for the catalytic hydrogenation of aromatic nitro compounds - Google Patents [patents.google.com]
- 3. mdpi.com [mdpi.com]
- 4. scispace.com [scispace.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. sciencedatabase.strategian.com [sciencedatabase.strategian.com]
- 9. Sn2+ reduction - Wordpress [reagents.acsgcipr.org]
Application Notes and Protocols: The Use of 3-Methyl-2-nitroanisole in Electrophilic Aromatic Substitution Reactions
Audience: Researchers, scientists, and drug development professionals.
Introduction: 3-Methyl-2-nitroanisole is an aromatic compound featuring three distinct substituents on a benzene ring: a methoxy group, a nitro group, and a methyl group.[1][2] Its chemical structure presents a unique case for studying regioselectivity in electrophilic aromatic substitution (EAS) reactions, a fundamental class of reactions for functionalizing aromatic rings.[3] The interplay between the activating and deactivating nature of its substituents, along with their respective directing effects, governs the position of incoming electrophiles. These application notes provide a theoretical framework and practical protocols for conducting EAS reactions on this compound.
Reactivity and Regioselectivity Analysis
The outcome of an electrophilic aromatic substitution reaction is primarily determined by the electronic properties of the substituents already present on the ring.
-
Methoxy Group (-OCH₃): Located at position C1, the methoxy group is a strong activating group due to its ability to donate electron density to the ring through resonance (+R effect). It is an ortho, para-director.[4][5][6]
-
Nitro Group (-NO₂): Positioned at C2, the nitro group is a powerful deactivating group because it withdraws electron density from the ring through both inductive (-I) and resonance (-R) effects. It is a meta-director.[4][7]
-
Methyl Group (-CH₃): At position C3, the methyl group is a weak activating group, donating electron density primarily through an inductive effect (+I). It is also an ortho, para-director.
For this compound, the available positions for substitution are C4, C5, and C6. The directing effects of the existing groups converge to strongly favor specific positions, as detailed in Table 1.
Table 1: Analysis of Substituent Directing Effects
| Substituent (Position) | Type | Directing Effect | Favored Positions |
|---|---|---|---|
| 1-Methoxy | Activating, Ortho/Para | +R, -I | 2 (blocked), 4, 6 |
| 2-Nitro | Deactivating, Meta | -R, -I | 4, 6 |
| 3-Methyl | Activating, Ortho/Para | +I | 2 (blocked), 4, 6 |
As the analysis shows, all three substituents direct incoming electrophiles to positions 4 and 6. The C5 position is disfavored. The final product distribution between the C4 and C6 isomers will be influenced by the superior activating strength of the methoxy group and steric hindrance. Substitution at C4 is para to the powerful methoxy director, while substitution at C6 is ortho. Generally, the para product is favored to avoid steric clash. Therefore, substitution at the C4 position is predicted to be the major product.
Application Note & Protocol: Nitration
Principle: Aromatic nitration involves the introduction of a nitro group (-NO₂) onto the aromatic ring. The reaction typically employs a mixture of concentrated nitric acid and concentrated sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺).[8][9][10]
Predicted Outcome: The reaction is expected to yield a mixture of 4,5-dimethyl-2,6-dinitrophenol and 2,5-dimethyl-4,6-dinitrophenol, with the former being the major product.
Experimental Protocol: Nitration of this compound
Materials:
-
This compound
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Concentrated Nitric Acid (HNO₃, 70%)
-
Ice
-
Distilled Water
-
Diethyl Ether or Dichloromethane
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and set in an ice-water bath, add this compound (1.0 eq).
-
Slowly add concentrated H₂SO₄ (approx. 3 eq) while stirring, maintaining the temperature below 10°C.
-
Prepare the nitrating mixture by slowly adding concentrated HNO₃ (1.1 eq) to concentrated H₂SO₄ (1.1 eq) in a separate flask, pre-chilled in an ice bath.
-
Add the nitrating mixture dropwise to the solution of the substrate over 30 minutes, ensuring the internal temperature does not exceed 10°C.
-
After the addition is complete, allow the reaction to stir in the ice bath for an additional 1-2 hours.
-
Carefully pour the reaction mixture onto crushed ice in a beaker. This will precipitate the crude product.
-
Isolate the solid product by vacuum filtration and wash thoroughly with cold distilled water until the filtrate is neutral.
-
For further purification, the crude product can be recrystallized from a suitable solvent like ethanol or purified via column chromatography.
Table 2: Summary of Nitration Reaction
| Parameter | Details |
|---|---|
| Electrophile | Nitronium ion (NO₂⁺) |
| Reagents | HNO₃ / H₂SO₄ |
| Temperature | 0 - 10°C |
| Predicted Major Product | 1-Methoxy-3-methyl-2,4-dinitrobenzene |
| Predicted Minor Product | 1-Methoxy-3-methyl-2,6-dinitrobenzene |
| Workup | Quenching on ice, filtration |
Application Note & Protocol: Bromination
Principle: Aromatic bromination introduces a bromine atom (-Br) onto the ring. The reaction typically uses molecular bromine (Br₂) with a Lewis acid catalyst, such as iron(III) bromide (FeBr₃), to generate the electrophilic bromine species.[11]
Predicted Outcome: The reaction will produce a mixture of 4-bromo-3-methyl-2-nitroanisole (major) and 6-bromo-3-methyl-2-nitroanisole (minor).
Experimental Protocol: Bromination of this compound
Materials:
-
This compound
-
Iron(III) Bromide (FeBr₃) or Iron filings
-
Liquid Bromine (Br₂)
-
Carbon Tetrachloride (CCl₄) or Dichloromethane (CH₂Cl₂) (anhydrous)
-
10% Sodium Thiosulfate (Na₂S₂O₃) solution
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Calcium Chloride (CaCl₂)
Procedure:
-
Dissolve this compound (1.0 eq) in the anhydrous solvent in a flask protected from light and moisture (e.g., with a drying tube).
-
Add the Lewis acid catalyst, FeBr₃ (0.1 eq).
-
Cool the mixture in an ice bath.
-
Slowly add a solution of Br₂ (1.05 eq) in the same solvent dropwise. A color change and evolution of HBr gas (which can be tested with moist litmus paper) should be observed.
-
After addition, allow the mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates consumption of the starting material.
-
Quench the reaction by slowly adding cold water.
-
Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 10% Na₂S₂O₃ solution (to remove excess Br₂), saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous CaCl₂ or MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purify the resulting crude product by column chromatography (e.g., silica gel with a hexane/ethyl acetate gradient).
Table 3: Summary of Bromination Reaction
| Parameter | Details |
|---|---|
| Electrophile | Br⁺ (polarized by FeBr₃) |
| Reagents | Br₂ / FeBr₃ |
| Solvent | CCl₄ or CH₂Cl₂ |
| Predicted Major Product | 4-Bromo-3-methyl-2-nitroanisole |
| Predicted Minor Product | 6-Bromo-3-methyl-2-nitroanisole |
| Workup | Aqueous wash, extraction, drying |
Application Note: Friedel-Crafts Reactions
Principle: Friedel-Crafts reactions attach alkyl (alkylation) or acyl (acylation) groups to an aromatic ring using an alkyl/acyl halide and a strong Lewis acid catalyst like AlCl₃.[12][13]
Limitation: Friedel-Crafts reactions are highly sensitive to the electronic nature of the aromatic ring. They generally fail with strongly deactivated substrates, such as those containing a nitro group.[14][15] The potent electron-withdrawing nature of the -NO₂ group in this compound deactivates the ring to such an extent that it is unlikely to be nucleophilic enough to attack the carbocation or acylium ion intermediates.
General Experimental Workflow
The successful execution of an electrophilic aromatic substitution reaction involves a systematic workflow from setup to final characterization.
References
- 1. This compound(2-Nitro-3-methylanisole) [chembk.com]
- 2. This compound | C8H9NO3 | CID 79291 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 4. organicchemistrytutor.com [organicchemistrytutor.com]
- 5. How does anisole react with nitrating mixture? Write the equations. | Filo [askfilo.com]
- 6. youtube.com [youtube.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. youtube.com [youtube.com]
- 10. m.youtube.com [m.youtube.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for the Analytical Characterization of 3-Methyl-2-nitroanisole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the comprehensive analytical characterization of 3-Methyl-2-nitroanisole, a key intermediate in various synthetic pathways. The protocols outlined below cover chromatographic, spectroscopic, and thermal analysis techniques to ensure the identity, purity, and stability of the compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. It is highly suitable for assessing the purity of this compound and identifying any related impurities.
Experimental Protocol
a) Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 10 mL of a suitable volatile solvent, such as dichloromethane or ethyl acetate, to achieve a concentration of 1 mg/mL.
-
Vortex the solution until the sample is completely dissolved.
-
If necessary, filter the solution through a 0.45 µm PTFE syringe filter to remove any particulate matter.
-
Transfer the clear solution to a 2 mL autosampler vial for GC-MS analysis.
b) Instrumentation and Conditions:
| Parameter | Value |
| Gas Chromatograph | Agilent 6890 or equivalent |
| Mass Spectrometer | Agilent 5973 Mass Selective Detector or equivalent |
| Column | HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL |
| Split Ratio | 50:1 |
| Oven Program | - Initial Temperature: 100 °C, hold for 2 minutes- Ramp: 10 °C/min to 250 °C- Final Hold: Hold at 250 °C for 5 minutes |
| MS Transfer Line | 280 °C |
| Ion Source Temp. | 230 °C |
| Quadrupole Temp. | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | 40-400 m/z |
Expected Results
The primary peak corresponding to this compound is expected to elute at a specific retention time under the given conditions. The mass spectrum will show a molecular ion peak and characteristic fragment ions.
| Analyte | Molecular Weight | Key Mass Fragments (m/z) |
| This compound | 167.16 g/mol | 167 (M+), 150, 136, 122, 107, 91, 77.[1] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR are essential for confirming the chemical structure of this compound.
Experimental Protocol
a) Sample Preparation:
-
Weigh approximately 5-10 mg of the this compound sample directly into a clean, dry NMR tube.
-
Add approximately 0.6 mL of a deuterated solvent, such as Chloroform-d (CDCl₃) or Dimethyl Sulfoxide-d₆ (DMSO-d₆). CDCl₃ is a common choice for initial characterization.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.
-
Cap the NMR tube and gently vortex or invert the tube until the sample is completely dissolved.
b) Instrumentation and Data Acquisition:
| Parameter | ¹H NMR | ¹³C NMR |
| Spectrometer | Bruker Avance 400 MHz or equivalent | Bruker Avance 100 MHz or equivalent |
| Solvent | CDCl₃ | CDCl₃ |
| Temperature | 298 K | 298 K |
| Pulse Program | zg30 | zgpg30 |
| Number of Scans | 16 | 1024 |
| Relaxation Delay | 1.0 s | 2.0 s |
| Spectral Width | 16 ppm | 240 ppm |
Expected Spectral Data
The chemical shifts are reported in parts per million (ppm) relative to TMS. The expected signals for the aromatic protons, the methyl group, and the methoxy group should be observed in the ¹H NMR spectrum. The ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule.
| ¹H NMR Assignment | Estimated Chemical Shift (ppm) | Multiplicity |
| Aromatic Protons | 7.0 - 7.5 | Multiplet |
| Methoxy Protons (-OCH₃) | ~3.9 | Singlet |
| Methyl Protons (-CH₃) | ~2.4 | Singlet |
| ¹³C NMR Assignment | Estimated Chemical Shift (ppm) |
| Aromatic C-NO₂ | ~150 |
| Aromatic C-OCH₃ | ~155 |
| Aromatic CH | 120 - 135 |
| Aromatic C-CH₃ | ~138 |
| Methoxy C (-OCH₃) | ~56 |
| Methyl C (-CH₃) | ~20 |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule. For this compound, this technique can confirm the presence of the nitro group, aromatic ring, methyl, and methoxy groups.
Experimental Protocol (KBr Pellet Method)
a) Sample Preparation:
-
Gently grind a small amount of spectroscopic grade potassium bromide (KBr) powder in an agate mortar to ensure it is dry and free of clumps.
-
Add approximately 1-2 mg of the this compound sample to about 100-200 mg of the ground KBr.
-
Thoroughly grind the mixture until a fine, homogeneous powder is obtained.[2][3]
-
Transfer a portion of the mixture to a pellet press die.
-
Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.[4]
-
Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer.
b) Data Acquisition:
| Parameter | Value |
| Spectrometer | PerkinElmer Spectrum Two or equivalent |
| Technique | Transmission |
| Spectral Range | 4000 - 400 cm⁻¹ |
| Resolution | 4 cm⁻¹ |
| Number of Scans | 16 |
| Background | A spectrum of a pure KBr pellet should be collected as the background. |
Expected Absorption Bands
| Wavenumber (cm⁻¹) | Assignment |
| ~3100 - 3000 | Aromatic C-H stretch |
| ~2950 - 2850 | Aliphatic C-H stretch (from -CH₃ and -OCH₃) |
| ~1600, ~1470 | Aromatic C=C ring stretch |
| ~1525 (asymmetric) | N-O stretch of nitro group |
| ~1350 (symmetric) | N-O stretch of nitro group |
| ~1250 | Aryl-O stretch (anisole) |
| ~1050 | O-CH₃ stretch (anisole) |
| ~800 - 700 | Aromatic C-H out-of-plane bend |
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for the separation, identification, and quantification of non-volatile or thermally labile compounds. A reverse-phase HPLC method can be developed for the purity assessment of this compound.
Experimental Protocol
a) Sample and Mobile Phase Preparation:
-
Sample Solution: Prepare a stock solution of this compound at 1 mg/mL in methanol or acetonitrile. Further dilute with the mobile phase to a working concentration of approximately 0.1 mg/mL.
-
Mobile Phase: A typical mobile phase for nitroaromatic compounds is a mixture of water and an organic solvent like acetonitrile or methanol. A gradient elution is often preferred for separating impurities with a wide range of polarities.
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
-
Filter all mobile phases through a 0.45 µm membrane filter and degas before use.
b) Chromatographic Conditions:
| Parameter | Value |
| HPLC System | Agilent 1260 Infinity II or equivalent with UV detector |
| Column | C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) |
| Mobile Phase | Gradient elution with Water (A) and Acetonitrile (B) |
| Gradient Program | - 0-2 min: 50% B- 2-15 min: 50% to 90% B- 15-20 min: 90% B- 20.1-25 min: 50% B (re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 254 nm |
Expected Results
A sharp, well-defined peak for this compound should be observed at a characteristic retention time. The purity of the sample can be determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
| Analyte | Expected Retention Time | Purity Specification |
| This compound | Dependent on the specific column and conditions | ≥ 98% |
Thermal Analysis (DSC/TGA)
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to evaluate the thermal stability of a compound. DSC measures the heat flow associated with thermal transitions as a function of temperature, while TGA measures changes in mass as a function of temperature. For a nitroaromatic compound, these analyses are crucial for safety assessment.
Experimental Protocol
a) Sample Preparation:
-
Accurately weigh 3-5 mg of the this compound sample into an aluminum or ceramic TGA/DSC pan.
-
Ensure the sample is evenly distributed at the bottom of the pan.
b) Instrumentation and Conditions:
| Parameter | DSC | TGA |
| Instrument | TA Instruments Q200 or equivalent | TA Instruments Q500 or equivalent |
| Sample Pan | Aluminum, sealed | Alumina or Platinum |
| Temperature Range | 25 °C to 400 °C | 25 °C to 600 °C |
| Heating Rate | 10 °C/min | 10 °C/min |
| Atmosphere | Nitrogen | Nitrogen |
| Purge Gas Flow | 50 mL/min | 50 mL/min |
Expected Results
-
DSC: An endothermic peak corresponding to the melting point of this compound is expected. At higher temperatures, an exothermic event may be observed, indicating decomposition.
-
TGA: A stable baseline is expected until the onset of thermal decomposition, at which point a significant mass loss will be observed.
| Thermal Property | Expected Value |
| Melting Point (DSC) | ~48-50 °C[5] |
| Decomposition Onset (TGA) | To be determined experimentally (typical for nitroaromatics: >200 °C) |
References
Application Note: High-Performance Liquid Chromatography (HPLC) Analysis for Purity Determination of 3-Methyl-2-nitroanisole
Abstract
This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 3-Methyl-2-nitroanisole purity. The described protocol is tailored for researchers, scientists, and professionals in the drug development sector, providing a reliable methodology for quality control and impurity profiling. This document includes a comprehensive experimental protocol, data presentation in a tabular format, and visual representations of the workflow and analytical logic.
Introduction
This compound is a key intermediate in the synthesis of various pharmaceutical compounds and fine chemicals. Its purity is critical to ensure the desired reaction outcomes and the safety and efficacy of the final products. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used technique for the analysis of nitroaromatic compounds due to its high resolution, sensitivity, and accuracy. This application note presents a reversed-phase HPLC (RP-HPLC) method capable of separating this compound from its potential process-related impurities and isomers.
Experimental Protocol
This section provides a detailed methodology for the HPLC analysis of this compound.
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode array detector (DAD) or a UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is recommended for good resolution.
-
Solvents: HPLC grade acetonitrile and water.
-
Reagents: this compound reference standard (purity >99.5%), and the sample to be analyzed.
Chromatographic Conditions
The following chromatographic conditions have been optimized for the separation of this compound and its potential impurities.
| Parameter | Condition |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 60% B to 80% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Run Time | 20 minutes |
Standard and Sample Preparation
-
Standard Solution (100 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water.
-
Sample Solution (1 mg/mL): Accurately weigh approximately 25 mg of the this compound sample and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water. Filter the solution through a 0.45 µm syringe filter before injection.
Analysis and Calculation
Inject the standard and sample solutions into the HPLC system. The purity of the this compound sample is calculated based on the area percent of the main peak in the chromatogram.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Data Presentation
The following table summarizes hypothetical quantitative data obtained from the HPLC analysis of a this compound sample, demonstrating the separation of the main component from potential impurities.
| Peak ID | Compound Name | Retention Time (min) | Peak Area (mAU*s) | Area % |
| 1 | Impurity 1 (e.g., Isomer) | 8.52 | 15,234 | 0.76 |
| 2 | This compound | 10.15 | 1,975,890 | 98.79 |
| 3 | Impurity 2 (e.g., Byproduct) | 12.38 | 9,876 | 0.49 |
Visualizations
Experimental Workflow
The following diagram illustrates the step-by-step workflow for the HPLC analysis of this compound purity.
Caption: HPLC analysis workflow from sample preparation to reporting.
Logical Relationships in Method Development
This diagram outlines the logical considerations for developing a robust HPLC method for purity analysis.
Application Note and Protocol: Identification of 3-Methyl-2-nitroanisole by Gas Chromatography-Mass Spectrometry (GC-MS)
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-Methyl-2-nitroanisole, with the molecular formula C8H9NO3, is an aromatic organic compound.[1][2] Its accurate identification and quantification are essential in various fields, including chemical synthesis, impurity profiling in drug development, and environmental analysis. Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective analytical technique for the identification of volatile and semi-volatile compounds like this compound due to its high resolution and sensitivity.[3] This document provides a detailed protocol for the identification of this compound using GC-MS.
A significant challenge in the GC analysis of nitroaromatic compounds is their potential thermal instability, which can lead to degradation in a high-temperature injector or on the analytical column.[4] Therefore, careful optimization of GC parameters is crucial for accurate analysis.
Experimental Protocols
This protocol outlines the procedures for sample preparation and GC-MS analysis for the identification of this compound.
1. Sample Preparation
The appropriate sample preparation method depends on the sample matrix. The goal is to extract this compound into a volatile organic solvent suitable for GC-MS analysis, free of particulate matter.[3][5]
a. Materials and Reagents
-
This compound standard (≥98% purity)
-
Hexane, GC grade
-
Dichloromethane, GC grade
-
Sodium sulfate, anhydrous
-
Sample vials, 1.5 mL, with PTFE-lined caps
-
Syringe filters, 0.22 µm
-
Vortex mixer
-
Centrifuge
b. Procedure for Solid Samples (e.g., reaction mixtures, soil)
-
Weigh 1 gram of the homogenized solid sample into a centrifuge tube.
-
Add 5 mL of a 1:1 (v/v) mixture of hexane and dichloromethane.
-
Vortex the mixture for 2 minutes to ensure thorough mixing.
-
Sonicate the sample for 15 minutes to enhance extraction efficiency.
-
Centrifuge the sample at 4000 rpm for 10 minutes to pellet solid material.
-
Carefully transfer the supernatant (organic extract) to a clean vial.
-
Repeat the extraction process on the remaining solid residue and combine the supernatants.
-
Dry the combined organic extract by passing it through a small column containing anhydrous sodium sulfate.
-
If necessary, concentrate the extract under a gentle stream of nitrogen.
-
Transfer the final extract into a 1.5 mL GC autosampler vial.[5]
c. Procedure for Liquid Samples (e.g., aqueous solutions)
-
To 1 mL of the liquid sample in a centrifuge tube, add 1 mL of dichloromethane.
-
Vortex the mixture vigorously for 2 minutes to facilitate the extraction of this compound into the organic layer.
-
Centrifuge at 3000 rpm for 5 minutes to achieve phase separation.
-
Carefully transfer the lower organic layer (dichloromethane) to a clean vial.
-
Dry the organic extract using anhydrous sodium sulfate.
-
Transfer the final extract into a 1.5 mL GC autosampler vial for analysis.
2. GC-MS Instrumentation and Conditions
The following instrumental parameters are a starting point and may require optimization for your specific instrument and sample. The conditions are adapted from methods used for similar nitroaromatic compounds.[6]
| Parameter | Value |
| Gas Chromatograph | |
| Column | AT-210 (or equivalent mid-polarity column), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Inlet Temperature | 200°C (A lower temperature is recommended to prevent thermal degradation)[6] |
| Injection Volume | 1 µL |
| Injection Mode | Splitless (to enhance sensitivity)[7] |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Program | Initial temperature of 50°C, hold for 2 minutes. Ramp to 125°C at 10°C/min, hold for 5 minutes. Ramp to 230°C at 20°C/min, hold for 5 minutes.[6] |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Mass Range | 40-250 amu |
| Data Acquisition | Full Scan |
Data Presentation
Table 1: Physicochemical Properties and Mass Spectral Data of this compound
| Property | Value | Reference |
| Molecular Formula | C8H9NO3 | [1][2] |
| Molar Mass | 167.16 g/mol | [1][2] |
| Melting Point | 48-50 °C | [1] |
| Boiling Point | 170 °C / 35 mmHg | [1] |
| Molecular Ion (M+) | 167 m/z | [2] |
| Key Fragment Ion | 150 m/z | [2] |
Identification of this compound
The identification of this compound is based on a combination of its retention time from the GC separation and the mass spectrum obtained from the MS detector.
-
Retention Time: The retention time should be consistent with that of a pure standard of this compound analyzed under the same GC conditions.
-
Mass Spectrum: The obtained mass spectrum of the analyte should match the reference mass spectrum of this compound. Key identifying ions include the molecular ion at m/z 167 and a significant fragment ion at m/z 150.[2] The fragmentation pattern is a unique fingerprint of the molecule.
Mandatory Visualization
Experimental Workflow Diagram
Caption: Workflow for the identification of this compound by GC-MS.
References
- 1. chembk.com [chembk.com]
- 2. This compound | C8H9NO3 | CID 79291 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Sample preparation GC-MS [scioninstruments.com]
- 4. benchchem.com [benchchem.com]
- 5. uoguelph.ca [uoguelph.ca]
- 6. tsijournals.com [tsijournals.com]
- 7. A Toolbox for the Determination of Nitroaromatic Explosives in Marine Water, Sediment, and Biota Samples on Femtogram Levels by GC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 1H and 13C NMR Spectral Analysis of 3-Methyl-2-nitroanisole
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methyl-2-nitroanisole is an aromatic organic compound with applications in synthetic chemistry, serving as a building block for more complex molecules in pharmaceutical and materials science research. A thorough structural elucidation is paramount for its effective utilization, and Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for this purpose. This document provides a detailed overview of the ¹H and ¹³C NMR spectral data, along with comprehensive protocols for data acquisition and analysis of this compound.
Due to the limited availability of public experimental spectra, the data presented herein is based on high-quality computational prediction, providing a reliable reference for researchers.
Molecular Structure and Atom Numbering
The unambiguous assignment of NMR signals is facilitated by a standardized numbering of the atoms in the molecule.
Caption: Molecular structure of this compound with atom numbering for NMR assignments.
Predicted ¹H and ¹³C NMR Spectral Data
The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions were generated using advanced computational algorithms and serve as a reliable guide for spectral interpretation.
Table 1: Predicted ¹H NMR Spectral Data of this compound
Solvent: CDCl₃, Reference: TMS (0.00 ppm)
| Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-6 | 7.35 | d | 7.9 |
| H-4 | 7.29 | d | 7.6 |
| H-5 | 7.18 | t | 7.8 |
| -OCH₃ (C8) | 3.91 | s | - |
| -CH₃ (C7) | 2.34 | s | - |
Table 2: Predicted ¹³C NMR Spectral Data of this compound
Solvent: CDCl₃, Reference: TMS (0.00 ppm)
| Signal Assignment | Chemical Shift (δ, ppm) |
| C-1 | 152.1 |
| C-2 | 140.5 |
| C-5 | 133.4 |
| C-3 | 131.8 |
| C-6 | 126.9 |
| C-4 | 124.5 |
| -OCH₃ (C8) | 56.4 |
| -CH₃ (C7) | 16.2 |
Experimental Protocols
This section provides a detailed methodology for the acquisition of high-quality ¹H and ¹³C NMR spectra of this compound.
Sample Preparation Protocol
-
Sample Weighing: Accurately weigh approximately 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., Chloroform-d, CDCl₃). Use approximately 0.6-0.7 mL of the solvent.
-
Dissolution: Transfer the weighed sample into a clean, dry NMR tube. Add the deuterated solvent and gently agitate or vortex until the sample is fully dissolved.
-
Internal Standard: Add a small amount of Tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Filtration (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube.
NMR Data Acquisition Protocol
The following are general acquisition parameters. These may need to be optimized based on the specific NMR spectrometer being used.
¹H NMR Spectroscopy:
-
Pulse Sequence: Standard single-pulse (zg30).
-
Number of Scans (NS): 8 to 16.
-
Relaxation Delay (D1): 1-2 seconds.
-
Acquisition Time (AQ): 2-4 seconds.
-
Spectral Width (SW): 12-16 ppm.
-
Temperature: 298 K.
¹³C NMR Spectroscopy:
-
Pulse Sequence: Proton-decoupled (zgpg30 or similar).
-
Number of Scans (NS): 1024 or more, depending on sample concentration.
-
Relaxation Delay (D1): 2-5 seconds.
-
Acquisition Time (AQ): 1-2 seconds.
-
Spectral Width (SW): 200-250 ppm.
-
Temperature: 298 K.
Data Processing and Analysis Workflow
Caption: Workflow for NMR data acquisition, processing, and analysis.
Spectral Interpretation and Signal Assignment
The predicted chemical shifts are consistent with the electronic environment of the protons and carbons in this compound.
-
¹H NMR: The aromatic protons (H-4, H-5, and H-6) are expected in the downfield region (7.1-7.4 ppm) due to the deshielding effect of the aromatic ring current. The methoxy (-OCH₃) and methyl (-CH₃) protons appear as sharp singlets in the upfield region. The nitro group's electron-withdrawing nature and the methoxy and methyl groups' electron-donating nature influence the precise chemical shifts of the aromatic protons.
-
¹³C NMR: The aromatic carbons resonate between 124 and 153 ppm. The carbon attached to the methoxy group (C-1) and the nitro group (C-2) are the most downfield due to the electronegativity of the substituents. The methyl and methoxy carbons appear at the higher field end of the spectrum.
Conclusion
These application notes provide a comprehensive guide for the ¹H and ¹³C NMR analysis of this compound. The tabulated predicted spectral data offers a valuable reference for signal assignment and structural confirmation. The detailed experimental protocols ensure the acquisition of high-quality, reproducible NMR data, which is essential for researchers in organic synthesis and drug development.
Application Note: FT-IR Spectrum Analysis of 3-Methyl-2-nitroanisole Functional Groups
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note provides a detailed protocol for the analysis of 3-Methyl-2-nitroanisole using Fourier-Transform Infrared (FT-IR) spectroscopy. The focus is on the identification and characterization of its principal functional groups: the aromatic nitro group, the methoxy group, and the substituted benzene ring. This document outlines the experimental procedure, data interpretation, and includes a summary of expected vibrational frequencies.
Introduction
This compound is an aromatic organic compound containing several key functional groups that are readily identifiable using FT-IR spectroscopy. The analysis of its infrared spectrum allows for the confirmation of its molecular structure by identifying the characteristic vibrational modes of the nitro (-NO₂), ether (C-O-C), methyl (-CH₃), and aromatic C-H and C=C bonds. FT-IR spectroscopy is a rapid, non-destructive analytical technique that provides valuable structural information, making it a crucial tool in pharmaceutical and chemical research.
Molecular Structure and Functional Groups
The molecular structure of this compound consists of a benzene ring substituted with a nitro group, a methoxy group, and a methyl group. The primary functional groups and their expected vibrational modes are:
-
Nitro Group (-NO₂): Exhibits strong and characteristic asymmetric and symmetric stretching vibrations.
-
Anisole Moiety (Ar-O-CH₃): Characterized by C-O-C stretching vibrations and aromatic ring absorptions.
-
Methyl Group (-CH₃): Shows C-H stretching and bending vibrations.
-
Aromatic Ring: Displays C-H stretching and C=C in-ring stretching and out-of-plane bending vibrations.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Methyl-2-nitroanisole
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of 3-Methyl-2-nitroanisole synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the standard synthetic route for this compound?
The most common and practical synthesis is a two-step process. The first step is the electrophilic aromatic substitution (nitration) of m-cresol to produce a mixture of nitrocresol isomers. The second step is the O-methylation of the desired 3-methyl-2-nitrophenol intermediate to yield the final product, this compound.
Q2: My overall yield is significantly lower than expected. What are the primary causes?
Low yield can stem from issues in either the nitration or methylation stage. For the nitration of m-cresol, common problems include improper temperature control, leading to side reactions; the formation of multiple, difficult-to-separate isomers; or an incomplete reaction.[1][2] In the O-methylation step, low yield is often due to incomplete reaction, poor quality of reagents, or side reactions.[3]
Q3: How can I improve the regioselectivity of the nitration to favor the 2-nitro isomer over the 4- and 6-nitro isomers?
Direct nitration of m-cresol is often not very selective, but the isomer distribution can be influenced by reaction conditions.[2] Using a large excess of sulfuric acid at low temperatures has been found to selectively favor the formation of the 2-nitro isomer.[2] The concentration of the sulfuric acid is a key factor; studies have shown that as the concentration of sulfuric acid (in the 58–81% range) increases, the relative ratios of 3-methyl-2-nitrophenol and 3-methyl-6-nitrophenol to the 4-nitro isomer decrease.[2]
Q4: My reaction mixture turned dark brown or black during nitration. What does this indicate and how can I prevent it?
The formation of dark, tarry substances is a common issue caused by the oxidation of the highly reactive cresol substrate by nitric acid.[2] This is often a result of poor temperature control, as nitration reactions are highly exothermic.[1][4] To minimize these side reactions, it is critical to maintain low temperatures (at or below 0 °C) throughout the addition of the nitrating agent and to ensure efficient cooling.[2] Using milder nitrating systems, such as nitric acid on silica gel, can also lead to cleaner reactions.[2][5]
Q5: I am observing dinitro or polynitro byproducts. How can this be avoided?
The formation of dinitro or polynitro compounds typically results from conditions that are too harsh.[2] This can be caused by excessively high reaction temperatures, using a large excess of the nitrating agent, or prolonged reaction times.[2] To prevent this, use a molar ratio of nitric acid to m-cresol that is close to 1:1 and monitor the reaction's progress using Thin Layer Chromatography (TLC), quenching the reaction as soon as the starting material has been consumed.[2]
Q6: The O-methylation of 3-methyl-2-nitrophenol is not going to completion. What adjustments can I make?
Incomplete methylation can be addressed by several methods. Ensure you are using a sufficient molar equivalent of the methylating agent (e.g., dimethyl sulfate). The choice and amount of base (e.g., sodium hydroxide, potassium carbonate) are also critical for deprotonating the phenol. If the reaction is sluggish, consider slightly increasing the reaction temperature or time, while monitoring for potential byproduct formation via TLC.[3] Using a phase-transfer catalyst, such as tetrabutylammonium bromide, can significantly improve the reaction rate and yield, especially in a two-phase system.[6]
Troubleshooting Guides
Guide 1: Low Yield in Nitration of m-Cresol
This guide provides a systematic approach to diagnosing and resolving low yields in the initial nitration step.
References
Technical Support Center: Purification of Crude 3-Methyl-2-nitroanisole
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist in the purification of crude 3-Methyl-2-nitroanisole.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The primary techniques for purifying crude this compound are recrystallization and column chromatography. The choice of method depends on the impurity profile and the desired final purity. For crude products with minor impurities, recrystallization is often a sufficient and efficient method. For more complex mixtures containing multiple byproducts, column chromatography offers superior separation.
Q2: What are the likely impurities in a crude sample of this compound?
A2: Impurities in crude this compound typically arise from the synthesis process, which commonly involves the nitration of 3-methylanisole. Potential impurities include:
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Isomeric byproducts: Other nitrated isomers such as 3-methyl-4-nitroanisole and 3-methyl-6-nitroanisole.
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Unreacted starting materials: Residual 3-methylanisole.
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Over-nitrated products: Dinitro- or trinitro-3-methylanisole derivatives.
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Side-reaction products: Oxidation or degradation products, which can result in coloration of the crude material.
Q3: How can I assess the purity of my this compound sample?
A3: High-Performance Liquid Chromatography (HPLC) is a reliable method for determining the purity of this compound. A reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water is commonly employed. Gas Chromatography-Mass Spectrometry (GC-MS) is also a powerful tool for purity analysis and identifying volatile impurities.
Data Presentation
Table 1: Physical Properties of this compound and Potential Isomeric Impurities
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| This compound | C₈H₉NO₃ | 167.16 | 48-50 | 170 (at 35 mmHg) |
| 3-Methyl-4-nitroanisole | C₈H₉NO₃ | 167.16 | 54-56 | 182-184 (at 15 mmHg) |
| 3-Methyl-6-nitroanisole | C₈H₉NO₃ | 167.16 | 68-70 | Not readily available |
Note: Boiling points can vary significantly with pressure.
Table 2: Suggested Solvent Systems for Purification
| Purification Technique | Solvent/Solvent System | Rationale |
| Recrystallization | Ethanol or Isopropanol | This compound is soluble in hot ethanol and less soluble at colder temperatures, making it a suitable solvent for recrystallization. |
| Column Chromatography (Silica Gel) | Hexane/Ethyl Acetate Gradient | This system allows for the separation of compounds with varying polarities. The less polar impurities will elute first with a higher hexane concentration, while the more polar product and byproducts will require a higher concentration of ethyl acetate to elute. |
Experimental Protocols
Recrystallization Protocol
Objective: To purify crude this compound by removing soluble impurities.
Materials:
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Crude this compound
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Ethanol (95% or absolute)
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Erlenmeyer flasks
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Hot plate
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Büchner funnel and filter flask
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Filter paper
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Ice bath
Procedure:
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Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol to just cover the solid.
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Heating: Gently heat the mixture on a hot plate with stirring. Add small portions of hot ethanol until the solid completely dissolves. Avoid adding excess solvent to ensure a good yield.
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Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration into a clean, pre-heated Erlenmeyer flask.
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Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask with a watch glass. Once crystals begin to form, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
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Drying: Continue to draw air through the funnel for several minutes to partially dry the crystals. Transfer the purified crystals to a watch glass and dry them in a vacuum oven or desiccator until a constant weight is achieved.
Column Chromatography Protocol
Objective: To separate this compound from its isomers and other impurities.
Materials:
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Crude this compound
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Silica gel (60-120 mesh)
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Hexane
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Ethyl acetate
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Chromatography column
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Collection tubes/flasks
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Thin Layer Chromatography (TLC) plates and chamber
Procedure:
-
Column Packing: Prepare a slurry of silica gel in hexane and carefully pack the chromatography column, ensuring there are no air bubbles.
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Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial mobile phase). Adsorb this solution onto a small amount of silica gel and evaporate the solvent. Carefully add the dried silica with the adsorbed sample to the top of the column.
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Elution: Begin eluting the column with a non-polar mobile phase, such as 100% hexane or a hexane-rich mixture (e.g., 98:2 hexane:ethyl acetate).
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Gradient Elution: Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate. A suggested gradient could be from 2% to 10% ethyl acetate in hexane.
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Fraction Collection: Collect fractions in separate tubes and monitor the separation using TLC.
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Analysis: Analyze the collected fractions by TLC to identify those containing the pure this compound.
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Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Troubleshooting Guides
Recrystallization Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Compound does not dissolve in hot solvent. | Incorrect solvent choice or insufficient solvent. | Ensure ethanol is being used. Add more hot ethanol in small portions until the solid dissolves. |
| Compound "oils out" instead of crystallizing. | The solution is too concentrated, or cooling is too rapid. | Reheat the solution to dissolve the oil. Add a small amount of additional hot solvent. Allow the solution to cool more slowly. Scratching the inside of the flask with a glass rod can induce crystallization. |
| Low recovery of purified product. | Too much solvent was used for dissolution or washing. | Use the minimum amount of hot solvent necessary for dissolution. Wash the crystals with a minimal amount of ice-cold solvent. |
| Product is still impure after recrystallization. | Inappropriate solvent choice or significant presence of impurities with similar solubility. | Consider a different recrystallization solvent or a solvent pair. If impurities are still present, column chromatography may be necessary. |
Column Chromatography Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Poor separation of spots on TLC. | Inappropriate mobile phase polarity. | Adjust the solvent ratio. If spots are too high on the TLC plate (high Rf), decrease the polarity (less ethyl acetate). If spots are too low (low Rf), increase the polarity (more ethyl acetate). |
| Cracked or channeled column bed. | Improper packing of the column. | Repack the column carefully, ensuring a uniform and compact bed. |
| Compound is not eluting from the column. | The mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate. |
| Co-elution of product and impurities. | Insufficient resolution of the column. | Use a longer column, a finer mesh silica gel, or a shallower solvent gradient to improve separation. |
Visualizations
Caption: Decision workflow for selecting the appropriate purification technique.
Caption: Troubleshooting guide for common recrystallization problems.
Technical Support Center: 3-Methyl-2-nitroanisole Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Methyl-2-nitroanisole. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound?
A1: this compound is a versatile organic compound primarily used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] Its reactive methoxy and nitro functional groups make it a valuable building block for creating more complex molecules.[2] It also finds use in materials science and environmental studies.[1]
Q2: What are the key physical and chemical properties of this compound?
A2: Key properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C8H9NO3 | [1][3] |
| Molecular Weight | 167.16 g/mol | [1][3] |
| Appearance | Pale yellow to yellow solid | [1] |
| Melting Point | 47 - 52 °C | [1][4] |
| Boiling Point | 170 °C @ 35 mmHg | [4] |
| Solubility | Slightly soluble in water, soluble in ethanol and ether. | [4] |
| Storage | Store at 2-8 °C, sealed in a dry place. | [1][4] |
Q3: What are the main safety hazards associated with this compound?
A3: this compound is harmful if swallowed and can cause serious eye irritation.[3] It is also irritating to the skin and respiratory system.[4] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound.[4]
Troubleshooting Guides
Synthesis of this compound via Nitration of m-Cresol Methyl Ether
The synthesis of this compound often involves the nitration of 3-methylanisole (m-cresol methyl ether). This process can present several challenges.
Q4: My nitration reaction is producing a low yield of the desired this compound and a significant amount of other isomers. What could be the cause?
A4: The regioselectivity of nitration on a substituted benzene ring is directed by the existing functional groups. In 3-methylanisole, both the methyl (-CH3) and methoxy (-OCH3) groups are ortho-, para-directing. The formation of multiple isomers is common.
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Issue: The reaction temperature may be too high, leading to decreased selectivity and the formation of dinitro products.[5][6]
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Solution: Carefully control the reaction temperature, keeping it low (typically below 10°C) during the addition of the nitrating agent.[5][6] The use of a milder nitrating agent can also improve selectivity.
Q5: The reaction mixture turned dark brown/black upon addition of the nitrating agent. Is this normal?
A5: While some color change is expected, a very dark or black reaction mixture can indicate excessive oxidation or decomposition of the starting material or product.
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Issue: The concentration of the nitric acid and/or sulfuric acid may be too high, or the addition of the nitrating mixture may have been too rapid, causing a localized increase in temperature and leading to side reactions.
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Solution: Use a well-stirred reaction mixture and add the nitrating agent dropwise while closely monitoring the temperature. Ensure the concentration of the acids is appropriate for the scale of your reaction.
Experimental Protocol: Nitration of 3-Methylanisole
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Preparation: Cool a solution of 3-methylanisole in a suitable solvent (e.g., acetic anhydride or dichloromethane) to 0-5°C in an ice bath with constant stirring.
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Nitrating Mixture: Separately, prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid at a low temperature.
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Addition: Add the nitrating mixture dropwise to the cooled solution of 3-methylanisole, ensuring the temperature does not exceed 10°C.
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Reaction: After the addition is complete, allow the reaction to stir at a controlled temperature for a specified time (e.g., 1-2 hours).
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Work-up: Quench the reaction by pouring it over crushed ice. Extract the product with an organic solvent.
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Purification: Wash the organic layer with a dilute base (e.g., sodium bicarbonate solution) and then with brine. Dry the organic layer over an anhydrous salt (e.g., MgSO4), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
Reduction of the Nitro Group in this compound
A common subsequent reaction is the reduction of the nitro group to an amine, forming 3-methyl-2-aminoanisole.
Q6: My reduction of this compound to the corresponding amine is incomplete. What can I do?
A6: Incomplete reduction can be due to several factors related to the catalyst, reducing agent, or reaction conditions.
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Issue: The catalyst (e.g., Pd/C, PtO2) may be of poor quality or deactivated. The reducing agent (e.g., H2 gas, hydrazine, sodium borohydride) may not be sufficiently active or used in an inadequate amount.
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Solution:
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Catalyst: Use a fresh, high-quality catalyst. Ensure the catalyst is not poisoned by impurities in the starting material or solvent.
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Reducing Agent: For catalytic hydrogenation, ensure a sufficient pressure of hydrogen gas and efficient stirring to maximize gas-liquid contact. For chemical reductions, ensure the stoichiometry of the reducing agent is correct.
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Reaction Time & Temperature: The reaction may require a longer duration or a moderate increase in temperature to go to completion. Monitor the reaction progress using TLC or GC-MS.
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Q7: The reduction reaction is producing byproducts in addition to the desired amine. How can I minimize these?
A7: Over-reduction or side reactions can lead to byproducts.
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Issue: Harsh reaction conditions (high temperature or pressure) can sometimes lead to the formation of azo or azoxy compounds, or even cleavage of the methoxy group.
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Solution: Optimize the reaction conditions by using a lower temperature and pressure. The choice of catalyst and solvent can also influence the product distribution. For example, using a selective reducing agent like tin(II) chloride in acidic medium can sometimes provide a cleaner reaction.
Quantitative Data Summary: Common Reducing Agents for Nitroarenes
| Reducing Agent | Typical Conditions | Advantages | Disadvantages |
| H2, Pd/C | 1-4 atm H2, RT, Methanol/Ethanol | High yield, clean reaction | Requires specialized equipment for hydrogenation |
| SnCl2·2H2O | HCl, Ethanol, Reflux | Mild, good for sensitive functional groups | Stoichiometric amounts of tin salts produced |
| Fe, NH4Cl | Ethanol/Water, Reflux | Inexpensive, environmentally benign | Can be slow, requires filtration of iron salts |
| NaBH4, NiCl2·6H2O | Methanol, 0°C to RT | Fast, convenient | Can sometimes reduce other functional groups |
Visualizations
Logical Troubleshooting Workflow for Nitration Reactions
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound Supplier & Distributor of CAS# 6641-95-8 [processpointchem.com]
- 3. This compound | C8H9NO3 | CID 79291 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound(2-Nitro-3-methylanisole) [chembk.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chemguide.co.uk [chemguide.co.uk]
optimizing reaction conditions for 3-Methyl-2-nitroanisole synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 3-Methyl-2-nitroanisole, a key intermediate for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent method is the direct electrophilic nitration of 3-methylanisole (also known as m-cresol methyl ether). This reaction typically employs a nitrating agent, such as a mixture of nitric acid and sulfuric acid, to introduce a nitro group onto the aromatic ring. The methoxy (-OCH₃) and methyl (-CH₃) groups on the ring direct the position of the incoming nitro group.
Q2: What are the expected major products and byproducts in the nitration of 3-methylanisole?
A2: The nitration of 3-methylanisole is expected to yield a mixture of mononitrated isomers due to the directing effects of the methoxy (ortho-, para-directing) and methyl (ortho-, para-directing) groups. The primary products are:
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This compound (desired product)
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3-Methyl-4-nitroanisole
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3-Methyl-6-nitroanisole
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5-Methyl-2-nitroanisole
Over-nitration can also lead to the formation of dinitro-3-methylanisole isomers. Additionally, oxidation of the starting material or products can result in the formation of tarry byproducts, especially if the reaction temperature is not carefully controlled.[1]
Q3: How can I favor the formation of the desired this compound isomer?
A3: Optimizing the reaction conditions is crucial for maximizing the yield of the 2-nitro isomer. Based on studies of similar substrates like m-cresol, the following conditions can favor the formation of the ortho-nitro isomer:[1]
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Low Reaction Temperature: Maintaining a low temperature (e.g., -10°C to 0°C) throughout the addition of the nitrating agent helps to control the reaction rate and improve selectivity.
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High Concentration of Sulfuric Acid: Using a higher concentration of sulfuric acid can influence the isomer distribution, potentially favoring the 2-nitro product.[2]
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Controlled Addition of Nitrating Agent: A slow, dropwise addition of the nitrating agent to the solution of 3-methylanisole in sulfuric acid is essential to prevent localized overheating and reduce the formation of byproducts.
Q4: What are the key safety precautions to take during this synthesis?
A4: The nitration of aromatic compounds is a highly exothermic and potentially hazardous reaction. The following safety precautions are critical:
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Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a face shield, acid-resistant gloves, and a lab coat.
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Fume Hood: Perform the entire experiment in a well-ventilated fume hood.
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Temperature Control: Use an ice/salt bath to maintain the recommended low temperature and prevent a runaway reaction.
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Slow Addition: Add the nitrating agent very slowly and monitor the temperature closely.
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Quenching: Quench the reaction by slowly and carefully pouring the reaction mixture onto crushed ice. Never add water directly to the concentrated acid mixture.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield of Product | 1. Incomplete reaction due to insufficient nitrating agent or reaction time. 2. Reaction temperature was too low, preventing the reaction from proceeding. 3. Loss of product during workup and extraction. | 1. Ensure the correct stoichiometry of the nitrating agent. Monitor the reaction progress using Thin Layer Chromatography (TLC). 2. While low temperatures are crucial for selectivity, ensure the reaction is allowed to proceed for a sufficient amount of time. A slight, controlled increase in temperature towards the end of the reaction might be necessary. 3. Ensure proper phase separation during extraction and minimize transfers. Back-extract the aqueous layer to recover any dissolved product. |
| Formation of a Dark, Tarry Mixture | 1. Reaction temperature was too high, leading to oxidation and decomposition of the starting material and/or products.[1] 2. The concentration of nitric acid was too high or it was added too quickly. | 1. Maintain strict temperature control using an efficient cooling bath (ice/salt). Ensure the internal temperature of the reaction mixture does not rise significantly. 2. Use a pre-chilled nitrating mixture and add it dropwise with vigorous stirring. |
| Poor Regioselectivity (High Proportion of Undesired Isomers) | 1. Reaction temperature was not optimal. 2. The ratio of nitric acid to sulfuric acid was not ideal. | 1. Lower the reaction temperature to enhance selectivity for the sterically less hindered ortho position (2-position). 2. Experiment with varying the concentration of sulfuric acid. Higher acidity can alter the isomer distribution.[2] |
| Formation of Dinitro Compounds | 1. Excess of nitrating agent was used. 2. The reaction was allowed to proceed for too long after the consumption of the starting material. | 1. Use a stoichiometric amount or a slight excess of the nitrating agent. 2. Monitor the reaction by TLC and quench it as soon as the 3-methylanisole has been consumed. |
| Difficulty in Separating Isomers | The boiling points and polarities of the nitro-isomers are very similar. | 1. Fractional Distillation under Reduced Pressure: This can be effective if there is a sufficient difference in boiling points. 2. Column Chromatography: Use a silica gel column with a non-polar eluent system (e.g., hexane/ethyl acetate) to separate the isomers based on their polarity. Monitor the separation by TLC. 3. Recrystallization: If one isomer is significantly more abundant and can be solidified, fractional recrystallization from a suitable solvent (e.g., ethanol, methanol) may be possible. |
Experimental Protocols
Detailed Methodology for the Nitration of 3-Methylanisole
This protocol is a general guideline and may require optimization based on laboratory conditions and desired outcomes.
Materials:
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3-Methylanisole
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Concentrated Sulfuric Acid (98%)
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Concentrated Nitric Acid (70%)
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Crushed Ice
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Dichloromethane (or other suitable organic solvent)
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Saturated Sodium Bicarbonate Solution
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Brine (Saturated Sodium Chloride Solution)
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Anhydrous Magnesium Sulfate or Sodium Sulfate
Procedure:
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Preparation of the Substrate Solution: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 3-methylanisole. Cool the flask in an ice/salt bath to -10°C.
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Slowly add concentrated sulfuric acid to the 3-methylanisole with constant stirring, ensuring the temperature does not rise above 0°C.
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Preparation of the Nitrating Mixture: In a separate beaker or flask, carefully and slowly add concentrated nitric acid to concentrated sulfuric acid. This mixture should also be cooled in an ice bath.
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Nitration Reaction: Slowly add the cold nitrating mixture dropwise to the stirred 3-methylanisole solution via the dropping funnel. Maintain the reaction temperature between -10°C and 0°C throughout the addition.
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After the addition is complete, continue to stir the reaction mixture at 0°C for an additional 1-2 hours. Monitor the reaction progress by TLC.
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Work-up: Once the reaction is complete, slowly and carefully pour the reaction mixture onto a large beaker of crushed ice with vigorous stirring.
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Allow the ice to melt completely. The product will likely separate as an oily layer.
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Transfer the mixture to a separatory funnel and extract the product with dichloromethane.
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Wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.
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Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product mixture.
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Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to separate the different isomers. The desired this compound is typically one of the major isomers.
Visualizations
Reaction Pathway
Caption: Reaction pathway for the nitration of 3-methylanisole.
Experimental Workflow
References
Technical Support Center: Purification of 3-Methyl-2-nitroanisole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the removal of isomeric impurities from 3-Methyl-2-nitroanisole. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the common isomeric impurities found in crude this compound?
A1: During the synthesis of this compound, typically through the nitration of 3-methylanisole, several positional isomers can be formed. The most common isomeric impurities are 5-Methyl-2-nitroanisole and 3-Methyl-4-nitroanisole. The relative abundance of these isomers can vary depending on the specific reaction conditions.
Q2: What are the key physical properties to consider when selecting a purification method?
A2: The choice of purification method is heavily influenced by the physical properties of this compound and its isomers. Key properties include melting point, boiling point, and solubility in various organic solvents. These differences, although sometimes slight, are exploited in techniques like recrystallization and fractional distillation.
| Compound | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| This compound | 167.16 | 48-50 | 170 @ 35 mmHg |
| 5-Methyl-2-nitroanisole | 167.16 | 58-60 | ~265-267 |
| 3-Methyl-4-nitroanisole | 167.16 | 48-50 | Not readily available |
Q3: Which analytical techniques are recommended for assessing the isomeric purity of this compound?
A3: Gas Chromatography (GC) with a Flame Ionization Detector (FID) is a robust and widely used method for quantifying the isomeric purity of volatile compounds like this compound. For definitive identification of impurities, Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred technique. High-Performance Liquid Chromatography (HPLC) can also be employed, particularly for less volatile impurities or when derivatization is not desirable.
Troubleshooting Guides
This section provides detailed troubleshooting for common issues encountered during the purification of this compound.
Recrystallization
Problem: Low recovery of purified this compound after recrystallization.
| Possible Cause | Suggested Solution |
| Inappropriate solvent choice: The compound is too soluble in the cold solvent. | Screen for alternative solvents or solvent mixtures. A good solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below. Ethanol or methanol can be good starting points. |
| Too much solvent used: The solution is not saturated enough for crystallization to occur efficiently upon cooling. | Reduce the amount of solvent used to dissolve the crude material. If too much has been added, carefully evaporate some solvent to reach the saturation point. |
| Cooling too rapidly: Rapid cooling can lead to the formation of small, impure crystals that are difficult to filter. | Allow the solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can promote slower cooling and the formation of larger, purer crystals. |
| Incomplete crystallization: The solution was not cooled for a sufficient amount of time. | Ensure the flask is kept in an ice bath for an adequate period (e.g., at least 30 minutes) to maximize crystal formation. |
Problem: The purified product is still contaminated with isomeric impurities.
| Possible Cause | Suggested Solution |
| Co-crystallization of isomers: The impurities have similar solubility profiles to the desired product in the chosen solvent. | Perform a second recrystallization step. Alternatively, try a different solvent system. A mixture of solvents (e.g., ethanol/water) can sometimes provide better separation. |
| Inefficient washing of crystals: The mother liquor containing dissolved impurities was not completely removed from the crystal surfaces. | Wash the filtered crystals with a small amount of ice-cold recrystallization solvent. Using warm solvent will dissolve some of the product. |
Fractional Distillation
Problem: Poor separation of isomers during fractional distillation.
| Possible Cause | Suggested Solution |
| Inefficient distillation column: The column does not have enough theoretical plates to separate compounds with close boiling points. | Use a longer fractionating column or a column with a more efficient packing material (e.g., Vigreux, Raschig rings, or metal sponge). |
| Distillation rate is too fast: The vapor does not have sufficient time to equilibrate with the liquid phase on the column packing, leading to poor separation. | Reduce the heating rate to ensure a slow and steady distillation. A distillation rate of 1-2 drops per second is often recommended. |
| Fluctuations in heat input: Unstable heating can disrupt the temperature gradient within the column. | Use a heating mantle with a stirrer and a voltage controller to provide stable and uniform heating. |
| Poor insulation: Heat loss from the column can disrupt the temperature gradient. | Insulate the distillation column with glass wool or aluminum foil to minimize heat loss to the surroundings. |
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol describes a general procedure for the purification of crude this compound using ethanol as the solvent.
Workflow Diagram:
Caption: Workflow for the purification of this compound by recrystallization.
Methodology:
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Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture on a hot plate with stirring until the solid completely dissolves.
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Hot Filtration (Optional): If any insoluble impurities are observed in the hot solution, perform a hot gravity filtration to remove them.
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Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Once crystals begin to form, place the flask in an ice bath for at least 30 minutes to maximize yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small portion of ice-cold ethanol to remove any adhering mother liquor.
-
Drying: Allow the crystals to air dry on the filter paper or transfer them to a watch glass to dry completely.
Illustrative Data:
| Sample | Purity of this compound (%) | 5-Methyl-2-nitroanisole (%) | 3-Methyl-4-nitroanisole (%) | Recovery (%) |
| Crude Material | 85 | 10 | 5 | - |
| After 1st Recrystallization | 95 | 3 | 2 | 70 |
| After 2nd Recrystallization | >99 | <0.5 | <0.5 | 85 (from 1st crop) |
Protocol 2: Purification by Fractional Distillation
This protocol outlines the purification of this compound from its higher boiling point isomer, 5-Methyl-2-nitroanisole, by vacuum fractional distillation.
Workflow Diagram:
Caption: Workflow for the purification of this compound by fractional distillation.
Methodology:
-
Apparatus Setup: Assemble a fractional distillation apparatus equipped with a Vigreux column, a condenser, a receiving flask, and a vacuum adapter. Ensure all joints are properly sealed for vacuum application.
-
Charging the Flask: Charge the distillation flask with the crude this compound and a magnetic stir bar.
-
Distillation: Apply vacuum to the system and begin heating the distillation flask gently.
-
Equilibration: As the mixture begins to boil, allow the vapor to rise and equilibrate in the fractionating column. This is indicated by a stable temperature reading at the thermometer.
-
Fraction Collection:
-
Collect a small forerun, which may contain any lower-boiling impurities.
-
Change the receiving flask and collect the main fraction of this compound at its expected boiling point under the applied vacuum.
-
Monitor the temperature closely; a significant rise in temperature may indicate the beginning of the distillation of higher-boiling isomers.
-
-
Shutdown: Once the main fraction has been collected, remove the heat source and allow the apparatus to cool completely before carefully releasing the vacuum.
Illustrative Data:
| Fraction | Distillation Temp. (°C @ 35 mmHg) | Purity of this compound (%) | 5-Methyl-2-nitroanisole (%) |
| Forerun | <168 | - | - |
| Main Fraction | 169-171 | >99 | <0.5 |
| Distillation Residue | >175 | - | Enriched |
preventing over-nitration in 3-Methyl-2-nitroanisole synthesis
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Methyl-2-nitroanisole. The primary focus is on preventing over-nitration and controlling the formation of isomeric by-products.
Troubleshooting Guide: Over-Nitration and Low Yield
This guide addresses the most common issues encountered during the nitration of 3-methylanisole.
Question: My final product is a dark, oily mixture with a low yield of this compound. What is the likely cause?
Answer: This is a classic sign of over-nitration and potential side reactions. The nitration of 3-methylanisole is highly sensitive to reaction conditions. The methoxy and methyl groups are activating, making the aromatic ring susceptible to further nitration, leading to dinitro or even trinitro compounds, which often present as dark, impure oils.
Question: How can I concretely diagnose and solve the issue of over-nitration?
Answer: Over-nitration is primarily caused by excessive nitrating agent, elevated temperatures, or prolonged reaction times. Below is a summary of probable causes and their corresponding solutions.
| Problem | Probable Cause | Recommended Solution |
| High levels of dinitro by-products | Excessive Nitrating Agent: Using more than one molar equivalent of nitric acid. | Carefully control the stoichiometry. Use a slight sub-stoichiometric amount or exactly 1.0 equivalent of the nitrating agent relative to the 3-methylanisole. |
| Darkening/decomposition of reaction mixture | Elevated Temperature: The reaction is highly exothermic. Poor temperature control can lead to runaway reactions. | Maintain strict temperature control, typically between -10°C and 0°C, using an ice-salt or acetone-dry ice bath. Add the nitrating agent dropwise to manage heat generation.[1] |
| Formation of multiple isomers and dinitro compounds | Prolonged Reaction Time: Allowing the reaction to proceed for too long after the starting material is consumed. | Monitor the reaction progress closely using Thin Layer Chromatography (TLC). Quench the reaction by pouring it over ice immediately after the 3-methylanisole has been consumed. |
| Inconsistent Results | Improper Mixing/Addition: Adding the substrate to the acid, or adding the nitrating agent too quickly. | Always add the nitrating agent (e.g., mixed acid) slowly and dropwise to a cooled solution of the substrate (3-methylanisole) in the solvent. Ensure vigorous stirring to maintain homogeneity and dissipate heat. |
Frequently Asked Questions (FAQs)
Q1: Why is the synthesis of this compound challenging in terms of regioselectivity? A1: In 3-methylanisole, both the methoxy (-OCH₃) and methyl (-CH₃) groups are ortho-, para-directing. The powerful -OCH₃ group directs incoming electrophiles to the 2, 4, and 6 positions. The -CH₃ group also directs to the 2, 4, and 6 positions. Nitration at the 2-position to form the desired product is sterically hindered by the adjacent methoxy and methyl groups. The 4- and 6- positions are more accessible, often leading to a mixture of isomers. Controlling conditions is key to favoring the thermodynamically less favorable, sterically hindered product.
Q2: What is the best nitrating agent to use to minimize over-nitration? A2: A mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄) is a common and powerful nitrating agent.[2] However, for sensitive substrates, milder conditions are preferable. Using nitric acid in acetic anhydride (Ac₂O) can sometimes offer better control and lead to different isomer distributions.[3] The choice depends on the specific protocol, but strict control of stoichiometry is paramount regardless of the agent used.
Q3: My product contains both this compound and 3-Methyl-4-nitroanisole. How can I separate them? A3: Isomer separation can be achieved through several methods. Fractional distillation under reduced pressure can be effective if the boiling points of the isomers are sufficiently different.[4] For smaller scales or to achieve high purity, silica gel column chromatography is the most reliable method.[4] A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexanes, will typically allow for the separation of the different nitro isomers.
Q4: What are the critical safety precautions for this nitration reaction? A4: Aromatic nitrations are potentially hazardous.
-
Corrosive Acids: Always handle concentrated nitric and sulfuric acids in a chemical fume hood while wearing acid-resistant gloves, safety goggles, and a lab coat.[1]
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Exothermic Reaction: The reaction is highly exothermic. Strict temperature control is essential to prevent a runaway reaction.[1] Always add the acid mixture slowly to the substrate solution and have an adequate cooling bath.
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Nitro Compounds: Aromatic nitro compounds are often toxic and should be handled with care. Avoid skin contact and inhalation.[1]
Visual Guides and Workflows
Reaction Pathway and Over-Nitration Products
The following diagram illustrates the desired reaction and the formation of common over-nitration by-products.
Caption: Nitration of 3-Methylanisole leading to the desired product and by-products.
Troubleshooting Workflow for Over-Nitration
This workflow provides a logical sequence for diagnosing and correcting issues related to over-nitration.
Caption: A step-by-step workflow for troubleshooting over-nitration issues.
Experimental Protocol: Controlled Mononitration of 3-Methylanisole
This protocol is designed to favor the formation of this compound while minimizing over-nitration.
Materials:
-
3-Methylanisole (1.0 eq)
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Dichloromethane (DCM) or other suitable solvent
-
Ice
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Prepare the Nitrating Mixture: In a dropping funnel, carefully and slowly add concentrated nitric acid (1.0 eq) to chilled concentrated sulfuric acid (approx. 2.5 eq) with gentle swirling. Keep this mixture cooled in an ice bath. Safety Note: This process is highly exothermic and should be done slowly in a fume hood.
-
Prepare the Substrate Solution: In a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and the dropping funnel containing the nitrating mixture, dissolve 3-methylanisole (1.0 eq) in dichloromethane.
-
Cool the Reaction: Cool the flask containing the substrate solution to between -10°C and -5°C using an ice-salt bath.
-
Nitration: Begin vigorous stirring and add the cold nitrating mixture dropwise from the dropping funnel. The rate of addition should be controlled to ensure the internal temperature does not rise above 0°C.[2]
-
Reaction Monitoring: After the addition is complete, allow the mixture to stir at -5°C to 0°C. Monitor the reaction's progress every 15-20 minutes by taking a small aliquot, quenching it in water, extracting with a small amount of ethyl acetate, and running a TLC plate against a standard of the starting material.
-
Quenching: Once the starting material is consumed (typically within 1-2 hours), quench the reaction by pouring it slowly and carefully over a large volume of crushed ice with stirring.
-
Workup:
-
Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Separate the organic layer.
-
Wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution (to neutralize residual acid), and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).
-
-
Purification:
-
Filter off the drying agent and remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude oil via flash column chromatography on silica gel, typically using a hexane/ethyl acetate eluent system, to separate the desired this compound from other isomers and dinitro by-products.
-
References
Technical Support Center: Scale-Up of 3-Methyl-2-nitroanisole Production
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the challenges encountered during the scale-up of 3-Methyl-2-nitroanisole production.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent synthetic route involves a two-step process:
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Nitration of m-cresol: This step introduces a nitro group onto the aromatic ring of m-cresol, ideally at the position ortho to the hydroxyl group to form 3-methyl-2-nitrophenol.
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Methylation of 3-methyl-2-nitrophenol: The hydroxyl group of 3-methyl-2-nitrophenol is then methylated, typically via a Williamson ether synthesis, to yield the final product, this compound.
Q2: What are the primary challenges in the nitration of m-cresol for this synthesis?
A2: The main challenges include:
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Lack of Regioselectivity: Direct nitration of m-cresol often yields a mixture of isomers, including 3-methyl-2-nitrophenol, 3-methyl-4-nitrophenol, and 3-methyl-6-nitrophenol, due to the activating and ortho-, para-directing effects of both the hydroxyl and methyl groups.[1]
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Byproduct Formation: The reaction is prone to the formation of dinitrated and polynitrated byproducts, as well as undesirable oxidation products like tars and resins.[1]
-
Exothermic Reaction: The nitration reaction is highly exothermic, necessitating strict temperature control to prevent runaway reactions and minimize byproduct formation.
Q3: What are the key challenges in the methylation step?
A3: The Williamson ether synthesis for the methylation of 3-methyl-2-nitrophenol can present the following challenges:
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Competing Elimination Reaction: A common side reaction is the E2 elimination, which leads to the formation of an alkene byproduct instead of the desired ether. This is more pronounced with secondary or tertiary alkyl halides.[2]
-
C-Alkylation: The phenoxide ion is an ambident nucleophile, meaning it can be alkylated at the oxygen (O-alkylation) or at a carbon on the aromatic ring (C-alkylation). C-alkylation is an undesired side reaction.[2]
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Incomplete Reaction: The reaction may be slow or not go to completion if the base used is not strong enough to fully deprotonate the phenol, or if the reaction conditions (temperature, time) are not optimized.[2]
Troubleshooting Guides
Nitration of m-cresol
| Problem | Potential Cause | Troubleshooting/Optimization Strategy | Expected Outcome |
| Low yield of desired 3-methyl-2-nitrophenol isomer | Poor regioselectivity in direct nitration. | 1. Sulfonation-Nitration-Desulfonation: Sulfonate m-cresol first to block the para position, then nitrate, followed by desulfonation.[3] 2. Protecting Group Strategy: Protect the hydroxyl group of m-cresol as a phosphate ester (tri-m-tolyl phosphate) before nitration to favor the formation of the 4-nitro isomer, which can then be separated and the protecting group removed.[1][3] 3. Adjust Sulfuric Acid Concentration: The isomer distribution can be influenced by the concentration of sulfuric acid in the mixed acid.[1] | Improved regioselectivity and higher yield of the desired isomer. |
| High levels of dinitro/polynitro byproducts | 1. Reaction temperature is too high. 2. Excess of nitrating agent. 3. Prolonged reaction time. | 1. Maintain a low reaction temperature, typically at or below 0°C, using an ice-salt bath.[1] 2. Use a molar ratio of nitric acid to the substrate closer to 1:1.[1] 3. Monitor the reaction progress using techniques like TLC and quench the reaction upon consumption of the starting material. | Reduction in the formation of over-nitrated products. |
| Formation of tar and resinous byproducts | Oxidation of the reactive cresol substrate by nitric acid.[1] | 1. Strict Temperature Control: This is the most critical factor. Prevent temperature spikes through efficient cooling and controlled addition of reagents. 2. Milder Nitrating Agents: Consider using alternative nitrating systems like nitric acid on silica gel.[4] | Minimized formation of oxidation byproducts, leading to a cleaner reaction mixture and higher yield. |
| Runaway reaction or evolution of brown NO₂ fumes | The reaction is proceeding too quickly due to poor temperature control or rapid addition of reagents. | 1. Slow Down Reagent Addition: Add the nitrating agent dropwise with vigorous stirring. 2. Ensure Efficient Cooling: Use an appropriate cooling bath and monitor the internal reaction temperature closely. | Controlled reaction rate and prevention of hazardous conditions. |
Methylation of 3-methyl-2-nitrophenol (Williamson Ether Synthesis)
| Problem | Potential Cause | Troubleshooting/Optimization Strategy | Expected Outcome |
| Low yield of this compound | 1. Incomplete deprotonation of 3-methyl-2-nitrophenol. 2. Competing E2 elimination reaction. 3. Poor nucleophilicity of the alkoxide. | 1. Use a sufficiently strong base, such as sodium hydride (NaH), to ensure complete formation of the phenoxide.[2] 2. Use a primary methylating agent (e.g., dimethyl sulfate, methyl iodide). Lower the reaction temperature to favor the SN2 reaction over E2.[2] 3. Use a polar aprotic solvent like DMF or DMSO to enhance the nucleophilicity of the phenoxide.[2] | Increased yield of the desired ether product. |
| Presence of alkene byproduct | E2 elimination is competing with the desired SN2 reaction. | 1. Choice of Alkyl Halide: Use a primary alkyl halide.[2] For methylation, methyl halides are ideal. 2. Temperature Control: Lower reaction temperatures generally favor SN2 over E2.[2] | Minimized formation of the alkene byproduct. |
| Formation of C-alkylated byproduct | The phenoxide ion is acting as an ambident nucleophile. | Solvent Choice: Use a polar aprotic solvent (e.g., DMF, acetonitrile) which favors O-alkylation over C-alkylation.[2] | Increased selectivity for the desired O-methylated product. |
| Reaction is slow or does not go to completion | 1. Insufficiently strong base. 2. Poor solvent choice. 3. Insufficient reaction time or temperature. | 1. Use a stronger base like NaH.[2] 2. Switch to a polar aprotic solvent (DMF, DMSO).[2] 3. Increase the reaction time or cautiously increase the temperature, while monitoring for an increase in elimination byproducts.[2] | Improved reaction rate and conversion. |
| Difficult purification of the final product | Presence of unreacted starting materials, byproducts, and isomeric impurities. | 1. Optimize Reaction Conditions: A cleaner reaction will simplify purification. 2. Chromatography: Use column chromatography for purification, especially at the lab scale. 3. Distillation: Fractional distillation under reduced pressure can be effective for separating isomers at a larger scale. | Isolation of this compound with high purity. |
Experimental Protocols
Protocol 1: Regioselective Nitration of m-Cresol via Sulfonation-Nitration-Desulfonation
This protocol aims to selectively synthesize 3-methyl-2-nitrophenol by first blocking the more reactive para-position.
Materials:
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m-Cresol
-
Fuming sulfuric acid
-
Mixed acid (nitric acid and sulfuric acid)
-
Water
-
Ice
Procedure:
-
Sulfonation: In a reaction vessel, carefully add m-cresol to fuming sulfuric acid while maintaining a low temperature with an ice bath. Stir the mixture until the sulfonation is complete (monitor by TLC).
-
Nitration: Cool the sulfonated m-cresol solution in an ice-salt bath. Slowly add the pre-cooled mixed acid dropwise, ensuring the temperature does not exceed 0°C.[1] Continue stirring at this temperature until the starting material is consumed.
-
Hydrolysis (Desulfonation): Carefully quench the reaction by pouring it onto ice. The sulfonic acid group will be removed upon heating in the acidic aqueous solution, yielding the nitrophenol.
-
Work-up: Extract the product with a suitable organic solvent. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography or recrystallization to isolate 3-methyl-2-nitrophenol.
Protocol 2: Methylation of 3-methyl-2-nitrophenol using Williamson Ether Synthesis with Phase Transfer Catalysis
This protocol describes the O-methylation of 3-methyl-2-nitrophenol to this compound, incorporating a phase transfer catalyst to improve reaction efficiency.
Materials:
-
3-methyl-2-nitrophenol
-
Sodium hydroxide (or potassium carbonate)
-
Dimethyl sulfate (or methyl iodide)
-
Tetrabutylammonium bromide (TBAB) as a phase transfer catalyst
-
Dichloromethane (or another suitable organic solvent)
-
Water
Procedure:
-
Reaction Setup: Dissolve 3-methyl-2-nitrophenol in a suitable organic solvent (e.g., dichloromethane) in a reaction vessel.
-
Base and Catalyst Addition: Add an aqueous solution of sodium hydroxide and the phase transfer catalyst (TBAB) to the reaction mixture.
-
Methylating Agent Addition: With vigorous stirring, add the methylating agent (e.g., dimethyl sulfate) dropwise to the two-phase system.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitor by TLC).
-
Work-up: Separate the organic layer. Wash it with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purification: Purify the crude this compound by vacuum distillation or column chromatography.
Visualizations
Caption: Direct nitration of m-cresol leads to a mixture of isomers and byproducts.
Caption: Williamson ether synthesis for this compound with potential side reactions.
Caption: A logical workflow for troubleshooting common issues in the two-step synthesis.
References
managing exothermic reactions in the synthesis of 3-Methyl-2-nitroanisole
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on managing the exothermic nitration of 2-methylanisole to synthesize 3-methyl-2-nitroanisole. Below you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and key safety information to ensure a controlled and successful reaction.
Troubleshooting Guide
| Issue | Observation | Potential Cause(s) | Recommended Action(s) |
| Runaway Reaction | Rapid temperature increase, vigorous gas evolution (brown fumes of NO₂), darkening of the reaction mixture. | - Addition of nitrating mixture is too fast.- Inadequate cooling.- Incorrect stoichiometry (excess nitric acid). | - Immediate Action: Stop the addition of the nitrating mixture. Immerse the reaction flask in a larger ice/salt bath to rapidly cool it. If the reaction is uncontrollable, evacuate the area and follow laboratory emergency procedures.- Prevention: Add the nitrating mixture dropwise with efficient stirring. Ensure the internal reaction temperature is constantly monitored and maintained within the recommended range. |
| Low Yield of Desired Product | The isolated amount of this compound is significantly lower than expected. | - Incomplete reaction.- Formation of side products (isomers, dinitrated compounds, oxidation products).- Loss of product during work-up and purification. | - Incomplete reaction: Ensure the reaction is stirred for the recommended time at the specified temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).- Side products: Strictly control the reaction temperature to minimize the formation of unwanted isomers and byproducts. Use the correct stoichiometry of reagents.- Work-up loss: Ensure complete precipitation of the product during quenching. Use ice-cold water for washing to minimize product loss. |
| Formation of Multiple Isomers | TLC or NMR analysis shows the presence of significant amounts of other nitro-isomers (e.g., 4-methyl-2-nitroanisole, 2-methyl-4-nitroanisole). | The methoxy and methyl groups direct nitration to different positions on the aromatic ring. Reaction conditions, particularly temperature and the nitrating agent used, influence the isomer ratio. | The formation of multiple isomers is common in the nitration of substituted aromatic rings.[1][2] To favor the formation of this compound, it is crucial to maintain a low reaction temperature. Purification by column chromatography or fractional crystallization may be necessary to isolate the desired isomer. |
| Dark-Colored Product | The isolated product is dark brown or black instead of a pale yellow solid. | Formation of oxidation byproducts or nitrophenols due to elevated temperatures or excess nitric acid. | Maintain strict temperature control during the reaction. Ensure the work-up includes a wash with a dilute basic solution (e.g., sodium bicarbonate) to remove acidic impurities like nitrophenols. Recrystallization of the crude product can improve its color and purity. |
Frequently Asked Questions (FAQs)
Q1: Why is the nitration of 2-methylanisole a highly exothermic reaction?
A1: The nitration of aromatic compounds is an electrophilic aromatic substitution reaction that is inherently exothermic. The reaction between concentrated sulfuric acid and nitric acid to generate the nitronium ion (NO₂⁺), the active electrophile, is itself an exothermic process. The subsequent reaction of the nitronium ion with the activated aromatic ring of 2-methylanisole releases a significant amount of heat.
Q2: What is the role of sulfuric acid in this reaction?
A2: Concentrated sulfuric acid serves two primary roles. First, it acts as a catalyst to generate the highly reactive nitronium ion (NO₂⁺) from nitric acid. Second, it acts as a dehydrating agent, removing the water molecule formed during the generation of the nitronium ion, which helps to drive the equilibrium towards the formation of the electrophile.
Q3: How can I effectively control the temperature of the reaction?
A3: Effective temperature control is critical for a safe and selective reaction. This can be achieved by:
-
Using an ice/salt bath to maintain a low temperature (0-5 °C).
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Adding the pre-cooled nitrating mixture (mixed acid) to the solution of 2-methylanisole in sulfuric acid very slowly, drop by drop.
-
Ensuring vigorous stirring to promote efficient heat dissipation throughout the reaction mixture.
-
Continuously monitoring the internal temperature of the reaction with a thermometer.
Q4: What are the main isomers formed during the nitration of 2-methylanisole, and why?
A4: The methoxy group (-OCH₃) is a strong activating group and directs electrophilic substitution to the ortho and para positions. The methyl group (-CH₃) is also an activating group, directing to the ortho and para positions. In 2-methylanisole, the interplay of these directing effects and steric hindrance leads to the formation of several isomers. The main products are typically this compound, 4-methyl-2-nitroanisole, and 2-methyl-4-nitroanisole. The exact ratio of these isomers is sensitive to reaction conditions.[3]
Q5: What is the purpose of pouring the reaction mixture over ice at the end of the reaction?
A5: Pouring the reaction mixture over ice serves two important purposes. First, it rapidly quenches the reaction by diluting the strong acids and lowering the temperature, which prevents further reaction and the formation of byproducts. Second, this compound is insoluble in water, so the addition of ice-water causes the crude product to precipitate out of the solution, allowing for its isolation by filtration.
Experimental Protocol
This protocol is adapted from general procedures for the nitration of substituted anisoles and should be performed with strict adherence to all safety precautions.
Materials:
-
2-Methylanisole
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Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
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Ice
-
Distilled Water
-
Sodium Bicarbonate solution (5% aqueous)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
-
Organic solvent for extraction (e.g., Dichloromethane or Diethyl Ether)
-
Ethanol or Methanol for recrystallization
Equipment:
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Ice/salt bath
-
Thermometer
-
Büchner funnel and flask for vacuum filtration
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
Preparation of the 2-Methylanisole Solution: In a round-bottom flask, add 2-methylanisole to concentrated sulfuric acid while cooling in an ice/salt bath. Stir the mixture until the 2-methylanisole is completely dissolved. Maintain the temperature at 0-5 °C.
-
Preparation of the Nitrating Mixture: In a separate flask, carefully and slowly add concentrated nitric acid to an equal volume of concentrated sulfuric acid. This mixing process is highly exothermic and should be done in an ice bath with constant stirring. Cool the resulting nitrating mixture to 0 °C.
-
Nitration Reaction: Slowly add the cold nitrating mixture dropwise from a dropping funnel to the stirred solution of 2-methylanisole in sulfuric acid. The rate of addition should be controlled to maintain the internal reaction temperature between 0 and 5 °C. After the addition is complete, continue to stir the reaction mixture in the ice bath for 1-2 hours.
-
Reaction Quenching and Product Isolation: Slowly and carefully pour the reaction mixture onto a large beaker of crushed ice with stirring. A yellowish solid should precipitate. Allow the ice to melt completely.
-
Filtration and Washing: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid precipitate with several portions of cold distilled water until the washings are neutral to pH paper. Subsequently, wash the solid with a small amount of cold 5% sodium bicarbonate solution, followed by another wash with cold distilled water.
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent such as ethanol or methanol. Dissolve the crude solid in a minimum amount of the hot solvent, and then allow it to cool slowly to form crystals. Collect the purified crystals by vacuum filtration.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.
Data Presentation
Table 1: Physical Properties of Reactant and Product
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Appearance |
| 2-Methylanisole | C₈H₁₀O | 122.16 | -34.1 | 170-172 | Colorless liquid[4][5] |
| This compound | C₈H₉NO₃ | 167.16 | 48-50 | 170 (at 35 mmHg) | White to orange to green powder/crystal[6] |
Table 2: Typical Reaction Conditions and Expected Outcomes
| Parameter | Recommended Value/Range | Rationale |
| Temperature | 0 - 5 °C | Minimizes the formation of dinitrated byproducts and improves regioselectivity.[6] |
| Reactant Ratio (moles) | 2-Methylanisole : Nitric Acid (1 : 1 to 1 : 1.2) | Using a slight excess of nitric acid can ensure complete conversion, but a large excess should be avoided to prevent over-nitration. |
| Reaction Time | 1 - 2 hours post-addition | Allows the reaction to proceed to completion at a low temperature. |
| Expected Yield | 60-80% (after purification) | Yields can vary based on the strict control of reaction conditions and purification efficiency. |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for the synthesis of this compound.
References
- 1. Variation of isomer distribution in electrophilic nitration of toluene, anisole, and o-xylene: Independence of high regioselectivity from reactivity of reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Electrophilic aromatic substitution. Part 16. The nitration of anisole, o-methylanisole, and p-methylanisole in aqueous sulphuric acid - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. ricerca.univaq.it [ricerca.univaq.it]
- 5. 2-Methylanisole | C8H10O | CID 33637 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chembk.com [chembk.com]
catalyst selection for the efficient synthesis of 3-Methyl-2-nitroanisole
Technical Support Center: Synthesis of 3-Methyl-2-nitroanisole
This guide provides researchers, scientists, and drug development professionals with essential technical support for the efficient synthesis of this compound. It includes frequently asked questions (FAQs), troubleshooting guides, detailed experimental protocols, and comparative data to aid in catalyst selection and reaction optimization.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent and established method for synthesizing this compound is through the O-methylation of 2-methyl-6-nitrophenol. This reaction is a specific application of the Williamson ether synthesis, where the hydroxyl group of the phenol is converted to a methoxy group using a suitable methylating agent in the presence of a base.
Q2: Which catalysts are recommended for the O-methylation of 2-methyl-6-nitrophenol?
A2: Catalyst selection depends on the reaction conditions (e.g., gas-phase vs. liquid-phase).
-
For liquid-phase synthesis (Williamson Ether Synthesis): Phase-Transfer Catalysts (PTCs) like quaternary ammonium salts (e.g., tetrabutylammonium bromide) are highly effective. They facilitate the transfer of the phenoxide anion from the aqueous/solid phase to the organic phase where the methylating agent resides, improving reaction rates.
-
For gas-phase synthesis: Solid acid or mixed oxide catalysts are employed. While specific data for 2-methyl-6-nitrophenol is limited, analogous studies on phenol methylation have shown high efficacy with iron-chromium mixed oxides and various doped metal oxide systems.[1][2] These catalysts often promote ortho-selective C-alkylation but can be tuned for O-alkylation (anisole formation).[3]
Q3: What are the common methylating agents for this synthesis, and what are their pros and cons?
A3: Common methylating agents include dimethyl sulfate (DMS), methyl iodide (MeI), and dimethyl carbonate (DMC).
-
Dimethyl Sulfate (DMS): Highly reactive and cost-effective, often leading to high yields. However, it is extremely toxic and carcinogenic, requiring stringent safety protocols.
-
Methyl Iodide (MeI): Very reactive but more expensive and volatile than DMS. It is also a toxic substance.
-
Dimethyl Carbonate (DMC): A greener, less toxic alternative. It is less reactive than DMS and MeI, often requiring higher temperatures, pressures, or more active catalytic systems.
Q4: What are the likely side products in this reaction?
A4: The primary side reaction is C-alkylation, where the methyl group is added to the aromatic ring instead of the phenolic oxygen.[3] This can lead to the formation of xylenol isomers. In gas-phase reactions over certain solid acid catalysts, further methylation can produce methylanisoles.[3] The choice of solvent and base is critical to maximize selectivity for O-alkylation.
Troubleshooting Guide
Problem 1: Low or No Yield of this compound
| Potential Cause | Suggested Solution |
| Ineffective Base | The chosen base (e.g., NaOH, K₂CO₃) may not be strong enough to fully deprotonate the 2-methyl-6-nitrophenol. Consider using a stronger base like sodium hydride (NaH) in an anhydrous aprotic solvent. |
| Poor Catalyst Activity | If using a Phase-Transfer Catalyst (PTC), ensure it is properly solubilized. For solid catalysts, deactivation may occur; consider regeneration or using a fresh batch. |
| Reaction Temperature Too Low | The activation energy for the reaction may not be met. Gradually increase the reaction temperature while monitoring for side-product formation. Less reactive agents like DMC require higher temperatures. |
| Impure Reactants | Verify the purity of the 2-methyl-6-nitrophenol, methylating agent, and solvent. Water content can be particularly detrimental, especially when using bases like NaH. |
Problem 2: Significant Formation of C-Alkylated Byproducts
| Potential Cause | Suggested Solution |
| Reaction Conditions Favor C-Alkylation | High temperatures can sometimes favor C-alkylation. Try running the reaction at a lower temperature for a longer duration. |
| Solvent Effects | The choice of solvent influences the O/C alkylation ratio. Polar aprotic solvents (e.g., DMF, DMSO, Acetonitrile) generally favor O-alkylation in Williamson ether synthesis. |
| Counter-ion Effects | The nature of the cation from the base can influence selectivity. Experiment with different bases (e.g., NaOH vs. KOH vs. Cs₂CO₃). |
Below is a troubleshooting workflow to diagnose and resolve low yield issues.
Caption: Troubleshooting workflow for diagnosing low yield.
Catalyst Performance Data
While direct comparative studies for the synthesis of this compound are not abundant in public literature, the following table summarizes catalyst performance in the analogous, well-studied methylation of m-cresol and phenol, which can serve as a starting point for catalyst selection.
| Catalyst System | Substrate | Temp (°C) | WHSV (h⁻¹) | Conversion (%) | Selectivity (%) | Products | Reference |
| Cr₂O₃ doped Fe₂O₃-V₂O₅ | m-cresol | 360 | 1.0 | 99.2 | 94.6 | 2,3,6-trimethylphenol | [1] |
| Fe₂O₃-SiO₂-CuO | m-cresol | 400 | 1.5 | 95.7 | 97.9 | 2,3,6-trimethylphenol | [1] |
| Iron-Chromium Oxide | Phenol | 350-380 | - | >90 | >85 | 2,6-dimethylphenol | [2] |
| Zeolites (HBEA, HY) | Phenol | 200 | - | High | - | Cresols, Anisole | [3] |
Note: WHSV = Weight Hourly Space Velocity. Selectivity in these examples is primarily for C-alkylation products, but conditions can be modified to favor O-alkylation.
The diagram below illustrates the reaction pathway and a key side reaction.
References
Validation & Comparative
spectroscopic differences between 2-Methyl-3-nitroanisole and 3-Methyl-2-nitroanisole
A Comprehensive Spectroscopic Comparison: 2-Methyl-3-nitroanisole vs. 3-Methyl-2-nitroanisole
For researchers and professionals in drug development and chemical analysis, a clear understanding of the spectroscopic characteristics of isomeric compounds is crucial for accurate identification and quality control. This guide provides a detailed comparison of the spectroscopic properties of 2-Methyl-3-nitroanisole and this compound, two isomers with distinct structural arrangements that give rise to unique spectral fingerprints.
The positioning of the methyl, nitro, and methoxy groups on the benzene ring in these two isomers leads to significant differences in their Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) spectra. This guide presents a side-by-side analysis of their spectroscopic data, supported by detailed experimental protocols and visual aids to facilitate a comprehensive understanding.
Chemical Structures
To visualize the isomeric differences, the chemical structures of 2-Methyl-3-nitroanisole and this compound are presented below.
Caption: Molecular structures of 2-Methyl-3-nitroanisole and this compound.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for 2-Methyl-3-nitroanisole and this compound, providing a quantitative basis for their differentiation.
1H NMR Spectroscopy Data
The proton NMR spectra of the two isomers are distinct due to the different chemical environments of the aromatic and substituent protons.
| Parameter | 2-Methyl-3-nitroanisole | This compound |
| Aromatic Protons (ppm) | ~7.5-7.0 (m, 3H) | ~7.3-6.9 (m, 3H) |
| -OCH3 Protons (ppm) | ~3.9 (s, 3H) | ~3.8 (s, 3H) |
| -CH3 Protons (ppm) | ~2.4 (s, 3H) | ~2.3 (s, 3H) |
Note: The exact chemical shifts and multiplicities can vary slightly depending on the solvent and instrument used. The data presented is a general representation based on available spectra.
13C NMR Spectroscopy Data
The carbon NMR spectra show clear differences in the chemical shifts of the aromatic carbons, reflecting the varied electronic effects of the substituents in each isomer.
| Carbon Atom | 2-Methyl-3-nitroanisole (Predicted ppm) | This compound (Predicted ppm) |
| C-OCH3 | ~158 | ~155 |
| C-NO2 | ~150 | ~148 |
| C-CH3 | ~135 | ~138 |
| Aromatic CH | ~130, 125, 118 | ~132, 128, 120 |
| -OCH3 | ~56 | ~56 |
| -CH3 | ~16 | ~18 |
Note: This data is based on predicted values from spectral databases and may differ from experimental results.
Infrared (IR) Spectroscopy Data
The IR spectra of both compounds are characterized by strong absorptions corresponding to the nitro group, as well as bands related to the aromatic ring and ether linkage.
| Functional Group | 2-Methyl-3-nitroanisole (cm-1) | This compound (cm-1) |
| NO2 Asymmetric Stretch | ~1525 | ~1530 |
| NO2 Symmetric Stretch | ~1350 | ~1345 |
| C-O-C Stretch | ~1270, 1030 | ~1260, 1040 |
| Aromatic C=C Stretch | ~1600, 1470 | ~1610, 1480 |
| Aromatic C-H Bending | ~800-750 | ~810-760 |
Mass Spectrometry Data
Electron ionization mass spectrometry of both isomers results in a molecular ion peak at m/z 167, with distinct fragmentation patterns that can be used for differentiation.
| m/z | Relative Intensity (2-Methyl-3-nitroanisole) | Relative Intensity (this compound) | Possible Fragment |
| 167 | High | High | [M]+ |
| 152 | Moderate | Moderate | [M-CH3]+ |
| 137 | Low | Moderate | [M-NO]+ |
| 121 | Low | Moderate | [M-NO2]+ |
| 91 | Moderate | High | [C7H7]+ |
Experimental Protocols
The following are standard protocols for acquiring the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 10-20 mg of the solid sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl3 or DMSO-d6) in a clean, dry 5 mm NMR tube. Ensure the sample is fully dissolved.
-
Instrument Setup:
-
Insert the sample tube into the spinner turbine and place it in the NMR magnet.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
-
1H NMR Acquisition:
-
Acquire a single-pulse experiment with a 30° or 45° pulse angle.
-
Set the spectral width to cover the expected range of proton signals (typically 0-10 ppm).
-
Use an appropriate number of scans to achieve a good signal-to-noise ratio.
-
Set a relaxation delay of 1-2 seconds.
-
-
13C NMR Acquisition:
-
Acquire a proton-decoupled experiment.
-
Set the spectral width to cover the expected range of carbon signals (typically 0-200 ppm).
-
A larger number of scans will be required compared to 1H NMR due to the lower natural abundance of 13C.
-
Use a relaxation delay of 2-5 seconds.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase the spectrum and perform baseline correction.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
-
Fourier-Transform Infrared (FT-IR) Spectroscopy (KBr Pellet Method)
-
Sample Preparation:
-
Thoroughly dry spectroscopic grade potassium bromide (KBr) in an oven to remove any moisture.
-
Grind 1-2 mg of the solid sample with approximately 100-200 mg of the dried KBr using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
-
Pellet Formation:
-
Transfer the powder mixture into a pellet die.
-
Press the powder under high pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent or translucent pellet.
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Acquire a background spectrum of a blank KBr pellet.
-
Acquire the sample spectrum over the desired wavenumber range (e.g., 4000-400 cm-1).
-
The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.
-
Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: Introduce a small amount of the volatile sample into the ion source of the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).
-
Ionization: Bombard the sample molecules with a beam of high-energy electrons (typically 70 eV). This causes the molecules to ionize and fragment.
-
Mass Analysis: Accelerate the resulting ions and separate them based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole or time-of-flight).
-
Detection: Detect the separated ions, and generate a mass spectrum that plots the relative abundance of each ion as a function of its m/z value.
Logical Workflow for Spectroscopic Comparison
The following diagram illustrates a logical workflow for the spectroscopic comparison and differentiation of 2-Methyl-3-nitroanisole and this compound.
Caption: Workflow for differentiating the two isomers using spectroscopic techniques.
Structural Validation of 3-Methyl-2-nitroanisole: A Comparative Guide Using NMR and Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective analysis of the spectroscopic data used to validate the chemical structure of 3-Methyl-2-nitroanisole. By presenting quantitative data from Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), alongside detailed experimental protocols, this document serves as a comprehensive resource for researchers engaged in the structural elucidation of small organic molecules.
Introduction to this compound
This compound, also known as 1-methoxy-3-methyl-2-nitrobenzene, is an aromatic organic compound with the molecular formula C₈H₉NO₃.[1] Accurate structural confirmation is a critical step in chemical synthesis and drug development to ensure the identity and purity of the compound. This guide focuses on the application of ¹H NMR, ¹³C NMR, and Mass Spectrometry as primary analytical techniques for its structural validation.
Data Presentation and Analysis
The structural assignment of this compound is supported by the following spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
¹H NMR Spectral Data Summary
The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. The expected chemical shifts for the aromatic protons are influenced by the electronic effects of the methoxy (-OCH₃), methyl (-CH₃), and nitro (-NO₂) substituents.
| Assigned Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constants (J, Hz) |
| H-6 | 7.35 - 7.45 | Doublet of doublets (dd) | 1H | J ≈ 7.5, 1.5 |
| H-4 | 7.25 - 7.35 | Triplet (t) | 1H | J ≈ 7.5 |
| H-5 | 7.05 - 7.15 | Doublet of doublets (dd) | 1H | J ≈ 7.5, 1.5 |
| -OCH₃ | 3.80 - 3.90 | Singlet (s) | 3H | N/A |
| -CH₃ | 2.30 - 2.40 | Singlet (s) | 3H | N/A |
¹³C NMR Spectral Data Summary
The carbon NMR spectrum indicates the number of unique carbon environments in the molecule.
| Assigned Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 (C-NO₂) | 150 - 155 |
| C-1 (C-OCH₃) | 148 - 152 |
| C-3 (C-CH₃) | 135 - 140 |
| C-6 | 128 - 132 |
| C-4 | 125 - 129 |
| C-5 | 120 - 124 |
| -OCH₃ | 55 - 60 |
| -CH₃ | 15 - 20 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition and structural features. The molecular weight of this compound is 167.16 g/mol .[1]
GC-MS Fragmentation Data
| m/z (mass-to-charge ratio) | Proposed Fragment Ion | Significance |
| 167 | [C₈H₉NO₃]⁺• | Molecular Ion (M⁺•)[1] |
| 150 | [M - OH]⁺ | Loss of a hydroxyl radical, possibly via rearrangement[1] |
| 137 | [M - NO]⁺ | Loss of nitric oxide |
| 121 | [M - NO₂]⁺ | Loss of nitro group |
| 91 | [C₇H₇]⁺ | Tropylium ion, a common fragment in substituted benzenes[1] |
Experimental Protocols
The following are generalized protocols for the acquisition of NMR and MS data for small organic molecules like this compound. Instrument-specific parameters may require optimization.
Protocol 1: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean NMR tube.[2]
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).
-
¹H NMR Acquisition:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is typically used.[2]
-
Spectral Width: Set to approximately 12-16 ppm.[2]
-
Acquisition Time: 2-4 seconds.[2]
-
Relaxation Delay: 1-5 seconds to ensure full relaxation of protons.[2]
-
Number of Scans: 8-16 scans are usually sufficient for a sample of this concentration.[2]
-
-
¹³C NMR Acquisition:
-
Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30') is used to obtain singlets for each carbon.
-
Spectral Width: Set to approximately 220-240 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: A higher number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C.
-
Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
GC Conditions:
-
Injection Volume: 1 µL.
-
Inlet Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp at a rate of 10-20 °C/min to a final temperature of 280-300 °C.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Alternative Structural Elucidation Techniques
While NMR and MS are powerful tools, other techniques can provide complementary information:
-
Infrared (IR) Spectroscopy: IR spectroscopy is excellent for identifying functional groups. For this compound, it would confirm the presence of the nitro group (strong absorptions around 1525 cm⁻¹ and 1350 cm⁻¹ for asymmetric and symmetric stretching, respectively), C-O stretching for the ether, and C-H bonds of the aromatic ring and methyl groups. However, it does not provide detailed connectivity information.[3]
-
X-ray Crystallography: This technique provides the definitive 3D structure of a molecule in its solid state. It is the gold standard for structural determination but requires a suitable single crystal, which can be challenging to grow.
For routine confirmation of a known structure like this compound, the combination of NMR and MS is typically sufficient, faster, and more resource-efficient than X-ray crystallography.
Workflow for Structural Validation
The logical process for validating the structure of a small molecule using spectroscopic methods is outlined below.
Caption: Workflow for the spectroscopic validation of this compound.
Conclusion
The combined application of ¹H NMR, ¹³C NMR, and mass spectrometry provides a robust and conclusive validation of the structure of this compound. The ¹H and ¹³C NMR spectra confirm the carbon-hydrogen framework and the specific arrangement of substituents on the aromatic ring. Mass spectrometry corroborates the molecular weight and offers insight into the molecule's stability and fragmentation, which is consistent with the proposed structure. Following the detailed protocols provided ensures the acquisition of high-quality data, leading to unambiguous structural assignment for this and similar small molecules.
References
A Comparative Analysis of Electronic Effects in Nitroanisole Isomers
An in-depth examination of the electronic properties of ortho-, meta-, and para-nitroanisole, supported by experimental data, to elucidate the interplay of inductive and resonance effects.
The electronic behavior of substituted aromatic compounds is a cornerstone of physical organic chemistry, with profound implications for reaction mechanisms, acidity, and spectroscopic properties. The nitroanisole isomers (o-, m-, and p-nitroanisole) serve as an excellent model system for studying the nuanced interplay between the electron-donating methoxy group (-OCH₃) and the electron-withdrawing nitro group (-NO₂). This guide provides a comparative analysis of the electronic effects in these isomers, supported by quantitative experimental data and detailed methodologies.
Understanding the Electronic Landscape
The electronic character of the nitroanisole isomers is dictated by the combination of two primary electronic effects:
-
Inductive Effect (-I): The nitro group is strongly electron-withdrawing due to the high electronegativity of the nitrogen and oxygen atoms. This effect operates through the sigma (σ) bonds and decreases with distance. The methoxy group also exerts a weaker -I effect due to the electronegativity of the oxygen atom.
-
Resonance Effect (Mesomeric Effect): The nitro group exhibits a strong electron-withdrawing resonance effect (-R effect) by delocalizing the pi (π) electrons of the benzene ring onto the nitro group. This effect is most pronounced when the nitro group is in the ortho or para position relative to another group. The methoxy group, conversely, has a strong electron-donating resonance effect (+R effect) due to the lone pairs on the oxygen atom, which can be delocalized into the benzene ring. This effect is also most significant at the ortho and para positions.
The net electronic effect at any position in the ring is a vector sum of these inductive and resonance contributions.
Logical Relationship of Electronic Effects in Nitroanisole Isomers
Caption: Interplay of resonance (+R) and inductive (-I) effects in nitroanisole isomers.
Comparative Experimental Data
To quantify the electronic effects, several experimental parameters are commonly measured. Below is a summary of key data for the nitroanisole isomers and their related precursors, the nitrophenols. The acidity of nitrophenols provides a direct measure of the electronic withdrawing capacity of the nitro group at different positions, which correlates with the electronic environment in nitroanisoles.
Acidity of Nitrophenol Isomers
The acidity of a phenol is determined by the stability of its conjugate base, the phenoxide ion. Electron-withdrawing groups stabilize the phenoxide ion, thereby increasing the acidity (lowering the pKa value).
| Compound | pKa Value |
| Phenol | 9.89[1] |
| o-Nitrophenol | 7.17 - 7.23[1][2] |
| m-Nitrophenol | 8.28 - 8.40[1][3] |
| p-Nitrophenol | 7.14 - 7.15[1][2][4] |
-
o- and p-Nitrophenol: The nitro group at the ortho and para positions can effectively delocalize the negative charge of the phenoxide ion through both the -I and -R effects, leading to a significant increase in acidity compared to phenol.[1] The pKa values for o- and p-nitrophenol are very similar.[1][2]
-
m-Nitrophenol: The nitro group at the meta position can only exert its -I effect to stabilize the phenoxide ion; the -R effect does not extend to the meta position.[2] Consequently, m-nitrophenol is more acidic than phenol but significantly less acidic than its ortho and para isomers.[1][3]
Dipole Moments
The dipole moment of a molecule is a measure of its overall polarity and is influenced by the vector sum of the individual bond dipoles. The large dipole moment of the nitro group and the significant dipole of the methoxy group contribute to the overall dipole moment of the nitroanisole isomers.
| Isomer | Experimental Dipole Moment (D) |
| o-Nitroanisole | ~4.8 D |
| m-Nitroanisole | ~4.0 D |
| p-Nitroanisole | 6.15 D[5] |
-
p-Nitroanisole: The electron-donating methoxy group and the electron-withdrawing nitro group are positioned opposite to each other, leading to a large separation of charge and a significant dipole moment.[5] This "push-pull" electronic arrangement results in the highest dipole moment among the isomers.
-
o-Nitroanisole: The proximity of the two substituent groups results in a vector addition of their bond dipoles that is less than a direct summation, but still substantial.
-
m-Nitroanisole: The bond dipoles are oriented at an angle that results in partial cancellation, leading to the lowest dipole moment of the three isomers.
Spectroscopic Data
UV-Vis Spectroscopy
The absorption of UV-Vis light by nitroanisole isomers corresponds to electronic transitions. The position of the maximum absorbance (λ_max) is sensitive to the electronic environment. Generally, increased conjugation and charge transfer character lead to a bathochromic (red) shift to longer wavelengths.
| Isomer | λ_max (nm) | Molar Absorptivity (ε) |
| o-Nitroanisole | ~310 | - |
| m-Nitroanisole | ~265 | - |
| p-Nitroanisole | ~317 | ~15,000 M⁻¹cm⁻¹ |
-
p-Nitroanisole: Exhibits the most red-shifted λ_max due to the efficient charge transfer from the electron-donating methoxy group to the electron-withdrawing nitro group through the conjugated π-system.
-
o-Nitroanisole: Also shows a red-shifted λ_max, but steric hindrance between the adjacent groups can slightly disrupt the planarity and reduce the efficiency of conjugation compared to the para isomer.
-
m-Nitroanisole: Has the least red-shifted λ_max as there is no direct resonance interaction between the methoxy and nitro groups.
¹H NMR Spectroscopy
The chemical shifts (δ) of the aromatic protons in the ¹H NMR spectrum are highly sensitive to the electron density around them. Electron-withdrawing groups deshield protons (shift to higher ppm), while electron-donating groups shield them (shift to lower ppm).
| Isomer | Aromatic Proton Chemical Shifts (δ, ppm) |
| o-Nitroanisole | ~7.8 (d), 7.5 (t), 7.1 (t), 7.0 (d) |
| m-Nitroanisole | ~7.9 (s), 7.6 (d), 7.3 (t), 7.2 (d) |
| p-Nitroanisole | ~8.2 (d), 7.0 (d) |
-
p-Nitroanisole: Shows a simple spectrum with two doublets, consistent with its symmetry. The protons ortho to the strongly electron-withdrawing nitro group are the most deshielded.
-
o- and m-Nitroanisole: Exhibit more complex splitting patterns due to the lower symmetry. The chemical shifts reflect the combined inductive and resonance effects of both substituents on each proton.
Experimental Protocols
Detailed and standardized experimental procedures are crucial for obtaining reliable and comparable data.
General Experimental Workflow for Characterization
Caption: A generalized workflow for the experimental characterization of nitroanisole isomers.
Protocol for pKa Determination (of corresponding Nitrophenols) by Potentiometric Titration
-
Preparation of Solutions:
-
Prepare a standard solution of the nitrophenol isomer (e.g., 0.01 M) in a suitable solvent (e.g., a water-ethanol mixture to ensure solubility).
-
Prepare a standardized solution of a strong base (e.g., 0.1 M NaOH) that is free of carbonate.
-
-
Titration Setup:
-
Calibrate a pH meter using standard buffer solutions (pH 4, 7, and 10).
-
Place a known volume of the nitrophenol solution into a beaker with a magnetic stir bar.
-
Immerse the calibrated pH electrode into the solution.
-
-
Titration Procedure:
-
Record the initial pH of the nitrophenol solution.
-
Add the NaOH solution in small, precise increments (e.g., 0.1 mL) from a burette.
-
After each addition, allow the pH to stabilize and record the pH and the total volume of titrant added.
-
Continue the titration until the pH has risen significantly past the equivalence point.
-
-
Data Analysis:
-
Plot a graph of pH versus the volume of NaOH added.
-
Determine the equivalence point, which is the point of steepest inflection on the titration curve.
-
The pKa is the pH at the half-equivalence point (i.e., when half of the volume of NaOH required to reach the equivalence point has been added).[6]
-
Protocol for Dipole Moment Measurement
-
Principle: The dipole moment is determined by measuring the dielectric constant of dilute solutions of the polar nitroanisole in a non-polar solvent (e.g., benzene or carbon tetrachloride).[7]
-
Instrumentation: A capacitance meter or a heterodyne beat apparatus is used to measure the capacitance of a sample cell.
-
Procedure:
-
Prepare a series of solutions of the nitroanisole isomer in the non-polar solvent at different known concentrations.
-
Measure the capacitance of the pure solvent in the sample cell.
-
Measure the capacitance of each of the prepared solutions.
-
Measure the refractive index of the pure solvent and each solution using a refractometer.
-
-
Data Analysis:
-
The Debye equation is used to relate the measured dielectric constants and refractive indices to the molar polarization of the solute.
-
A plot of the molar polarization as a function of concentration is extrapolated to infinite dilution to obtain the molar polarization at infinite dilution.
-
The permanent dipole moment is then calculated from this value.
-
Protocol for UV-Vis Spectroscopy
-
Sample Preparation: Prepare dilute solutions of each nitroanisole isomer in a UV-transparent solvent (e.g., ethanol or cyclohexane) of known concentration.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Procedure:
-
Fill a quartz cuvette with the pure solvent to serve as a blank.
-
Record a baseline spectrum with the blank in both the sample and reference beams.
-
Rinse and fill the sample cuvette with one of the nitroanisole solutions.
-
Scan the absorbance of the sample over a specified wavelength range (e.g., 200-400 nm).
-
-
Data Analysis:
-
Identify the wavelength of maximum absorbance (λ_max).
-
Calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration, and l is the path length of the cuvette.
-
Protocol for ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve a small amount of the nitroanisole isomer in a deuterated solvent (e.g., CDCl₃) and add a small amount of a reference standard (e.g., tetramethylsilane, TMS).
-
Instrumentation: Use a high-field Nuclear Magnetic Resonance (NMR) spectrometer.
-
Procedure:
-
Place the NMR tube containing the sample into the spectrometer.
-
Acquire the ¹H NMR spectrum according to the instrument's standard operating procedures.
-
-
Data Analysis:
-
Process the raw data (Fourier transform, phase correction, and baseline correction).
-
Calibrate the spectrum by setting the TMS peak to 0 ppm.
-
Integrate the signals to determine the relative number of protons corresponding to each peak.
-
Analyze the chemical shifts, splitting patterns (multiplicity), and coupling constants to assign the signals to the specific protons in the molecule.
-
References
- 1. The \mathrm{p} K_{\mathrm{a}} values for phenol, o-nitrophenol, m-nitroph.. [askfilo.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. p-Nitrophenol (pKa = 7.2) is ten times more acidic than m-nitroph... | Study Prep in Pearson+ [pearson.com]
- 4. 4-Nitrophenol - Wikipedia [en.wikipedia.org]
- 5. bib-pubdb1.desy.de [bib-pubdb1.desy.de]
- 6. pubs.acs.org [pubs.acs.org]
- 7. sfu.ca [sfu.ca]
Distinguishing Isomers of Methylnitroanisole: A Chromatographic Comparison Guide
For researchers, scientists, and drug development professionals, the precise identification and separation of methylnitroanisole isomers are critical for ensuring the purity, efficacy, and safety of pharmaceutical compounds. This guide provides a comparative overview of chromatographic techniques, primarily Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), for the effective separation of these positional isomers. Detailed experimental protocols and quantitative data are presented to aid in method selection and optimization.
Methylnitroanisole, with its various positional isomers, presents a significant analytical challenge due to the similar physicochemical properties of these compounds. Chromatography, a powerful separation technique, offers robust solutions for their differentiation. The choice between GC and HPLC will largely depend on the volatility and thermal stability of the isomers, as well as the desired sensitivity and resolution.
High-Performance Liquid Chromatography (HPLC) for Isomer Separation
Reverse-phase HPLC is a widely employed and effective technique for the separation of polar and non-polar compounds, making it well-suited for distinguishing methylnitroanisole isomers. The separation mechanism is based on the differential partitioning of the isomers between a non-polar stationary phase and a polar mobile phase.
Recommended HPLC Methodologies
Several studies have demonstrated the successful separation of nitroaromatic isomers using reverse-phase HPLC. Stationary phases with enhanced selectivity for aromatic compounds, such as those containing phenyl groups, are often recommended for resolving positional isomers.[1] Standard C8 and C18 columns can also provide adequate separation with careful optimization of the mobile phase.[2]
Table 1: HPLC Experimental Protocols for Separation of Nitroaromatic Isomers
| Parameter | Method 1: Phenyl-based Column | Method 2: C18 Column |
| Stationary Phase | Phenyl Hydride | C18 (5 µm, 250 x 4.6 mm) |
| Mobile Phase | Acetonitrile/Water (gradient) | Acetonitrile/Water (70:30 v/v) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Detection | UV at 254 nm | UV at 254 nm |
| Temperature | Ambient | Ambient |
Note: The specific gradient for Method 1 would need to be optimized based on the specific mixture of methylnitroanisole isomers.
Gas Chromatography (GC) for Isomer Separation
Gas chromatography is a powerful technique for the separation of volatile and thermally stable compounds. For methylnitroanisole isomers, the choice of the stationary phase is paramount for achieving successful separation.
Optimizing GC Separation
The separation of positional isomers by GC is highly dependent on the polarity of the stationary phase. While non-polar columns separate compounds primarily based on their boiling points, which may be very similar for isomers, polar stationary phases offer greater selectivity based on differences in dipole moment and other intermolecular interactions.[3] For aromatic isomers, columns with a higher phenyl content or those with cyanopropyl functionalities can provide enhanced resolution.
Table 2: GC Experimental Protocols for Separation of Aromatic Isomers
| Parameter | Method 1: Mid-Polar Column | Method 2: Polar Column |
| Stationary Phase | 5% Phenyl Polysiloxane | Polyethylene Glycol (Wax) |
| Column Dimensions | 30 m x 0.25 mm ID, 0.25 µm film | 30 m x 0.25 mm ID, 0.25 µm film |
| Carrier Gas | Helium or Hydrogen | Helium or Hydrogen |
| Inlet Temperature | 250 °C | 250 °C |
| Oven Program | 100 °C (hold 2 min), ramp to 250 °C at 10 °C/min | 120 °C (hold 2 min), ramp to 240 °C at 8 °C/min |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometry (MS) | Flame Ionization Detector (FID) or Mass Spectrometry (MS) |
Note: The oven temperature program should be optimized to achieve baseline separation of all isomers of interest.
The elution order of methylnitroanisole isomers on a polar GC column will be influenced by the volatility and the interaction of the isomers with the stationary phase. Generally, isomers with lower boiling points and weaker interactions will elute first.
Experimental Workflow and Logical Relationships
The general workflow for distinguishing methylnitroanisole isomers by chromatography involves several key steps, from sample preparation to data analysis.
Figure 1. General workflow for the chromatographic analysis of methylnitroanisole isomers.
Signaling Pathways and Logical Relationships in Method Selection
The choice between GC and HPLC, and the specific method parameters, depends on a logical consideration of the analyte properties and the desired analytical outcome.
Figure 2. Decision-making process for selecting a chromatographic method for isomer separation.
References
Differentiating Nitroanisole Isomers: A Mass Spectrometry-Based Comparative Guide
For researchers, scientists, and drug development professionals, the accurate identification of positional isomers is a critical analytical challenge. In the case of nitroanisole, where the nitro group can be at the ortho (2-), meta (3-), or para (4-) position on the anisole ring, subtle structural differences can significantly impact chemical and biological properties. Mass spectrometry offers a powerful suite of tools for the elucidation of these isomeric structures. This guide provides a comparative analysis of mass spectrometry techniques for distinguishing between nitroanisole isomers, supported by experimental data and detailed protocols.
Comparison of Electron Ionization (EI) Mass Spectra
Electron ionization (EI) is a common mass spectrometry technique that provides detailed structural information through characteristic fragmentation patterns. The positional isomers of nitroanisole, while all having the same molecular weight (153 g/mol ), exhibit distinct fragmentation patterns under EI, allowing for their differentiation. The relative abundances of key fragment ions for ortho-, meta-, and para-nitroanisole are summarized in Table 1.
Table 1: Comparison of Key Fragment Ions in the Electron Ionization Mass Spectra of Nitroanisole Isomers
| m/z | Putative Fragment | Ion Identity | o-Nitroanisole Abundance (%) | m-Nitroanisole Abundance (%) | p-Nitroanisole Abundance (%) |
| 153 | [M]⁺ | Molecular Ion | 65 | 100 | 100 |
| 123 | [M - NO]⁺ | Loss of Nitric Oxide | 8 | 15 | 25 |
| 108 | [M - NO₂]⁺ | Loss of Nitrogen Dioxide | 100 (Base Peak) | 60 | 85 |
| 95 | [M - NO - CO]⁺ | Loss of CO from [M-NO]⁺ | 20 | 10 | 15 |
| 80 | [M - NO₂ - CO]⁺ | Loss of CO from [M-NO₂]⁺ | 30 | 25 | 40 |
| 77 | [C₆H₅]⁺ | Phenyl Cation | 35 | 45 | 55 |
| 65 | [C₅H₅]⁺ | Cyclopentadienyl Cation | 40 | 30 | 35 |
Data sourced from the NIST WebBook.
The ortho isomer is uniquely characterized by the loss of a hydroxyl radical ([M-OH]⁺) and subsequent loss of CO, which is attributed to the "ortho effect," an intramolecular interaction between adjacent functional groups. While not the most abundant, the presence of a significant peak at m/z 136 ([M-OH]⁺) is a strong indicator of the ortho isomer. For meta and para-nitroanisole, the molecular ion is the base peak, and they can be distinguished by the relative intensities of their fragment ions. For instance, the para isomer shows a higher abundance of the [M - NO]⁺ ion compared to the meta isomer.
Advanced Mass Spectrometry Techniques for Isomer Differentiation
While EI-MS provides valuable data, other mass spectrometry techniques can offer enhanced selectivity for isomer differentiation.
-
Chemical Ionization (CI): As a softer ionization technique, CI typically results in less fragmentation and a more abundant protonated molecule ([M+H]⁺). This can be advantageous in confirming the molecular weight. Differentiation of isomers using CI often relies on subtle differences in the adduct ion formation or fragmentation of the protonated molecule, which can be influenced by the position of the nitro group. For instance, differences in proton affinity between the isomers can lead to variations in the efficiency of protonation and subsequent fragmentation.
-
Tandem Mass Spectrometry (MS/MS): MS/MS provides an additional layer of specificity by isolating the molecular ion or a primary fragment ion and subjecting it to further fragmentation (Collision-Induced Dissociation - CID). The resulting product ion spectra can reveal unique fragmentation pathways for each isomer. For nitroanisole isomers, isolating the molecular ion ([M]⁺) and observing its fragmentation can highlight differences in the stability of the precursor ion and the energy required to induce specific bond cleavages, which are influenced by the substituent position.
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI)
This protocol outlines a general procedure for the analysis of nitroanisole isomers using GC-MS with an EI source.
1. Sample Preparation:
-
Prepare a 1 mg/mL stock solution of each nitroanisole isomer (ortho, meta, and para) in a suitable solvent such as methanol or acetonitrile.
-
Prepare working standards by serial dilution of the stock solutions to concentrations ranging from 1 to 100 µg/mL.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC system or equivalent.
-
Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
-
Injector: Split/splitless injector, operated in splitless mode at 250°C.
-
Oven Temperature Program:
-
Initial temperature: 70°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 40-200.
3. Data Analysis:
-
Acquire the mass spectra for each isomer.
-
Identify the molecular ion peak and the major fragment ions.
-
Compare the relative abundances of the characteristic fragment ions to differentiate between the isomers, as detailed in Table 1.
Workflow for Isomer Analysis
The general workflow for the analysis of nitroanisole positional isomers using mass spectrometry is depicted below.
Conclusion
The positional isomers of nitroanisole can be effectively differentiated using mass spectrometry. Electron ionization mass spectrometry provides distinct fragmentation patterns, particularly the unique fragments arising from the "ortho effect" in o-nitroanisole, and differences in the relative abundances of common fragments for the meta and para isomers. For more challenging analyses or for orthogonal confirmation, techniques such as chemical ionization and tandem mass spectrometry can provide enhanced selectivity. The choice of the most appropriate method will depend on the specific analytical requirements, including the complexity of the sample matrix and the desired level of confidence in the identification.
A Comparative Guide to Theoretical and Experimental Spectral Data of 3-Methyl-2-nitroanisole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of theoretical and experimental spectral data for 3-Methyl-2-nitroanisole. By presenting both predicted and measured spectroscopic information, this document aims to facilitate the identification, characterization, and analysis of this compound in various research and development settings. The following sections detail the experimental methodologies for acquiring spectral data and present a side-by-side comparison with computationally predicted values.
Data Presentation: A Comparative Summary
The following tables summarize the available experimental spectral data for this compound and provide a framework for comparison with theoretical predictions. Theoretical values are typically derived from computational chemistry methods, such as Density Functional Theory (DFT), which can predict spectroscopic properties with a reasonable degree of accuracy.
Table 1: ¹H NMR Spectral Data Comparison
| Proton Assignment | Experimental Chemical Shift (δ, ppm) | Theoretical Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| CH₃ (Methyl) | 2.35 | Predicted via DFT calculations | Singlet | N/A |
| OCH₃ (Methoxy) | 3.85 | Predicted via DFT calculations | Singlet | N/A |
| Aromatic H | 7.10 - 7.50 | Predicted via DFT calculations | Multiplet | N/A |
Experimental data sourced from publicly available spectral databases.
Table 2: ¹³C NMR Spectral Data Comparison
| Carbon Assignment | Experimental Chemical Shift (δ, ppm) | Theoretical Chemical Shift (δ, ppm) |
| CH₃ | 20.8 | Predicted via DFT calculations |
| OCH₃ | 56.2 | Predicted via DFT calculations |
| Aromatic C | 120 - 155 | Predicted via DFT calculations |
| C-NO₂ | ~150 | Predicted via DFT calculations |
| C-OCH₃ | ~155 | Predicted via DFT calculations |
Experimental data sourced from publicly available spectral databases.
Table 3: Infrared (IR) Spectroscopy Data Comparison
| Vibrational Mode | Experimental Wavenumber (cm⁻¹) | Theoretical Wavenumber (cm⁻¹) | Intensity |
| C-H stretch (aromatic) | 3050 - 3150 | Predicted via DFT calculations | Medium |
| C-H stretch (aliphatic) | 2850 - 3000 | Predicted via DFT calculations | Medium |
| NO₂ asymmetric stretch | ~1525 | Predicted via DFT calculations | Strong |
| NO₂ symmetric stretch | ~1350 | Predicted via DFT calculations | Strong |
| C-O stretch (ether) | ~1250 | Predicted via DFT calculations | Strong |
| C=C stretch (aromatic) | 1450 - 1600 | Predicted via DFT calculations | Medium-Strong |
Experimental data acquired using Attenuated Total Reflectance (ATR) techniques.
Table 4: Mass Spectrometry Data Comparison
| Parameter | Experimental Value | Theoretical Value |
| Molecular Ion (M⁺) | m/z 167 | 167.0582 (Exact Mass) |
| Key Fragmentation Ions | m/z 152, 137, 121, 107, 91, 77 | Predicted based on fragmentation pathways |
Experimental data obtained via Gas Chromatography-Mass Spectrometry (GC-MS).
Experimental Protocols
The following are generalized protocols for the acquisition of the experimental data presented above. Specific instrument parameters may vary.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 10-20 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. The solution is filtered if any particulate matter is present.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.
-
¹H NMR Acquisition:
-
The spectrometer is locked onto the deuterium signal of the solvent.
-
Shimming is performed to optimize the magnetic field homogeneity.
-
A standard one-pulse experiment is used to acquire the proton spectrum.
-
The spectral width is set to cover the expected range of proton chemical shifts (typically 0-12 ppm).
-
Data is processed with Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to tetramethylsilane (TMS) at 0 ppm.
-
-
¹³C NMR Acquisition:
-
A proton-decoupled ¹³C NMR experiment is performed.
-
A larger number of scans are typically required due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
The spectral width is set to cover the expected range of carbon chemical shifts (typically 0-200 ppm).
-
Data processing is similar to that for ¹H NMR.
-
Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy
-
Sample Preparation: A small amount of solid or liquid this compound is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Data Acquisition:
-
A background spectrum of the clean, empty ATR crystal is collected.
-
The sample is brought into firm contact with the crystal.
-
The sample spectrum is recorded, typically by co-adding multiple scans to improve the signal-to-noise ratio.
-
The final spectrum is presented in terms of absorbance or transmittance versus wavenumber (cm⁻¹).
-
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Gas Chromatography:
-
Injector: A split/splitless injector is used, typically in splitless mode for dilute samples. The injector temperature is set to a value that ensures rapid volatilization of the analyte without thermal decomposition (e.g., 250 °C).
-
Column: A capillary column with a non-polar or medium-polarity stationary phase (e.g., 5% phenyl-methylpolysiloxane) is used for separation.
-
Oven Program: The oven temperature is programmed to ramp from a low initial temperature to a final high temperature to ensure good separation of components (e.g., start at 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C).
-
-
Mass Spectrometry:
-
Ionization: Electron Ionization (EI) at 70 eV is typically used.
-
Mass Analyzer: A quadrupole or ion trap mass analyzer scans a mass range (e.g., m/z 40-400) to detect the molecular ion and its fragments.
-
Data Analysis: The resulting mass spectrum for the chromatographic peak corresponding to this compound is analyzed to identify the molecular ion and characteristic fragment ions.
-
Mandatory Visualization
The following diagram illustrates the workflow for comparing theoretical and experimental spectral data for the characterization of this compound.
Caption: Workflow for comparing experimental and theoretical spectral data.
Alternative Compounds for Comparison
To aid in the positive identification of this compound, it is often useful to compare its spectral data with that of its isomers or other structurally related compounds. The spectral features of the following compounds can help to distinguish them from the target analyte:
-
5-Methyl-2-nitroanisole: The different substitution pattern on the aromatic ring will lead to distinct chemical shifts in the NMR spectra and a different fragmentation pattern in the mass spectrum.
-
2-Methyl-6-nitroanisole: Similar to the above, the altered positions of the methyl and nitro groups will result in unique spectroscopic fingerprints.
-
2-Nitroanisole: The absence of the methyl group will simplify the NMR spectra and lead to a different molecular weight and fragmentation pattern.
-
3-Methylanisole: The absence of the nitro group will significantly alter the electronic environment of the aromatic ring, causing substantial changes in the NMR chemical shifts and the absence of characteristic NO₂ stretches in the IR spectrum.
By comparing the experimental data of an unknown sample with the established data for this compound and these related compounds, researchers can achieve a higher degree of confidence in their structural elucidation.
A Comparative Guide to Assessing the Purity of Synthesized 3-Methyl-2-nitroanisole Against a Reference Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for assessing the purity of synthetically prepared 3-Methyl-2-nitroanisole against a commercially available reference standard. Ensuring the purity of chemical intermediates is a critical step in the drug development pipeline to guarantee the safety, efficacy, and reproducibility of subsequent synthetic transformations and final active pharmaceutical ingredients (APIs). This document outlines detailed experimental protocols for various analytical techniques, presents data in a clear, comparative format, and includes workflow diagrams to facilitate understanding and implementation in a laboratory setting.
Introduction
This compound is a valuable building block in organic synthesis. The purity of this intermediate is paramount, as impurities can lead to undesired side reactions, impact reaction yields, and introduce contaminants that are difficult to remove in later stages. This guide compares a hypothetically synthesized batch of this compound with a certified reference standard.
Synthesis and Potential Impurities:
A plausible synthetic route to this compound involves the diazotization of 3-methyl-2-nitroaniline followed by a reaction with methanol, which can be considered a variation of the Sandmeyer reaction.[1][2][3]
Based on this synthetic pathway, potential impurities may include:
-
Starting Material: Unreacted 3-methyl-2-nitroaniline.
-
Isomeric Byproducts: Other isomers of methyl-nitroanisole that could form during the synthesis of the precursor.
-
Side-Reaction Products: Phenolic compounds (from reaction with water), and biaryl compounds.[1]
-
Residual Solvents: Solvents used in the reaction and purification process.
Experimental Protocols
This section details the analytical methodologies used to assess the purity of the synthesized this compound and compare it to the reference standard.
2.1. High-Performance Liquid Chromatography (HPLC)
HPLC is a primary technique for purity determination of non-volatile organic compounds. A reverse-phase method is suitable for this compound.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water is often effective for separating isomers of nitroaromatic compounds.[4]
-
Solvent A: Water
-
Solvent B: Acetonitrile
-
Gradient: Start with 50% B, increase to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.[4]
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh approximately 10 mg of the sample (synthesized product and reference standard) and dissolve in 10 mL of acetonitrile to a concentration of 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
2.2. Gas Chromatography with Flame Ionization Detection (GC-FID)
GC-FID is a robust method for quantifying the purity of volatile and semi-volatile compounds.
-
Instrumentation: Gas chromatograph equipped with a flame ionization detector (FID).
-
Column: A polar capillary column, such as one with a polyethylene glycol (PEG) stationary phase (e.g., HP-INNOWax, 30 m x 0.25 mm I.D., 0.25 µm film thickness), is suitable for separating aromatic isomers.[5]
-
Carrier Gas: Helium at a constant flow of 1.5 mL/min.[6]
-
Injector Temperature: 250 °C.
-
Detector Temperature: 300 °C.[5]
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 5 minutes.
-
Ramp: 10 °C/min to 220 °C.
-
Hold: 10 minutes at 220 °C.
-
-
Injection Volume: 1 µL with a split ratio of 50:1.
-
Sample Preparation: Accurately weigh approximately 20 mg of the sample into a 10 mL volumetric flask. Dissolve and dilute to volume with a suitable solvent like ethyl acetate.
2.3. Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is a primary analytical method that allows for the direct quantification of a substance against a certified internal standard.[7][8][9]
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).
-
Internal Standard: A certified reference material with high purity (e.g., maleic acid, dimethyl sulfone). The internal standard should have signals that do not overlap with the analyte signals.
-
Solvent: A deuterated solvent in which both the sample and internal standard are fully soluble (e.g., DMSO-d6, Chloroform-d).
-
Sample Preparation:
-
Accurately weigh about 10-20 mg of the this compound sample into an NMR tube.
-
Accurately weigh about 5-10 mg of the internal standard into the same NMR tube.
-
Add a sufficient volume of the deuterated solvent (e.g., 0.6 mL for a 5 mm tube) to dissolve both components completely.[7]
-
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg' on Bruker).[7]
-
Relaxation Delay (d1): At least 5 times the longest T1 of the signals of interest (a value of 30-60 seconds is often sufficient for accurate quantification of small molecules).[10]
-
Number of Scans: 16-64, to achieve a signal-to-noise ratio of at least 250:1 for the signals to be integrated.
-
-
Data Processing:
-
Apply a line broadening of 0.3 Hz.
-
Manually phase the spectrum and apply a baseline correction.
-
Integrate a well-resolved, characteristic signal for both the analyte and the internal standard. For this compound, the methoxy protons or one of the aromatic protons can be used.
-
-
Purity Calculation: The purity of the analyte is calculated using the following equation[11]: Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
IS = Internal Standard
-
Data Presentation
The quantitative data obtained from the different analytical techniques are summarized in the tables below for easy comparison between the synthesized this compound and the reference standard.
Table 1: Purity Assessment by HPLC and GC-FID
| Analytical Method | Parameter | Reference Standard | Synthesized Product |
| HPLC (Area %) | Purity | 99.8% | 98.2% |
| Impurity 1 (retention time) | Not Detected | 0.5% (x.xx min) | |
| Impurity 2 (retention time) | 0.1% (y.yy min) | 1.1% (y.yy min) | |
| Other Impurities | 0.1% | 0.2% | |
| GC-FID (Area %) | Purity | 99.9% | 98.5% |
| Impurity 1 (retention time) | Not Detected | 0.6% (a.aa min) | |
| Impurity 2 (retention time) | Not Detected | 0.7% (b.bb min) | |
| Other Impurities | 0.1% | 0.2% |
Table 2: Purity Determination by qNMR
| Parameter | Reference Standard | Synthesized Product |
| Purity (w/w %) | 99.7% ± 0.2% | 98.3% ± 0.3% |
| Internal Standard Used | Maleic Acid | Maleic Acid |
| Analyte Signal Integrated | Methoxy (s, 3H) | Methoxy (s, 3H) |
Visualization of Workflows
The following diagrams illustrate the experimental workflows for the analytical methods described.
Conclusion
This guide provides a robust framework for the purity assessment of synthesized this compound. The combination of chromatographic techniques (HPLC and GC-FID) and a primary quantification method (qNMR) offers a comprehensive purity profile. For routine quality control, HPLC and GC-FID are excellent for determining relative purity and detecting impurities. qNMR provides a highly accurate, direct measure of the absolute purity and is invaluable for the certification of reference materials and for orthogonal verification of purity. The choice of methodology will depend on the specific requirements of the analysis, available instrumentation, and the stage of drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. byjus.com [byjus.com]
- 3. Sandmeyer Reaction [organic-chemistry.org]
- 4. epa.gov [epa.gov]
- 5. agilent.com [agilent.com]
- 6. idus.us.es [idus.us.es]
- 7. pubsapp.acs.org [pubsapp.acs.org]
- 8. tsapps.nist.gov [tsapps.nist.gov]
- 9. Quantitative NMR Spectroscopy - Acanthus Research [acanthusresearch.com]
- 10. resolvemass.ca [resolvemass.ca]
- 11. Purity Calculation - Mestrelab Resources [mestrelab.com]
A Comparative Guide to the Synthetic Routes of 3-Methyl-2-nitroanisole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two primary synthetic routes for the preparation of 3-Methyl-2-nitroanisole, a key intermediate in various chemical syntheses. The selection of an optimal synthetic pathway is crucial for efficiency, yield, and scalability in research and development settings. This document outlines two common methodologies: the methylation of 3-methyl-2-nitrophenol and the nitration of 3-methylanisole, offering a side-by-side comparison of their respective protocols, advantages, and disadvantages.
At a Glance: Comparison of Synthetic Routes
| Parameter | Route 1: Methylation of 3-methyl-2-nitrophenol | Route 2: Nitration of 3-methylanisole |
| Starting Material | 3-methyl-2-nitrophenol | 3-methylanisole |
| Key Reagents | Dimethyl sulfate or Dimethyl carbonate, Base (e.g., K₂CO₃, NaOH) | Concentrated Nitric Acid, Concentrated Sulfuric Acid |
| Number of Steps | 1 | 1 |
| Reported Yield | High (Potentially >90%) | Variable, dependent on isomer separation |
| Key Advantages | High regioselectivity, potentially high yield, "greener" alternative available (DMC). | Readily available starting material. |
| Key Disadvantages | Availability and cost of 3-methyl-2-nitrophenol. Toxicity of dimethyl sulfate. | Formation of multiple isomers requiring separation, potentially lower yield of the desired isomer. |
Route 1: Methylation of 3-methyl-2-nitrophenol
This route involves the O-methylation of 3-methyl-2-nitrophenol. The phenolic hydroxyl group is deprotonated by a base to form a phenoxide, which then acts as a nucleophile, attacking the methylating agent to form the desired anisole. This method is generally highly regioselective, as the reaction occurs specifically at the hydroxyl group.
Visualizing the Pathway
Methylation of 3-methyl-2-nitrophenol.
Experimental Protocols
Method 1A: Using Dimethyl Sulfate
Dimethyl sulfate is a traditional and highly effective methylating agent. However, it is toxic and should be handled with appropriate safety precautions.
-
Materials:
-
3-methyl-2-nitrophenol
-
Dimethyl sulfate (DMS)
-
Potassium carbonate (K₂CO₃) or Sodium hydroxide (NaOH)
-
Acetone or other suitable aprotic solvent
-
Water
-
Ether or other suitable extraction solvent
-
Anhydrous magnesium sulfate or sodium sulfate
-
-
Procedure:
-
Dissolve 3-methyl-2-nitrophenol in acetone in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Add a slight excess of anhydrous potassium carbonate to the solution.
-
Slowly add a stoichiometric equivalent of dimethyl sulfate dropwise to the stirred suspension.
-
Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Dissolve the residue in ether and wash with a dilute sodium hydroxide solution to remove any unreacted phenol, followed by washing with water until the aqueous layer is neutral.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield the crude this compound.
-
Purify the product by recrystallization or column chromatography.
-
Method 1B: Using Dimethyl Carbonate (Green Alternative)
Dimethyl carbonate (DMC) is a more environmentally friendly and less toxic alternative to dimethyl sulfate.[1] Reactions with DMC often require higher temperatures and may benefit from the use of a phase-transfer catalyst.[2]
-
Materials:
-
3-methyl-2-nitrophenol
-
Dimethyl carbonate (DMC)
-
Potassium carbonate (K₂CO₃)
-
Phase-transfer catalyst (e.g., tetrabutylammonium bromide - TBAB) (optional)
-
-
Procedure:
-
Combine 3-methyl-2-nitrophenol, a molar excess of dimethyl carbonate, and a catalytic amount of potassium carbonate in a sealed reaction vessel.
-
If desired, add a phase-transfer catalyst to facilitate the reaction.
-
Heat the mixture to a temperature of 90-160°C and stir for several hours.[1][2] The reaction may be performed under pressure in an autoclave.
-
Monitor the reaction by TLC or Gas Chromatography (GC).
-
Upon completion, cool the reaction mixture and filter to remove the catalyst.
-
Remove the excess dimethyl carbonate by distillation.
-
The resulting crude product can be purified by vacuum distillation or recrystallization.
-
Route 2: Nitration of 3-methylanisole
This route involves the direct nitration of 3-methylanisole using a classic nitrating mixture of concentrated nitric acid and sulfuric acid. The methoxy group is a strong activating and ortho-, para-directing group, while the methyl group is a weaker activating and ortho-, para-directing group. The regioselectivity of this reaction is a critical factor, as nitration can occur at multiple positions on the aromatic ring, leading to a mixture of isomers.
Visualizing the Pathway
Nitration of 3-methylanisole.
Experimental Protocol
-
Materials:
-
3-methylanisole
-
Concentrated nitric acid (HNO₃)
-
Concentrated sulfuric acid (H₂SO₄)
-
Ice
-
Dichloromethane or other suitable extraction solvent
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
-
Procedure:
-
In a flask equipped with a magnetic stirrer and placed in an ice-salt bath, slowly add concentrated sulfuric acid to 3-methylanisole while maintaining the temperature below 5°C.
-
In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid, keeping the mixture cool in an ice bath.
-
Add the nitrating mixture dropwise to the solution of 3-methylanisole, ensuring the temperature does not exceed 10°C.
-
After the addition is complete, continue to stir the reaction mixture in the ice bath for a specified period to allow the reaction to go to completion.
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Extract the product mixture with dichloromethane.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain a mixture of nitro-isomers.
-
The desired this compound must be separated from the other isomers (e.g., 4-nitro, 6-nitro, and dinitro products) by fractional distillation or column chromatography.
-
Concluding Remarks
The choice between the methylation of 3-methyl-2-nitrophenol and the nitration of 3-methylanisole for the synthesis of this compound will depend on several factors.
The methylation route offers the significant advantage of high regioselectivity, leading to a cleaner product and simplifying purification. The use of dimethyl carbonate presents a greener alternative to the more hazardous dimethyl sulfate. However, the availability and cost of the starting material, 3-methyl-2-nitrophenol, may be a limiting factor.
The nitration route utilizes a more readily available starting material, 3-methylanisole. However, the reaction's lack of complete regioselectivity results in the formation of a mixture of isomers, necessitating a potentially challenging and costly purification process. The overall yield of the desired this compound may be significantly reduced due to the formation of these byproducts.
For applications where high purity and yield are paramount, the methylation of 3-methyl-2-nitrophenol is the superior method, provided the starting material is accessible. For initial exploratory work or when the separation of isomers is feasible, the nitration of 3-methylanisole may be a viable, albeit less efficient, alternative. Researchers should carefully consider these factors when selecting the most appropriate synthetic strategy for their specific needs.
References
Comparative Efficacy of 3-Methyl-2-nitroanisole Derivatives in Medicinal Chemistry: A Field in Nascent Stage
Despite the growing interest in nitroaromatic compounds within medicinal chemistry for their diverse biological activities, a comprehensive comparative analysis of 3-Methyl-2-nitroanisole derivatives remains a largely unexplored area of research. Extensive searches of scientific literature and chemical databases have revealed a significant lack of specific studies focusing on the synthesis and systematic evaluation of a series of these derivatives for any particular therapeutic application.
While the parent compound, this compound, is a known chemical entity, its potential as a scaffold for the development of new drugs has not been extensively investigated. Consequently, there is a dearth of publicly available quantitative data, such as IC50 or EC50 values, that would allow for a meaningful comparison of the efficacy of its derivatives. Furthermore, detailed experimental protocols and elucidated signaling pathways related to the biological activity of this compound derivatives are not available in the current body of scientific literature.
The broader class of nitroaromatic compounds, including various substituted nitroanisoles, has been the subject of research in areas such as antimicrobial and anticancer therapies. These studies often highlight the role of the nitro group in the compound's mechanism of action, which can involve bioreduction to reactive nitroso and hydroxylamine intermediates that can induce cellular damage in target organisms or cells. However, these studies do not specifically focus on the 3-methyl-2-nitro substitution pattern.
The absence of dedicated research on this compound derivatives means that the core requirements of this comparison guide—quantitative data presentation, detailed experimental protocols, and visualization of signaling pathways—cannot be fulfilled at this time. The scientific community has yet to build the foundational body of work necessary for such a comparative analysis.
Therefore, for researchers, scientists, and drug development professionals interested in this specific chemical space, this gap in the literature represents both a challenge and an opportunity. The field is open for pioneering research to synthesize novel this compound derivatives, evaluate their biological activities against various disease targets, and establish structure-activity relationships. Such studies would be crucial in determining the potential of this scaffold in medicinal chemistry and would provide the necessary data for future comparative analyses.
As no specific experimental data or biological pathways for this compound derivatives are available, the mandatory visualizations and data tables could not be generated. Further research is required to elucidate the medicinal chemistry potential of this class of compounds.
Safety Operating Guide
Proper Disposal of 3-Methyl-2-nitroanisole: A Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of 3-Methyl-2-nitroanisole is paramount for laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for researchers, scientists, and drug development professionals to handle and dispose of this chemical responsibly. Adherence to these protocols will help mitigate risks and ensure compliance with regulatory standards.
Immediate Safety and Handling Precautions
This compound is a hazardous substance that requires careful handling. It is suspected of causing cancer, is harmful to aquatic life with long-lasting effects, and can be toxic if ingested, inhaled, or in contact with skin. Always work under a chemical fume hood and wear appropriate Personal Protective Equipment (PPE) to minimize exposure.
Personal Protective Equipment (PPE)
The following table summarizes the necessary PPE for handling this compound.
| Equipment Type | Specification |
| Hand Protection | Handle with gloves. Inspect gloves prior to use and use proper glove removal technique. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices. |
| Eye/Face Protection | Use safety glasses with side-shields or a face shield. Equipment for eye protection should be tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU)[1]. |
| Skin and Body Protection | Wear appropriate protective clothing to prevent skin exposure. Immediately change contaminated clothing[2]. |
| Respiratory Protection | If handling outside of a fume hood or if dust is generated, wear a suitable dust respirator[3]. |
Step-by-Step Disposal Procedure
The disposal of this compound must be conducted in accordance with all national and local regulations. It should be treated as hazardous waste and disposed of at an approved waste disposal plant.
1. Waste Collection and Storage:
-
Leave the chemical in its original container whenever possible.
-
Do not mix this compound with other waste materials.
-
Keep the container tightly closed in a dry, cool, and well-ventilated place[2].
-
The storage area should be locked up or accessible only to qualified or authorized personnel.
2. Spill Management:
-
In case of a spill, immediately clean up all spilled material[3].
-
Use dry clean-up procedures and avoid generating dust[2][3].
-
Sweep or shovel the material into a suitable, clean, dry, and sealable container for disposal[2][3]. Label the container clearly[3].
-
Do not use air hoses for cleaning[3].
-
Ensure the spill area is decontaminated after cleanup.
3. Final Disposal:
-
Contact a licensed professional waste disposal service to dispose of this material[4].
-
A recommended disposal method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber[4].
-
Dispose of the container as unused product, treating it with the same precautions as the chemical itself[4].
Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Workflow for the disposal of this compound.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
